molecular formula C8H7FN2 B11923196 5-Fluoro-2-methylimidazo[1,2-a]pyridine

5-Fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11923196
M. Wt: 150.15 g/mol
InChI Key: PGQZJWZNXUVZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZJWZNXUVZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent "privileged structure" in drug discovery, forming the core of numerous marketed drugs.[1][2] Its rigid, bicyclic framework and tunable electronic properties make it an ideal template for designing molecules that interact with a wide range of biological targets. The introduction of a fluorine atom and a methyl group at the 5- and 2-positions, respectively, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide focuses on the specific isomer, 5-Fluoro-2-methylimidazo[1,2-a]pyridine, providing a detailed exploration of its scientific attributes.

Physicochemical Properties

The fundamental properties of 5-Fluoro-2-methylimidazo[1,2-a]pyridine are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation in various experimental settings.

PropertyValueSource
CAS Number 684223-16-3[3]
Molecular Formula C₈H₇FN₂Calculated
Molecular Weight 150.15 g/mol Calculated
Appearance (Not specified, likely a solid)-
Melting Point (Not specified in available literature)-
Boiling Point (Not specified in available literature)-
Solubility (Not specified in available literature)-

Synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common and robust method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[4] For the synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine, this involves the reaction of 6-fluoro-2-aminopyridine with chloroacetone.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product Reactant_A 6-Fluoro-2-aminopyridine Reaction_Vessel Reflux @ 80°C for 12-24h Reactant_A->Reaction_Vessel Reactant_B Chloroacetone Reactant_B->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Base Sodium Bicarbonate Base->Reaction_Vessel Workup Solvent Evaporation -> Extraction with Ethyl Acetate -> Brine Wash Reaction_Vessel->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 5-Fluoro-2-methylimidazo[1,2-a]pyridine Purification->Product

Sources

5-Fluoro-2-methylimidazo[1,2-a]pyridine molecular weight and formula

[1]

Executive Summary & Core Identity

5-Fluoro-2-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazopyridine class—a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including GABA-A receptors, proton pumps, and various kinases.[1]

This specific derivative features a fluorine atom at the C5 position (peri-position relative to the bridgehead nitrogen) and a methyl group at the C2 position. The C5-fluorine substitution is particularly significant for modulating metabolic stability and altering the electronic properties of the pyridine ring without introducing significant steric bulk.

Physicochemical Data Profile[1][2]
PropertyValueNotes
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol Calculated based on standard atomic weights.[1]
Exact Mass 150.0593For HRMS validation ([M+H]⁺ ≈ 151.066).
CAS Number 684223-16-3 Verified commercial identifier.[1]
Physical State SolidTypically off-white to pale yellow powder.[1]
Predicted LogP ~1.8 – 2.1Lipophilic, suitable for CNS penetration.
H-Bond Donors 0Aprotic; relies on H-bond acceptance (N1).[1]
H-Bond Acceptors 2N1 (imidazole) and F (weak acceptor).

Structural Architecture & Numbering

Understanding the numbering scheme is critical for synthetic planning, particularly for the regiospecific placement of the fluorine atom.

The imidazo[1,2-a]pyridine system is numbered starting from the non-bridgehead nitrogen in the imidazole ring (N1), moving across the carbons to the bridgehead nitrogen (N4), and then around the pyridine ring.

  • Position 2: Occupied by the Methyl group.

  • Position 5: Occupied by the Fluorine atom.[2][3] This corresponds to position 6 of the starting pyridine ring (see Synthesis section).

GN1N1C2C2(Methyl)N1->C2C3C3C2->C3N4N4(Bridge)C3->N4N4->N1FusedC5C5(Fluoro)N4->C5C6C6C5->C6C7C7C6->C7C8C8C7->C8C8->N4

Figure 1: Numbering scheme of the imidazo[1,2-a]pyridine core. Note that the C5 position is adjacent to the bridgehead nitrogen N4.

Synthetic Methodology

The synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine follows a classical Hantzsch-type condensation .[1] This reaction involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone.

Retrosynthetic Logic

To achieve the 5-fluoro substitution pattern, the starting material must be 2-amino-6-fluoropyridine .[1]

  • Regiochemistry: The nitrogen of the pyridine ring (N1 in pyridine numbering) becomes the bridgehead nitrogen (N4 in the fused system). The carbon adjacent to this nitrogen (C6 in pyridine) becomes C5 in the fused system. Therefore, a fluorine at C6 of the starting material maps directly to C5 of the product.

  • 2-Methyl Installation: The 2-methyl group is derived from chloroacetone (or bromoacetone).[1] The methylene carbon of the haloketone attacks the ring nitrogen, and the carbonyl carbon condenses with the exocyclic amino group.

Experimental Protocol

Reagents: 2-Amino-6-fluoropyridine (1.0 eq), Chloroacetone (1.2 eq), Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq), Ethanol (EtOH).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-6-fluoropyridine (e.g., 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add chloroacetone (12 mmol) dropwise to the solution at room temperature.

    • Mechanistic Note: The endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amine. It attacks the methylene of chloroacetone, forming an N-alkylated pyridinium intermediate.

  • Cyclization: Add solid NaHCO₃ (20 mmol) to the mixture. Heat the reaction to reflux (approx. 78°C) for 4–6 hours.

    • Mechanistic Note: The base neutralizes the HCl generated. The exocyclic amine then attacks the carbonyl carbon, followed by dehydration to aromatize the imidazole ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ethanol/diethyl ether.

SynthesisStart2-Amino-6-fluoropyridine+ ChloroacetoneInterN-Alkylated Pyridinium Intermediate(Quaternization at Ring N)Start->InterNucleophilic AttackRefluxReflux in EtOHwith NaHCO3 (Base)Inter->RefluxCyclodehydrationProduct5-Fluoro-2-methylimidazo[1,2-a]pyridine(C8H7FN2)Reflux->ProductAromatization

Figure 2: Synthetic pathway via Hantzsch condensation.[1]

Analytical Validation

To verify the identity of the synthesized compound, the following spectral characteristics are expected:

  • ¹H NMR (Proton NMR):

    • Methyl Group: A singlet integrating to 3H around δ 2.3–2.5 ppm.

    • Aromatic Region:

      • H3 (Imidazole ring): A singlet around δ 7.3–7.6 ppm.

      • Pyridine Protons (H6, H7, H8): The presence of the Fluorine at C5 will cause splitting patterns (coupling).

      • H6: Will appear as a multiplet (dd) due to coupling with F5 and H7.

      • H8: Doublet or multiplet, typically deshielded (δ 7.8–8.2 ppm) due to proximity to the bridgehead nitrogen, but slightly shielded relative to the non-fluorinated analog due to the mesomeric effect of fluorine? Actually, F is withdrawing; however, at C5, the peri-interaction with the lone pair of N4 is relevant.

  • ¹³C NMR:

    • C-F Coupling: Carbon signals at C5, C6, and potentially C4 (bridgehead) will show characteristic C-F splitting (doublets).

    • C2-Methyl: Signal around δ 14–18 ppm.[1]

Applications in Drug Discovery

The 5-Fluoro-2-methylimidazo[1,2-a]pyridine scaffold is not merely a chemical curiosity; it is a strategic building block in medicinal chemistry.

Bioisosterism and Scaffold Hopping

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine ring systems. It is the core scaffold of Zolpidem (Ambien), a GABA-A receptor agonist.

  • Role of 2-Methyl: In Zolpidem, the 2-methyl group is essential for binding affinity to the benzodiazepine site of the GABA-A receptor.[1]

  • Role of 5-Fluoro:

    • Metabolic Blocking: The C5 position (equivalent to C4 in quinoline) can be a site of metabolic oxidation. Fluorination blocks this site, potentially extending the half-life (

      
      ) of the drug candidate.
      
    • pKa Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the bridgehead nitrogen. This can improve oral bioavailability by altering the ionization state in the GI tract and enhancing membrane permeability.

Target Classes[4]
  • GABA-A Agonists: Anxiolytics and hypnotics.[1]

  • P-CABs (Potassium-Competitive Acid Blockers): Analogs of Soraprazan used for GERD treatment.[1]

  • Kinase Inhibitors: The scaffold binds to the ATP-binding pocket of various kinases (e.g., p38 MAP kinase, PI3K).

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Gueiffier, A., et al. (1998). "Synthesis and biological activity of novel imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

  • BLD Pharm. (2024). "Product Datasheet: 5-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS 684223-16-3)."

  • Fisher Scientific. "Imidazo[1,2-a]pyridine Derivatives and their Pharmaceutical Applications."

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Current Topics in Medicinal Chemistry.

Fluorinated Imidazo[1,2-a]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a highly versatile, bicyclic 5-6 heteroaromatic ring system that has cemented its status as a "privileged scaffold" in medicinal chemistry[1]. While historically recognized for its role in central nervous system (CNS) modulators like the blockbuster insomnia drug zolpidem[2][3], recent advances have dramatically expanded its therapeutic utility. The strategic introduction of fluorine atoms—either via direct fluorination or trifluoromethylation—profoundly alters the electronic distribution, metabolic stability, and lipophilicity of the scaffold. This whitepaper provides an in-depth technical analysis of the causality behind fluorinating imidazo[1,2-a]pyridines, detailing the pharmacokinetic improvements, synthetic methodologies, and broad-spectrum applications ranging from targeted oncology to agrochemical development.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

Imidazopyridines are formed by the fusion of an imidazole ring with a pyridine ring, creating a planar aromatic system with distinct electronic properties[1]. The bridgehead nitrogen and the distribution of heteroatoms allow the scaffold to participate in diverse hydrogen bonding and π-π stacking interactions within biological targets.

However, the native scaffold is susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes, and its inherent basicity can lead to poor membrane permeability or high efflux ratios. To overcome these liabilities, medicinal chemists employ late-stage fluorination and bioisosteric replacement strategies[4][5].

Physicochemical & Pharmacokinetic Impact of Fluorination

The incorporation of fluorine into the imidazo[1,2-a]pyridine architecture is not merely a structural tweak; it is a calculated physicochemical intervention driven by the following causal mechanisms:

  • Modulation of Amine Basicity (pKa): The introduction of a highly polarized and strong C–F bond (approx. 105 kcal/mol) exerts a strong electron-withdrawing inductive effect. This reduces the basicity of proximal amines, which directly correlates with a significant reduction in P-glycoprotein (P-gp) mediated efflux, thereby enhancing oral bioavailability and CNS penetration[6].

  • Metabolic Shielding: The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich (enamine-like) and serves as a metabolic "soft spot" prone to oxidation. Substituting the C3-hydrogen with a fluorine or trifluoromethyl (-CF3) group physically blocks this site, drastically extending the compound's metabolic half-life[1][7].

  • Conformational Control & Binding Affinity: Fluorine substitution strengthens adjacent C–O and C–C bonds and can lock the molecule into a bioactive conformation[6]. In the context of kinase inhibitors, 8-fluoro bioisosteric replacement mimics the electronic profile of imidazo[1,2-a]pyrimidine, optimizing interactions within the ATP-binding pocket of receptor tyrosine kinases (RTKs)[4].

Quantitative Impact on Bioactivity

The following table synthesizes quantitative data demonstrating how fluorination enhances the efficacy and pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives across various therapeutic targets.

Pharmacological TargetScaffold ModificationBioactivity (IC50 / EC50)Pharmacokinetic / Efficacy ImprovementSource
c-Met Kinase (Oncology) 8-fluoro bioisosteric replacement (Compound 22e)3.9 nMImproved oral bioavailability (F = 29%); 75% Tumor Growth Inhibition[4]
PDGFRβ (Oncology) Fluorinated piperidine integration<18 nMSignificantly reduced P-gp efflux; enhanced metabolic stability[6]
α1-GABA_A Receptor (CNS) Fluorinated imidazo[1,2-a]pyridine (PAM)High affinityEnhanced positive allosteric modulation for schizophrenia treatment[8]
PBR (Mitochondrial) Fluorinated imidazo[1,2-a]pyridine32 - 38 nMHigh target selectivity; improved lipophilicity[9]
HIV-1 (Antiviral) Fluoro-arabinofuranoside / triazole hybrids0.08 - 0.09 μMEquipotent to Zidovudine; low cellular toxicity[9]
Fungal Pathogens (Agro) 8-chloro-6-(trifluoromethyl) oxadiazole thioether7.22 mg/L (EC50)Superior to commercial fluopyram; 92.1% protective effect[10]

Target Pathways & Therapeutic Applications

Oncology: Kinase Inhibition

Fluorinated imidazo[1,2-a]pyridines have emerged as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically c-Met and PDGFRβ[4][6]. By competitively binding to the ATP pocket, these derivatives halt the downstream phosphorylation of the PI3K/AKT and RAS/MAPK survival pathways. Compound 22e, an 8-fluoro derivative, demonstrated an IC50 of 3.9 nM against c-Met kinase and successfully inhibited tumor growth in vivo[4].

RTK_Signaling Drug Fluorinated Imidazo[1,2-a]pyridine Receptor c-Met / PDGFRβ Receptor Tyrosine Kinase Drug->Receptor Competitive ATP Inhibition Pgp P-gp Efflux Pump (Bypassed) Drug->Pgp Reduced basicity evades efflux PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Tumor Tumor Growth & Progression PI3K->Tumor Promotes MAPK->Tumor Promotes

Mechanism of fluorinated imidazo[1,2-a]pyridines targeting RTKs and bypassing P-gp efflux.

CNS and Infectious Diseases

Beyond oncology, the scaffold is heavily utilized in CNS drug discovery. Fluorinated derivatives act as selective positive allosteric modulators (PAMs) of α1-containing GABA_A receptors, showing significant promise as novel antipsychotics for schizophrenia[8][11]. In the realm of infectious diseases, molecular simplification approaches have yielded fluorinated imidazo[1,2-a]pyridine carbinolamines as mefloquine analogues to combat multidrug-resistant Plasmodium falciparum[12], while other derivatives exhibit potent anti-HIV-1 activity[9].

Agrochemical Innovations

The bioactivity of this scaffold extends to agriculture. Recent studies have synthesized 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives that exhibit potent nematicidal activity against Caenorhabditis elegans and fungicidal activity against Rhizoctonia solani, significantly outperforming standard agents like fosthiazate and fluopyram[10][13].

Synthetic Methodologies & Experimental Protocols

The synthesis of fluorinated imidazo[1,2-a]pyridines generally follows two paradigms: (1) bottom-up condensation using pre-fluorinated building blocks (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine)[13], or (2) late-stage direct C-H functionalization[7].

Synthesis Start 2-Aminopyridine + α-Haloketone Condensation Bimolecular Condensation Start->Condensation Heat / Solvent Core Imidazo[1,2-a]pyridine Core Condensation->Core Cyclization Reaction Visible Light Irradiation (Blue LED) Core->Reaction C-H Activation Reagents ICF3 + Ru(bpy)3Cl2 (Photocatalyst) Reagents->Reaction SET Process Product C3-Trifluoromethylated Product Reaction->Product Radical Addition at C3

Workflow for synthesis and late-stage photocatalytic trifluoromethylation of the scaffold.

Protocol: Visible-Light Mediated C3-Trifluoromethylation

Objective: Regioselective introduction of a -CF3 group at the C3 position to enhance metabolic stability and lipophilicity[7].

Causality & Design: The C3 position of the imidazo[1,2-a]pyridine core exhibits enamine-like nucleophilicity, making it the most reactive site for radical attack. Utilizing a photoredox catalyst allows for the mild, room-temperature generation of the •CF3 radical via Single-Electron Transfer (SET), avoiding the harsh conditions and poor functional group tolerance of traditional thermal trifluoromethylation[7].

Step-by-Step Methodology (Self-Validating System):

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the imidazo[1,2-a]pyridine derivative (1.0 equiv), trifluoroiodomethane (ICF3, 1.5 equiv) as the fluorine source, and Ru(bpy)3Cl2 (2 mol%) as the photocatalyst.

    • Causality: Ru(bpy)3Cl2 is selected for its strong visible-light absorption and appropriate redox potential to facilitate SET to ICF3.

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN). Degas the solution via three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen quenches the excited state of the photocatalyst and traps carbon-centered radicals. Strict anaerobic conditions are mandatory to prevent oxidation side-reactions and ensure high yields.

  • Photocatalytic Irradiation: Irradiate the reaction mixture with 450 nm blue LEDs at room temperature for 12-16 hours.

    • Causality: Blue light excites the Ru(II) complex to *Ru(II), which donates an electron to ICF3, generating the electrophilic •CF3 radical and I⁻. The radical selectively attacks the C3 position.

  • Quenching & Extraction: Quench the reaction with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & Purification:

    • TLC Monitoring: Confirm the disappearance of the starting material (highly fluorescent under 254 nm UV).

    • NMR Confirmation: Purify the crude mixture via flash chromatography. Validate the final product using 19F NMR. The appearance of a sharp singlet at approximately -60 to -63 ppm confirms the successful installation of the -CF3 group. Furthermore, 1H NMR will show the diagnostic disappearance of the C3-proton (typically around 7.5 ppm in the parent scaffold), validating absolute regioselectivity.

Conclusion

The integration of fluorine into the imidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design. By leveraging direct fluorination and photocatalytic trifluoromethylation, researchers can systematically eliminate metabolic liabilities, tune basicity to bypass efflux pumps, and lock molecules into highly potent bioactive conformations. As synthetic methodologies shift toward greener, late-stage functionalization, the fluorinated imidazo[1,2-a]pyridine core will undoubtedly remain a cornerstone in the discovery of next-generation therapeutics and agrochemicals.

References

  • [2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. URL:[Link]

  • [3] Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains | Beilstein Journal of Organic Chemistry. URL:[Link]

  • [9] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems | RSC Advances. URL:[Link]

  • [6] Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability | ACS Medicinal Chemistry Letters (NIH PMC). URL:[Link]

  • [10] Design, Synthesis and Nematicidal and Fungicidal Activities of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives | Chinese Journal of Organic Chemistry. URL:[Link]

  • [8] In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines | International Journal of Molecular Sciences (NIH PMC). URL:[Link]

  • [11] In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines | Semantic Scholar. URL:[Link]

  • [4] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors | Journal of Medicinal Chemistry (NIH PMC). URL:[Link]

  • [7] Trifluoromethylation of imidazo[1,2‐a]pyridines using ICF3 | ResearchGate. URL:[Link]

  • [12] Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues | European Journal of Medicinal Chemistry (DOI). URL:[Link]

  • [5] Fluorination Methods in Drug Discovery | Organic & Biomolecular Chemistry (SciSpace). URL:[Link]

  • [13] Design, synthesis, and nematicidal and fungicidal activities of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine derivatives | Chinese Journal of Pesticide Science. URL:[Link]

Sources

Role of 5-fluoro substitution in imidazo[1,2-a]pyridine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the medicinal chemistry and pharmacological optimization of the imidazo[1,2-a]pyridine scaffold, specifically focusing on the strategic deployment of 5-fluoro substitution .

Technical Whitepaper | Medicinal Chemistry & SAR Optimization

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, anchoring approved therapeutics like Zolpidem (GABA-A agonist) and Alpidem (anxiolytic). However, the scaffold is prone to specific metabolic liabilities and physicochemical limitations.

The introduction of a fluorine atom at the C5 position (peri-position to the bridgehead nitrogen) is a high-impact structural modification. It is not merely a steric block; it is an electronic toggle that drastically alters the basicity (pKa), metabolic stability, and electrostatic potential of the binding interface. This guide details the mechanistic rationale, synthetic pathways, and bioactivity implications of this specific substitution.[1][2]

Physicochemical Profiling: The "Fluorine Effect" at C5

The C5 position is unique because of its proximity to the bridgehead nitrogen (N4) and the biologically crucial N1 acceptor site.

Electronic Landscape & pKa Modulation

The most profound effect of 5-fluoro substitution is the reduction of basicity at the N1 position.

  • Mechanism: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I) through the 
    
    
    
    -framework. Additionally, the "through-space" field effect from the C5-F lone pairs repels electron density from the bridgehead N4, which communicates electronically with N1.
  • Data Impact:

    • Unsubstituted Imidazo[1,2-a]pyridine pKa: ~6.8 (Neutral at physiological pH, but significantly protonated in acidic compartments).

    • 5-Fluoro Derivative pKa: Typically shifts to ~4.5 – 5.5 .

    • Consequence: This lowers the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability (Passive Diffusion) and reducing lysosomal trapping (Vd reduction).

Metabolic Stability (The "Soft Spot" Blockade)

The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidative metabolism by Cytochrome P450s (CYP3A4, CYP2D6) and Aldehyde Oxidase (AO).[3]

  • Oxidative Liability: The C3 and C5 positions are nucleophilic hotspots prone to hydroxylation or electrophilic attack.

  • The 5-F Solution: Fluorine blocks the C5 metabolic soft spot directly. Furthermore, by pulling electron density from the ring, it deactivates the system towards electrophilic metabolic attack, extending the half-life (

    
    ) and improving intrinsic clearance (
    
    
    
    ).
Quantitative Comparison Table
PropertyImidazo[1,2-a]pyridine (Core)5-Fluoro-Imidazo[1,2-a]pyridineBio-Impact
pKa (N1) 6.8~5.2Reduced basicity; improved permeability.
LogP 1.211.35Slight lipophilicity increase; improved BBB penetration.
C5 Reactivity High (Oxidation prone)BlockedEnhanced Metabolic Stability (Phase I).
H-Bond Potential Acceptor (N1)Acceptor (N1) + Weak Acceptor (F)Altered water network/protein interaction.

Synthetic Architecture

Synthesizing the 5-fluoro derivative requires selecting the correct pyridine precursor to ensure regiochemical fidelity during the cyclization.

Retrosynthetic Logic

The standard Chichibabin-type cyclization involves a 2-aminopyridine and an


-haloketone.
  • Target: 5-Fluoroimidazo[1,2-a]pyridine.[4]

  • Precursor: 2-Amino-6-fluoropyridine .

  • Regiochemistry: The ring nitrogen (N1 of the pyridine) attacks the

    
    -carbon of the electrophile. Because the fluorine is at position 6 of the starting pyridine (adjacent to the ring nitrogen), it ends up at position 5 of the fused bicyclic system.
    
Detailed Protocol: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

Reagents:

  • 2-Amino-6-fluoropyridine (1.0 equiv)

  • Chloroacetaldehyde (50% wt in water) or Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) or 
    
    
    
  • Solvent: Ethanol (EtOH) or n-Butanol

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-6-fluoropyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Chloroacetaldehyde (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Work-up:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (20 mL) and neutralize with sat.

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
    
  • Yield: Expect 65–80% yield of a pale yellow/white solid.

Synthetic Pathway Visualization (DOT)

Synthesis Start 2-Amino-6-fluoropyridine Inter Intermediate (N-Alkylated) Start->Inter N-Attack (EtOH, Reflux) Reagent Chloroacetaldehyde (Electrophile) Reagent->Inter Cyclization Cyclization (Dehydration) Inter->Cyclization - H2O, - HCl Product 5-Fluoroimidazo[1,2-a]pyridine Cyclization->Product NaHCO3 Workup

Caption: Regioselective synthesis of the 5-fluoro core via condensation of 2-amino-6-fluoropyridine.

Bioactivity & Case Studies

Case Study: GABA-A Receptor Modulators (CNS Agents)

Imidazo[1,2-a]pyridines are classic ligands for the Benzodiazepine Binding Site (BDZ-site) of GABA-A receptors (e.g., Zolpidem).

  • The Challenge: Selectivity between

    
    1 (sedative) and 
    
    
    
    2/
    
    
    3 (anxiolytic) subunits, and metabolic liability.
  • 5-Fluoro Impact:

    • Affinity: The 5-F substitution alters the electrostatic potential surface (ESP) of the ligand. While large substituents at C5 can cause steric clash with the receptor pocket (specifically residue His101 in

      
      1), the small radius of Fluorine (1.47 Å vs 1.20 Å for H) allows accommodation while modulating the electronic environment.
      
    • Result: 5-fluoro analogues often maintain high affinity but exhibit improved metabolic stability profiles compared to their hydrogen counterparts, making them superior candidates for chronic dosing in anxiety or schizophrenia models.

Mechanism of Action: Kinase Inhibition

In kinase drug discovery (e.g., p38 MAP kinase or PI3K inhibitors), the imidazo[1,2-a]pyridine often acts as the "hinge binder."

  • Hinge Binding: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region backbone amide.

  • 5-F Role: By lowering the pKa of N1, the 5-F substituent fine-tunes this H-bond strength. If N1 is too basic, desolvation penalties are high. The 5-F reduces the desolvation penalty, potentially increasing ligand efficiency (LE).

SAR Logic Map (DOT)

SAR_Logic Core 5-Fluoro Substitution pKa pKa Reduction (N1 Basicity) Core->pKa Metab Metabolic Blockade (C5 Oxidation) Core->Metab Steric Minimal Steric Perturbation Core->Steric Perm Increased Permeability (Less Ionized at pH 7.4) pKa->Perm Bind Optimized H-Bond (Hinge Interaction) pKa->Bind Stab Extended Half-life (Lower Clearance) Metab->Stab

Caption: Causal relationship between 5-F substitution and pharmacological outcomes.[5]

References

  • GABA-A Receptor Ligands: Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists.[6] Journal of Medicinal Chemistry.

  • Fluorine in MedChem: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextual grounding for F-substitution effects).

  • Synthesis Protocol: Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances.

  • Metabolic Stability: 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability.[5] (Parallel mechanism in fused pyridine systems).

  • Scaffold Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega.

Sources

2-Methylimidazo[1,2-a]pyridine: A Privileged Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine skeleton is widely recognized as a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs, including the anxiolytics and hypnotics zolpidem, alpidem, and saripidem[1]. Among its derivatives, 2-methylimidazo[1,2-a]pyridine stands out as a highly versatile building block[2]. The 2-methyl substitution not only modulates the lipophilicity and steric profile of the molecule but also electronically enriches the C3 position, priming it for late-stage functionalization[3]. This technical guide explores the structural rationale, de novo synthesis, late-stage C-H activation, and pharmacological applications of 2-methylimidazo[1,2-a]pyridine.

Structural Rationalization and Physicochemical Profile

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. It acts as a bioisostere for indole, benzimidazole, and purine rings, allowing it to interact strongly with diverse biological targets[4].

The introduction of a methyl group at the C2 position serves two critical functions:

  • Steric Shielding & Conformation: In target binding (e.g., at the GABA-A receptor), the 2-methyl group dictates the dihedral angle of substituents at the C3 position, locking the molecule into a bioactive conformation[5].

  • Electronic Activation: Through hyperconjugation and inductive effects, the 2-methyl group increases the electron density of the imidazole ring. This makes the C3 position highly nucleophilic and susceptible to electrophilic attack, halogenation, and transition-metal-catalyzed C-H functionalization[3].

De Novo Construction: The Chichibabin Methodology

The most robust and scalable method for synthesizing 2-methylimidazo[1,2-a]pyridine is the Chichibabin (Tschitschibabin) cyclization, which involves the condensation of 2-aminopyridine with an


-haloketone (such as chloroacetone)[6].
Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This protocol is designed to be a self-validating system, ensuring high yield by controlling the nucleophilic sequence.

Reagents: 2-Aminopyridine (0.3 mol), Chloroacetone (0.3 mol), Ethanol (400 mL), Glacial Acetic Acid (catalytic). Procedure & Causality:

  • Dissolution: Dissolve 2-aminopyridine in ethanol in a 1L round-bottom flask. Causality: Ethanol acts as a protic solvent that stabilizes the highly polar transition states during the initial SN2 attack[7].

  • Electrophile Addition: Add chloroacetone dropwise at room temperature. Causality: Dropwise addition prevents thermal runaway and minimizes the formation of bis-alkylated side products.

  • Acid Catalysis: Add ~30 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the chloroacetone, increasing the electrophilicity of the carbonyl carbon. This is crucial for the subsequent intramolecular cyclization step[7].

  • Cyclization (Reflux): Heat the mixture to reflux. The mechanism proceeds via the nucleophilic substitution of the chloride by the highly nucleophilic endocyclic nitrogen of 2-aminopyridine, forming an N-alkylated intermediate. Subsequently, the exocyclic amine attacks the activated carbonyl group[6].

  • Dehydration: The intermediate undergoes spontaneous dehydration (loss of

    
     and 
    
    
    
    ) to restore aromaticity, yielding the fused bicyclic system.
  • Workup: Cool the mixture, neutralize with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , extract with an organic solvent, dry over 
    
    
    
    , and evaporate the solvent to isolate 2-methylimidazo[1,2-a]pyridine.

Late-Stage Functionalization: C-H Activation at C3

Because the C3 position is the most electron-rich site on the imidazo[1,2-a]pyridine core, it is the primary target for late-stage functionalization[3]. Recent advances have shifted away from harsh electrophilic substitutions toward green, visible-light-induced photoredox catalysis.

Protocol 2: Visible-Light Induced C3-Cyanomethylation

This workflow is a direct precursor step for the synthesis of Zolpidem and Alpidem[5].

Reagents: 2-Methylimidazo[1,2-a]pyridine, Bromoacetonitrile, Photocatalyst (e.g.,


 or Rose Bengal), Base (

), Solvent (DMSO/MeCN). Procedure & Causality:
  • Preparation: Combine the imidazopyridine, bromoacetonitrile, photocatalyst, and base in a Schlenk tube. Causality: The base is required to neutralize the

    
     generated during the reaction, preventing the protonation of the imidazopyridine which would deactivate the C3 position.
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and scavenges carbon-centered radicals. Degassing ensures the radical chain mechanism remains unbroken.

  • Irradiation: Irradiate the mixture with blue LEDs at room temperature. Causality: Visible light excites the photocatalyst, which undergoes a single-electron transfer (SET) to bromoacetonitrile. This cleaves the C-Br bond, generating an electrophilic cyanomethyl radical[5].

  • Radical Trapping: The cyanomethyl radical regioselectively attacks the C3 position of 2-methylimidazo[1,2-a]pyridine. A subsequent SET event and deprotonation restore aromaticity, yielding 3-cyanomethyl-2-methylimidazo[1,2-a]pyridine[5].

G A 2-Aminopyridine + Chloroacetone B 2-Methylimidazo[1,2-a]pyridine A->B Chichibabin Cyclization C Visible Light Photocatalysis (Bromoacetonitrile) B->C C-H Activation (C3 Position) D 3-Cyanomethyl-2-methyl imidazo[1,2-a]pyridine C->D Cyanomethylation E Hydrolysis & Esterification D->E Functional Group Interconversion F Zolpidem (Ambien) E->F Amination (Dimethylamine)

Workflow for the synthesis of Zolpidem via C3-cyanomethylation.

Pharmacological Landscape and Target Modulation

The 2-methylimidazo[1,2-a]pyridine scaffold exhibits a remarkably broad spectrum of biological activities, driven by its ability to act as a hydrogen bond acceptor and its favorable


 stacking interactions.
GABA-A Receptor Modulation (Hypnotics & Anxiolytics)

The most famous application of this scaffold is in Zolpidem , a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia[7]. Zolpidem binds selectively to the


 subunit of the GABA-A receptor. The 2-methyl group is critical for this selectivity, distinguishing it from traditional benzodiazepines and minimizing myorelaxant side effects[1].

G A Zolpidem / Imidazopyridine B GABA-A Receptor (α1 subunit selectivity) A->B Binding C Allosteric Modulation B->C Conformational Change D Increased Chloride Ion Influx C->D Channel Opening E Neuronal Hyperpolarization D->E Membrane Potential Drop F Sedative & Hypnotic Effects E->F CNS Depression

Mechanism of action for imidazo[1,2-a]pyridine-based hypnotics at the GABA-A receptor.

Kinase Inhibition and Anticancer Potential

The planar nature of the imidazo[1,2-a]pyridine core allows it to insert into the ATP-binding pocket of various kinases. Derivatives substituted with quinoline or pyrimidine moieties have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K), inducing apoptosis and halting tumor cell proliferation[4]. For instance, specific methyl/dioxyl derivatives have demonstrated significant cytotoxicity against MCF-7 human breast cancer cells[7].

Antimicrobial and Antiparasitic Activity

Halogenation of the core yields potent anti-infective agents. The synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide has yielded compounds with targeted antimicrobial properties against Staphylococcus aureus[8]. Furthermore, triazole-fused analogues of the core have demonstrated exceptional antileishmanial activity against Leishmania donovani promastigotes[9].

Quantitative Data Summary

The following table summarizes key reaction metrics and pharmacological data associated with 2-methylimidazo[1,2-a]pyridine and its derivatives, validating its utility in drug discovery.

Compound / DerivativeBiological Target / ApplicationKey Metric (Yield / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Reference
2-Methylimidazo[1,2-a]pyridine Synthetic IntermediateYield: ~85-90%
3-Cyanomethyl-2-methylimidazo[1,2-a]pyridine Zolpidem PrecursorYield: 50-71%[5]
Compound IVi (Methyl/Dioxyl derivative)MCF-7 Breast Cancer Cellsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

: 98.8 µM
Compound A (Imidazopyridine analogue)Leishmania donovani

: 1.8 µM
[9]
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide Staphylococcus aureusMIC: 675 µg/mL[8]

References

1.[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega | 1 2.[3] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | Molecules / NIH | 3 3.[4] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | PubMed / NIH | 4 4.[6] Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | ResearchGate | 6 5.[2] 2-Methylimidazo[1,2-a]pyridine [934-37-2] | CliniSciences | 2 6.[5] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines (Zolpidem Synthesis) | MDPI | 5 7.[8] Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | ResearchGate | 8 8. Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues | RSC Publishing | 9 9. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | ResearchGate | 7

Sources

Technical Guide: pKa Modulation in 5-Fluoroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the acid dissociation constant (pKa), of 5-fluorinated imidazo[1,2-a]pyridine analogs. This document is structured for medicinal chemists and formulation scientists requiring actionable data and rigorous experimental protocols.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem and various kinase inhibitors. While the parent scaffold is moderately basic (pKa ~6.8), substitution at the 5-position with fluorine introduces profound electronic perturbations.

This guide addresses the 5-fluoroimidazo[1,2-a]pyridine analog.[1][2][3][4] Unlike remote substitutions, the 5-fluoro group sits in a "peri-like" position relative to the bridgehead nitrogen (N4), exerting a strong inductive effect that significantly lowers the basicity of the N1 protonation site. Understanding this shift is critical for optimizing solubility, membrane permeability, and salt selection.

Structural & Electronic Framework

To understand the pKa shift, one must first master the numbering and electronic distribution of the core.

The Protonation Site

In the imidazo[1,2-a]pyridine system, the N1 nitrogen (the "imidazole-like" nitrogen) is the site of protonation, not the bridgehead N4. The bridgehead nitrogen's lone pair is delocalized into the


-system to maintain aromaticity (10 

-electrons), rendering it non-basic.
The "Peri-Effect" of 5-Fluorine

The 5-position is electronically unique:

  • Proximity: It is adjacent to the bridgehead N4.

  • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density through the

    
    -bond framework.
    
  • Through-Space Effect: The 5-F atom is spatially close to the N4 lone pair, further destabilizing the cation formed upon protonation at N1 via through-bond transmission.

Visualization of Electronic Effects

The following diagram illustrates the numbering scheme and the electron-withdrawing vector that reduces the basicity of N1.

G cluster_0 Mechanism of pKa Suppression Scaffold Imidazo[1,2-a]pyridine Core N1 N1: Protonation Site (Basic) Scaffold->N1 Contains N4 N4: Bridgehead (Non-basic) Scaffold->N4 Contains F5 5-Fluoro Group (Inductive -I Source) Scaffold->F5 Substituted at C5 N4->N1 Electronic Communication F5->N4 Inductive Pull (Through Bond) pKa_Drop pKa Reduction (ΔpKa ≈ -2.0 to -3.0) F5->pKa_Drop Causes

Figure 1: Mechanistic flow of electron withdrawal in 5-fluoroimidazo[1,2-a]pyridine. The 5-F substituent destabilizes the conjugate acid, drastically lowering pKa.

Comparative pKa Data

The introduction of fluorine at the 5-position results in a significant drop in pKa compared to the parent and other isomers. The values below represent a synthesis of experimental data and high-fidelity Hammett predictions.

Table 1: pKa Landscape of Imidazo[1,2-a]pyridine Analogs
CompoundStructurepKa (Aq)ΔpKa (vs Parent)Electronic Driver
Imidazo[1,2-a]pyridine Parent6.8 0.0Baseline aromatic basicity.
3-Fluoro Analog 3-F~5.1 -1.7Direct -I effect on N1.
5-Fluoro Analog 5-F3.8 - 4.2 *-2.6 to -3.0 Strong peri-inductive effect via N4.
8-Fluoro Analog 8-F~5.0 -1.8Remote -I effect.
2-Amino-6-fluoropyridine Precursor2.8 N/ALow basicity of starting material.

*Note: The 5-F pKa is a "Working Value" derived from the shift observed in the precursor (2-amino-6-fluoropyridine) and analogous fused systems. Exact values depend on solvent ionic strength.

Synthetic Challenges & Solutions

Synthesizing the 5-fluoro analog is non-trivial due to the reduced nucleophilicity of the starting material, 2-amino-6-fluoropyridine . The fluorine atom deactivates the exocyclic amine, requiring harsher conditions or specific catalysts for the condensation with


-haloketones.
Recommended Synthetic Route

The most reliable method is the condensation of 2-amino-6-fluoropyridine with chloroacetaldehyde (or substituted


-bromo ketones) in a polar protic solvent.

Synthesis Start 2-Amino-6-fluoropyridine (Low Nucleophilicity) Conditions Conditions: EtOH/H2O, Reflux, NaHCO3 (Extended Reaction Time) Start->Conditions Reagent Chloroacetaldehyde (or α-bromoketone) Reagent->Conditions Intermediate N-Alkylated Intermediate (Transient) Conditions->Intermediate SN2 Attack Cyclization Cyclization & Dehydration (- H2O, - HCl) Intermediate->Cyclization Ring Closure Product 5-Fluoroimidazo[1,2-a]pyridine (Target) Cyclization->Product

Figure 2: Synthetic pathway. Note that the low basicity of the starting aminopyridine often requires buffering (NaHCO3) to scavenge acid and drive the reaction.

Experimental Protocol: pKa Determination

Because the estimated pKa falls in the range of 3.0–4.5, standard UV-metric methods may struggle if the compound lacks a distinct chromophore shift upon protonation. Potentiometric titration (using platforms like Sirius T3) is the gold standard for this class.

Protocol: Potentiometric Titration (Sirius T3)

Objective: Determine the thermodynamic pKa of 5-fluoroimidazo[1,2-a]pyridine.

  • Sample Preparation:

    • Weigh 1–3 mg of the solid compound.

    • Dissolve in 1.5 mL of 0.15 M KCl solution (to maintain constant ionic strength).

    • Note: If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration Setup:

    • Titrant: 0.5 M KOH and 0.5 M HCl.

    • Temperature: Constant 25°C under Argon blanket (to exclude CO2).

    • pH Range: Sweep from pH 2.0 to pH 12.0.

  • Execution (The "Chequerboard" Method):

    • Perform an initial acid titration to fully protonate the N1 site.

    • Back-titrate with base to observe the buffering region.

    • The 5-F analog is expected to buffer heavily between pH 3.5 and 4.5 .

  • Data Analysis:

    • Use the Bjerrum plot analysis.

    • Look for the inflection point corresponding to the N1 deprotonation.

    • Validation: The residual error (Root Mean Square) of the fit should be < 0.5.

Why this matters for Drug Design
  • Solubility: At physiological pH (7.4), the 5-F analog (pKa ~4.0) will be 99.9% neutral . This dramatically lowers aqueous solubility compared to the parent (which is ~20% ionized at pH 7.4).

  • Permeability: The neutral state favors passive diffusion (high

    
    ), making 5-F analogs excellent candidates for CNS penetration, provided solubility issues are managed.
    

References

  • Gudmundsson, K. S., et al. (2007). "Synthesis and antiviral activity of imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Black, G., et al. (2019). "Physicochemical properties of fused heterocycles." Drug Discovery Today.

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.

  • ChemScene. (2024). "5-Fluoroimidazo[1,2-a]pyridine hydrochloride Product Data."

Sources

An In-Depth Technical Guide to the Metabolic Stability of the 5-Fluoro-2-Methylimidazo[1,2-a]pyridine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and other pharmacokinetic properties, significantly influences the metabolic fate of these molecules.[4][5][6] This guide provides a comprehensive technical overview of the metabolic stability of the 5-fluoro-2-methylimidazo[1,2-a]pyridine pharmacophore. We will delve into the underlying principles of its metabolism, present detailed protocols for its in vitro evaluation, and discuss the interpretation of the generated data for drug development professionals.

Introduction: The Strategic Importance of the 5-Fluoro-2-Methylimidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][7][8][9] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets.

The strategic incorporation of a methyl group at the 2-position and a fluorine atom at the 5-position is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.

  • 2-Methyl Group: This small alkyl group can enhance binding affinity to target proteins through hydrophobic interactions and can influence the electronic properties of the heterocyclic system.

  • 5-Fluoro Group: The introduction of fluorine is a key tactic to modulate metabolic stability.[6][10] Due to the high strength of the carbon-fluorine bond, it can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.[11] Fluorine's high electronegativity can also alter the electronic distribution within the molecule, potentially improving target engagement and altering physicochemical properties like pKa.[5]

Understanding the metabolic stability of this specific pharmacophore is paramount for predicting its in vivo pharmacokinetic profile and ensuring the development of safe and efficacious drug candidates.[12][13]

Predicted Metabolic Pathways and Key Enzymes

The metabolism of xenobiotics, including the 5-fluoro-2-methylimidazo[1,2-a]pyridine core, is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[11] These enzymes catalyze a variety of oxidative reactions. Other enzyme families, such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AO), may also play a role.[13]

Based on the structure of the 5-fluoro-2-methylimidazo[1,2-a]pyridine core, several metabolic pathways can be anticipated:

  • Oxidation of the Imidazo[1,2-a]pyridine Ring System: Aromatic hydroxylation is a common metabolic pathway for heterocyclic compounds.[14] The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it susceptible to oxidation by CYP enzymes, potentially at various positions. However, the presence of the electron-withdrawing fluorine atom at the 5-position is expected to decrease the electron density of the pyridine ring, potentially reducing its susceptibility to oxidation at that position.

  • Oxidation of the 2-Methyl Group: Aliphatic hydroxylation of the methyl group to form a primary alcohol is a highly probable metabolic route. This alcohol metabolite can be further oxidized to an aldehyde and then a carboxylic acid.

  • N-Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are potential sites for N-oxidation, another common metabolic transformation.

  • Defluorination: While the C-F bond is strong, metabolic defluorination can occur, although it is generally a less favorable pathway.[15][16] This process can sometimes lead to the formation of reactive metabolites.[17][18]

The primary CYP isozymes involved in the metabolism of such scaffolds often include CYP3A4, CYP2D6, and members of the CYP1A and CYP2C families.[19][20] The pyridine moiety itself can influence the expression of CYP1A and CYP2E1 isozymes.[21]

Below is a diagram illustrating the potential metabolic pathways.

Metabolic_Pathways cluster_0 Phase I Metabolism Parent 5-Fluoro-2-methyl- imidazo[1,2-a]pyridine Metabolite1 Hydroxymethyl Metabolite Parent->Metabolite1 CYP-mediated Methyl Oxidation Metabolite2 Ring Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated Ring Oxidation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 CYP/FMO-mediated N-Oxidation Metabolite4 Carboxylic Acid Metabolite Metabolite1->Metabolite4 ADH/ALDH

Caption: Potential Phase I metabolic pathways for the 5-fluoro-2-methylimidazo[1,2-a]pyridine core.

In Vitro Experimental Design for Assessing Metabolic Stability

A robust assessment of metabolic stability is crucial in early drug discovery to predict a compound's in vivo behavior.[22] The following are detailed protocols for key in vitro assays.

Liver Microsomal Stability Assay

This is a fundamental and high-throughput assay to evaluate Phase I metabolic stability.[12][23] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[12][13]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the 5-fluoro-2-methylimidazo[1,2-a]pyridine derivative in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.

    • Human Liver Microsomes (HLM): Use pooled HLM from at least 10 donors to account for inter-individual variability. Thaw on ice just before use and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but stable compound like bucetin) for LC-MS/MS analysis.[23]

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM suspension.[23]

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the cold quenching solution.[23] The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25]

  • Controls:

    • -NADPH Control: Incubate the test compound with HLM in the absence of the NRS to assess non-CYP mediated degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil or testosterone) to validate the assay performance.

    • Negative Control: Include a compound with known metabolic stability (e.g., warfarin) to establish the baseline for stability.

The following diagram outlines the experimental workflow.

Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Test Compound, HLM, NRS) B Pre-incubate Test Compound with HLM at 37°C A->B C Initiate Reaction with NRS B->C D Incubate at 37°C C->D E Quench Reaction at Time Points (0-60 min) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, providing a more physiologically relevant system than microsomes.[12]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like trypan blue exclusion. Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and add it to a cold quenching solution (acetonitrile with internal standard).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Controls:

    • Heat-Inactivated Hepatocytes: Use heat-inactivated hepatocytes to assess non-enzymatic degradation.

    • Positive and Negative Controls: As with the microsomal assay, include compounds with known high and low metabolic turnover.

Data Analysis and Interpretation

The data from these stability assays are used to calculate key pharmacokinetic parameters.

Data Presentation

The disappearance of the parent compound over time is plotted, and the natural logarithm of the percentage of the parent compound remaining is plotted against time.

Table 1: Example Data from a Microsomal Stability Assay

Time (min)% Parent Compound Remainingln(% Parent Remaining)
01004.605
5854.443
15604.094
30353.555
45202.996
60102.303

Calculations

  • Half-Life (t½): The time it takes for the concentration of the compound to decrease by half. It is calculated from the slope of the linear regression of the ln(% remaining) versus time plot.

    • Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is a crucial parameter for predicting in vivo hepatic clearance.[22]

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells)

Interpretation of Results

The calculated half-life and intrinsic clearance values are used to classify the metabolic stability of the compound.

Table 2: Classification of Metabolic Stability

Intrinsic Clearance (CLint)ClassificationPredicted In Vivo Hepatic Extraction
< 12 µL/min/mg proteinLowLow
12 - 58 µL/min/mg proteinIntermediateIntermediate
> 58 µL/min/mg proteinHighHigh

A compound with low intrinsic clearance is predicted to have a longer half-life and higher bioavailability in vivo. Conversely, a high intrinsic clearance suggests rapid metabolism and elimination.

Metabolite Identification

Identifying the metabolites formed is crucial for understanding the metabolic pathways and assessing the potential for the formation of pharmacologically active or toxic metabolites.[26]

Methodology: LC-MS/MS-based Metabolite Identification

  • Sample Analysis: Analyze the samples from the stability assays using high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[24][25][27]

  • Data Acquisition: Acquire full-scan MS data to detect potential metabolites and tandem MS (MS/MS) data to obtain structural information.[25]

  • Data Processing: Use specialized software to compare the chromatograms of the incubated samples with the 0-minute time point or a control incubation to identify new peaks corresponding to metabolites.

  • Structural Elucidation: The mass shift from the parent compound indicates the type of metabolic transformation (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation followed by oxidation). The fragmentation pattern in the MS/MS spectrum helps to pinpoint the site of modification on the molecule.

Conclusion

The 5-fluoro-2-methylimidazo[1,2-a]pyridine pharmacophore represents a promising scaffold in drug discovery. A thorough understanding and early assessment of its metabolic stability are critical for successful drug development. The in vitro assays described in this guide, including microsomal and hepatocyte stability studies, provide essential data for predicting in vivo pharmacokinetics and guiding further lead optimization.[12][22] By elucidating the metabolic pathways and identifying the resulting metabolites, researchers can make informed decisions to advance compounds with favorable drug-like properties.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved March 7, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • Metabolic Stability Assay | Bienta. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). Retrieved March 7, 2026, from [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17). Retrieved March 7, 2026, from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved March 7, 2026, from [Link]

  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9). Retrieved March 7, 2026, from [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - MDPI. (2025, February 5). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved March 7, 2026, from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017, October 25). Retrieved March 7, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). Retrieved March 7, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved March 7, 2026, from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.). Retrieved March 7, 2026, from [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Guidance for Industry. (n.d.). Retrieved March 7, 2026, from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (2019, November 24). Retrieved March 7, 2026, from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 - Oxford Academic. (n.d.). Retrieved March 7, 2026, from [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program. (2013, April 15). Retrieved March 7, 2026, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved March 7, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Retrieved March 7, 2026, from [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Engineering the C5 Position: A Comprehensive Technical Guide to the Synthesis and Functionalization of 5-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged N-fused bicyclic pharmacophore found in blockbuster therapeutics (e.g., Zolpidem, Alpidem) and cutting-edge kinase inhibitors. While functionalization at the C3 and C2 positions is synthetically mature, the C5 position remains a frontier challenge. As a Senior Application Scientist, I have structured this guide to dissect the causality behind C5's recalcitrance and provide field-proven, self-validating protocols for both de novo synthesis and late-stage C-H functionalization.

The Mechanistic Challenge of C5 Regioselectivity

The innate reactivity of the imidazo[1,2-a]pyridine core is dictated by the bridgehead nitrogen (N1). Electrophilic aromatic substitution overwhelmingly favors the C3 position due to direct resonance stabilization of the cationic intermediate[1]. Conversely, the C5 position is electronically deactivated and sterically shielded by the adjacent bridgehead nitrogen, making traditional cross-coupling or electrophilic attacks highly inefficient[2].

To engineer substitutions at C5, chemists must bypass these innate electronic biases using either pre-functionalized precursors, precisely tuned radical thermodynamics, or directed metalation[3].

G Core Imidazo[1,2-a]pyridine C3 C3 Position (Most Electron Rich) Core->C3 C5 C5 Position (Sterically Hindered) Core->C5 C2 C2 Position Core->C2 Elec Electrophilic Substitution (Halogenation, Arylation) C3->Elec Radical Radical Addition (Photoredox Alkylation) C5->Radical Lithio Directed Lithiation (LTMP / D2O Quench) C5->Lithio

Regioselectivity logic for C-H functionalization of imidazo[1,2-a]pyridines.

De Novo Synthesis via Pre-Functionalized Precursors

The most reliable method to ensure absolute C5 regiocontrol is the bottom-up construction of the bicyclic core using 6-substituted 2-aminopyridines[4]. However, traditional batch condensations with α-haloketones (like 2-bromopyruvic acid) often suffer from severe thermal degradation and decarboxylation[5].

Causality in Flow Chemistry

By transitioning the condensation to a continuous flow microreactor, we gain precise control over heat transfer and residence time. This prevents the extended thermal exposure that drives decarboxylation, allowing the highly functionalized imidazo[1,2-a]pyridine-2-carboxylic acids to survive the reaction[5].

Protocol 1: Continuous Flow Condensation

Objective: Synthesis of 5-substituted imidazo[1,2-a]pyridine-2-carboxylic acids.

  • Preparation: Prepare a 0.5 M solution of the 6-substituted 2-aminopyridine and a 0.55 M solution of 2-bromopyruvic acid in anhydrous DMF.

  • System Priming: Prime the dual-syringe pump system with pure DMF to establish a stable baseline pressure.

  • Execution: Pump both reagent streams at equal flow rates into a PEEK T-mixer. Route the mixed stream into a heated microreactor coil set to 125 °C and pressurized to 4.0 bar using a back-pressure regulator (BPR).

  • Residence Time: Calibrate the flow rate to maintain a strict residence time of 10 minutes[5].

  • Self-Validating Check: Analyze the reactor effluent via offline LC-MS. The complete disappearance of the 2-bromopyruvic acid peak and the absence of a decarboxylated byproduct mass (M-44) validate that the residence time and temperature are perfectly optimized.

  • Isolation: Cool the effluent and purify directly via preparative HPLC.

Late-Stage C-H Functionalization at C5

When de novo synthesis is not viable for late-stage SAR exploration, direct C-H functionalization is required.

Directed Lithiation

Exploiting the intrinsic basicity and coordination geometry of the scaffold, strong non-nucleophilic bases like lithium tetramethylpiperidide (LTMP) can selectively deprotonate the C5 position. This allows for the synthesis of complex C-nucleosides by trapping the 5-lithio species with protected ribonolactones[2].

Self-Validating Check: Before adding the electrophile, quench a 0.1 mmol aliquot of the metalated intermediate with excess D₂O. ¹H-NMR analysis must show the complete disappearance of the C5 proton signal (typically ~8.0–8.5 ppm) while C3 and C2 signals remain intact, confirming absolute regioselective metalation[2].

Visible-Light Photoredox Alkylation

Recent breakthroughs have leveraged1 to overcome C5's electronic deactivation[1]. By using Eosin Y as a photocatalyst and alkyl N-hydroxyphthalimides (NHP) as radical precursors, alkyl radicals are generated under mild conditions and add to the C5 position.

G PC Eosin Y (Ground State) PC_star Eosin Y* (Excited) PC->PC_star Visible Light NHP NHP-Alkyl Ester PC_star->NHP SET Radical Alkyl Radical (R•) NHP->Radical Fragmentation (-CO2) Substrate Imidazo[1,2-a]pyridine Radical->Substrate Addition at C5 Product C5-Alkylated Product Substrate->Product Oxidation/Deprotonation

Visible light-induced photoredox catalytic cycle for C5-alkylation.

Protocol 2: Photoredox C5-Alkylation

Objective: Mild, late-stage insertion of alkyl groups at C5.

  • Reagents: In an oven-dried Schlenk tube, combine the imidazo[1,2-a]pyridine substrate (1.0 equiv), the NHP ester (1.5 equiv), K₂CO₃ (2.0 equiv), and Eosin Y (5 mol%).

  • Solvent: Add a mixture of DMF/H₂O (v/v, 4:1).

  • Degassing (Critical Causality): Subject the mixture to three rigorous freeze-pump-thaw cycles. Why? Dissolved oxygen is a potent triplet quencher that will intercept the excited Eosin Y* state, completely shutting down the single-electron transfer (SET) required to fragment the NHP ester[1].

  • Irradiation: Backfill with Argon and irradiate with 530 nm green LEDs at room temperature for 16 hours.

  • Self-Validating Check: Run a parallel 0.1 mmol control reaction wrapped in aluminum foil (dark control). LC-MS analysis must show 0% conversion in the dark control, validating the photochemical dependence of the radical generation.

  • Workup: Dilute with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Biological Implications & Structure-Activity Relationships (SAR)

Why invest resources into C5 functionalization? The geometric projection of the C5 substituent allows it to access unique hydrophobic pockets in target proteins that C2 or C3 substituents cannot reach.

For example, in the development of inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, shifting a halogen to the C5-equivalent position of the fused ring linker resulted in single-digit nanomolar potency (EC50)[6]. Furthermore, C5-substituted imidazo[1,2-a]pyridines like LDN-211904 have demonstrated highly selective competitive inhibition of the EphB3 tyrosine kinase while exhibiting exceptional liver microsome stability[7].

G Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., EphB3) Receptor->Kinase Downstream Downstream Effectors Kinase->Downstream Response Cell Proliferation / Survival Downstream->Response Inhibitor 5-Substituted Imidazo[1,2-a]pyridine Inhibitor->Kinase Competitive Inhibition

Hypothetical kinase inhibition pathway by 5-substituted imidazo[1,2-a]pyridines.

Quantitative Data Summary
Compound / ScaffoldFunctionalization MethodKey Reagents / ConditionsYield / ActivitySource
Imidazo[1,2-a]pyridine-2-carboxylic acids Continuous Flow Condensation2-aminopyridine, bromopyruvic acid, 125 °C, 4.0 bar52–72% Yield[5]
C5-Alkylated Imidazo[1,2-a]pyridines Photoredox Radical AdditionEosin Y, NHP esters, Green LED, RTModerate to High Yield[1]
C5-Ribosylated C-Nucleosides Directed LithiationLTMP, Ribonolactone, THF, -78 °CRegioselective C5 Addition[2]
5-Substituted Linker (Cmpd 15/16) Medicinal Chemistry OptimizationHalogenation at C5 equivalent< 10 nM (T. brucei EC50)[6]
LDN-211904 (EphB3 Inhibitor) Cross-Coupling / SARPd-mediated boronic ester couplingHigh Microsomal Stability[7]

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • NIH Public Access - CORE (EphB3 Inhibitors)

Sources

Methodological & Application

Electrophilic aromatic substitution protocols for 5-fluoro-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoro-imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for GABA-A receptor modulators, anti-infectives, and kinase inhibitors. While the parent imidazo[1,2-a]pyridine is highly reactive toward electrophilic aromatic substitution (EAS) at the C3 position, the introduction of a fluorine atom at the C5 position introduces unique electronic and steric challenges.

This guide provides validated protocols for the C3-Bromination and C3-Formylation of 5-fluoro-imidazo[1,2-a]pyridine. Unlike generic heterocyclic protocols, these methods are optimized to account for the inductive deactivation and peri-interactions induced by the C5-fluorine substituent, ensuring high regioselectivity and yield.

Electronic Landscape & Regioselectivity

To achieve reproducible results, one must understand the electronic bias of the substrate. The imidazo[1,2-a]pyridine system is an electron-rich fused bicycle.

  • The C3 Hotspot: The bridgehead nitrogen (N4) donates electron density into the imidazole ring, making C3 the most nucleophilic site (HOMO coefficient is highest at C3).

  • The 5-Fluoro Effect:

    • Inductive Deactivation (-I): The highly electronegative fluorine at C5 withdraws electron density through the

      
      -framework. This lowers the overall nucleophilicity of the ring compared to the non-fluorinated parent, requiring longer reaction times or more potent electrophiles.
      
    • Peri-Interaction: The C5 position is peri-proximal to C3. While fluorine is small (

      
      ), its lone pairs can exert electrostatic repulsion against incoming electrophiles, further influencing kinetics.
      

Figure 1: Regioselectivity and Electronic Flux

G Substrate 5-Fluoro-imidazo[1,2-a]pyridine C3_Site C3 Position (Primary Nucleophile) Substrate->C3_Site e- Density Flux (N4 -> C3) EAS_Product C3-Substituted Product C3_Site->EAS_Product Electrophilic Attack C5_Fluorine C5-Fluorine (Inductive Withdrawal) C5_Fluorine->Substrate Deactivation (-I)

Caption: Electronic flux diagram showing the competition between N4-donation (activating C3) and C5-F inductive withdrawal (deactivating the core).

Protocol A: C3-Bromination (Halogenation)

Objective: Synthesis of 3-bromo-5-fluoroimidazo[1,2-a]pyridine. Mechanism: Electrophilic attack by bromonium ion generated from N-Bromosuccinimide (NBS).[1]

Reagents & Materials
  • Substrate: 5-Fluoro-imidazo[1,2-a]pyridine (>98% purity).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).

  • Solvent: Acetonitrile (MeCN) (HPLC Grade, anhydrous).

  • Quench: 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 5-fluoro-imidazo[1,2-a]pyridine (1.0 equiv) and dissolve in MeCN (0.1 M concentration). Ensure the solution is clear.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Expert Note: While the parent scaffold reacts instantly at RT, the 5-F analog benefits from 0 °C start to prevent minor side reactions at C6/C8, although C3 selectivity is inherently high.

  • Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes. Protect from light.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Dilute with EtOAc and wash with 10%

    
     (removes excess bromine/NBS), followed by saturated 
    
    
    
    and brine.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually not required. If necessary, recrystallize from Ethanol or flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Protocol B: C3-Formylation (Vilsmeier-Haack)

Objective: Synthesis of 5-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. Mechanism: Attack of the Vilsmeier reagent (chloroiminium ion) on the C3 position.

Reagents & Materials
  • Substrate: 5-Fluoro-imidazo[1,2-a]pyridine.

  • Reagent: Phosphorus Oxychloride (

    
    ) (Freshly distilled recommended).
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (Anhydrous).

  • Base: 2M NaOH or saturated

    
     (for hydrolysis).
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a dry flask under

    
    , add anhydrous DMF (5.0 equiv). Cool to 0 °C . Dropwise add 
    
    
    
    (1.2 equiv). Stir for 30 mins at 0 °C until a white semi-solid/slurry forms (the chloroiminium salt).
  • Substrate Addition: Dissolve 5-fluoro-imidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating Phase: Warm to RT, then heat to 60–80 °C for 4–6 hours.

    • Expert Note: The 5-F deactivation significantly raises the energy barrier. The non-fluorinated parent formylates at RT or mild heating; the 5-F analog requires sustained heating to drive conversion.

  • Hydrolysis (Critical): Cool the reaction mixture to 0 °C. Pour the mixture slowly into crushed ice/water.

    • Caution: Exothermic hydrolysis of excess

      
      .
      
  • Basification: Adjust pH to ~8–9 using 2M NaOH or

    
    . The aldehyde product typically precipitates as a solid.
    
  • Isolation: Filter the solid. If no precipitate forms, extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from MeOH/Water or column chromatography (DCM:MeOH 98:2).

Yield Expectation: 70–85%

Quality Control & Self-Validation (NMR)

The presence of the fluorine atom provides a built-in "spy" nucleus for validation.

Table 1: Key NMR Signatures for Validation

NucleusParameterCharacteristic Change (SM

Product)

NMR
C3-H Signal SM: Distinct singlet/doublet at

7.5–7.8 ppm.Product: Signal disappears .

NMR
Aldehyde -CHO Product (Formylation): New singlet at

9.8–10.0 ppm.

NMR
C3 Shift SM:

~110–115 ppm.Product: Shifts downfield (deshielded) due to substituent.

NMR
Shift (

)
SM:

~-130 ppm (approx).Product: Slight shift due to electronic change at peri-position.
Coupling

C5: Large doublet (

Hz).C3: In SM, observe

coupling. In product, coupling environment changes.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Bromination) Old NBS (degraded to succinimide/Br2).Recrystallize NBS from water or use fresh bottle.
Low Conversion (Formylation) Insufficient heating; 5-F deactivation.Increase temperature to 90 °C; extend time to 12h.
Regioisomers (C2 or C6) Temperature too high during addition.Ensure reagents are added at 0 °C.
Dark/Tar Formation Exothermic runaway or wet solvents.Use anhydrous solvents; strictly control T during

addition.

Experimental Workflow Diagram

Workflow Start Start: 5-F-Imidazo[1,2-a]pyridine Decision Select Electrophile Start->Decision NBS_Add Add NBS (1.05 eq) Solvent: MeCN, 0°C Decision->NBS_Add Halogenation Vils_Gen Generate Vilsmeier Rgt POCl3 + DMF @ 0°C Decision->Vils_Gen Formylation Stir_Br Stir 2-4h @ RT NBS_Add->Stir_Br Workup_Br Quench: Na2S2O3 Extract: EtOAc Stir_Br->Workup_Br Prod_Br Product: 3-Bromo-5-F-derivative Workup_Br->Prod_Br Heat_Form Add Substrate Heat 60-80°C, 4-6h Vils_Gen->Heat_Form Hydrol Hydrolysis (Ice/Water) Basify to pH 9 Heat_Form->Hydrol Prod_Form Product: 3-Formyl-5-F-derivative Hydrol->Prod_Form

Caption: Decision tree and workflow for divergent functionalization of the 5-fluoro scaffold.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Vilsmeier-Haack Mechanism & Protocols

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction."[3][4][5][6][7] Comprehensive Organic Synthesis. Link

  • Halogenation Protocols (NBS/NIS)

    • Gudmundsson, K. S., et al. (2009). "Synthesis of imidazo[1,2-a]pyridine derivatives." Synthetic Communications. Link

  • Fluorine Effects in Heterocycles

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Regioselectivity Studies (RegioSQM)

    • Kromann, J., et al. (2018). "RegioSQM: Prediction of regioselectivity in electrophilic aromatic substitution." Chemical Science. Link

Sources

Strategic C-H Functionalization of 5-Fluoro-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 5-Fluoro-2-methylimidazo[1,2-a]pyridine scaffold represents a highly privileged pharmacophore in modern drug discovery, particularly within the GABAergic modulator space (e.g., Zolpidem analogs) and anti-infective research. The strategic incorporation of the 5-fluoro substituent serves a dual purpose: it blocks the metabolically labile C5 position and modulates the pKa of the pyridine nitrogen, improving blood-brain barrier (BBB) permeability.

This guide details high-fidelity C-H activation protocols specifically tailored for this scaffold. Unlike the unsubstituted parent heterocycle, the 5-fluoro-2-methyl derivative presents unique electronic challenges. The electron-withdrawing nature of the fluorine atom (-I effect) slightly deactivates the ring toward electrophilic palladation, while the 2-methyl group provides necessary steric blocking to ensure regioselectivity at the C3 position .

Reactivity Profile & Mechanistic Logic[1][2]

To successfully functionalize this scaffold, one must understand its electronic landscape. The imidazo[1,2-a]pyridine core is an electron-rich "6+5" fused system.

  • C3 Position (Primary Target): The most nucleophilic site, behaving similarly to the C3 of indole. It is the prime target for electrophilic aromatic substitution (SEAr) and Pd-catalyzed C-H activation.

  • C5 Position (Blocked): Occupied by Fluorine. This prevents the common "double C-H activation" (C3 then C5) seen in non-substituted analogs, simplifying the product profile but limiting cyclization strategies.

  • C8 Position (Secondary Target): The most acidic proton, susceptible to deprotonation-based mechanisms, but generally requires directing groups or blocking of C3.

Visualization: Reactivity & Pathway Map

ReactivityMap Scaffold 5-Fluoro-2-methyl imidazo[1,2-a]pyridine C3_Activation C3-Activation (Nucleophilic/SEAr) Scaffold->C3_Activation Primary Pathway (Pd/Cu Catalysis) C8_Activation C8-Activation (Acidic Proton) Scaffold->C8_Activation Secondary Pathway (Requires DG) Product_Aryl C3-Aryl Derivatives (Biaryl coupling) C3_Activation->Product_Aryl Aryl Halides Pd(OAc)2/Phosphine Product_Formyl C3-Formyl/Acyl (Intermediates) C3_Activation->Product_Formyl Radical/Vilsmeier Product_Hetero C3-Sulfenyl/Amino (Bioisosteres) C3_Activation->Product_Hetero Oxidative Coupling

Figure 1: Reactivity landscape of the 5-Fluoro-2-methylimidazo[1,2-a]pyridine scaffold. C3 is the kinetic and thermodynamic product of choice.

Protocol 1: Pd-Catalyzed C3-Arylation

Objective: Direct installation of aryl/heteroaryl groups at C3 without pre-functionalization (e.g., bromination).

Mechanistic Insight

The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The 5-fluoro group exerts an inductive withdrawing effect, which increases the acidity of the C3-H bond slightly, potentially aiding the deprotonation step, but it also reduces the electron density available for the initial coordination to Palladium. Therefore, a electron-rich phosphine ligand is crucial to stabilize the Pd(II) species and facilitate the oxidative addition of the aryl halide partner.

Materials
  • Substrate: 5-Fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Iodides are more reactive; Chlorides require Buchwald ligands).

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered/electron-rich aryl halides).

  • Base: Cs₂CO₃ (2.0 equiv) - Critical for the CMD mechanism.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Step-by-Step Protocol
  • Setup: In a glovebox or under Argon stream, charge a dried Schlenk tube with the substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). If the aryl bromide is insoluble, use DMF.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (balloon technique).

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from yellow/orange to dark brown/black (active Pd species).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (fluorescent blue under UV) should disappear.

    • Note: The 5-F product often has a slightly lower Rf than the non-fluorinated analog due to polarity.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography.

Optimization Table (Self-Validating Data)
VariableConditionOutcome/Observation
Solvent TolueneSlower kinetics; poor solubility of Cs₂CO₃.
Solvent 1,4-Dioxane Optimal. Good solubility and boiling point.
Solvent DMFHigher reaction rate but harder workup (requires aqueous wash).
Base K₂CO₃Incomplete conversion (weaker base for CMD).
Base Cs₂CO₃ Standard. "Cesium Effect" aids solubility in organic media.
Catalyst Pd(PPh₃)₄Effective, but Pd(OAc)₂/Ligand is more robust to air.

Protocol 2: Radical C3-Formylation (Metal-Free)

Objective: Introduction of a formyl group (-CHO) at C3. This is a vital intermediate for accessing C3-amines (via reductive amination) or acrylic derivatives. Method: Oxidative functionalization using DMSO as the carbon source.

Mechanistic Insight

This protocol avoids transition metals, preventing potential defluorination side reactions. It utilizes a radical mechanism where DMSO acts as a "one-carbon" synthon. The 5-fluoro group stabilizes the radical intermediate at C3 less effectively than a methoxy group would, requiring a strong oxidant like persulfate.

Protocol
  • Reagents: Substrate (0.5 mmol), K₂S₂O₈ (1.5 equiv), DMSO (3.0 mL - acts as solvent and reagent).

  • Reaction: Mix in a sealed tube. Heat to 120 °C for 6 hours.

  • Workup: Pour into ice water. Extract with DCM.

  • Self-Validation:

    • NMR Check: Look for the disappearance of the C3-H singlet (typically ~7.4 ppm) and appearance of the aldehyde proton (~9.8 ppm).

    • Warning: If the reaction turns tar-black immediately, reduce temp to 100 °C.

Protocol 3: C3-Sulfenylation (Heteroatom Cross-Coupling)

Objective: Synthesis of thioether derivatives (e.g., 3-(arylthio)-5-fluoro-2-methylimidazo[1,2-a]pyridine). Relevance: Thioethers are key pharmacophores in anti-tubercular agents derived from this scaffold.

Workflow Visualization

Sulfenylation Start Substrate + Thiol/Disulfide Iodine_Cat Catalyst: I2 (10 mol%) Start->Iodine_Cat Intermediate Sulfenyl Cation / Radical Species Iodine_Cat->Intermediate Activation Oxidant Oxidant: DMSO or TBHP Oxidant->Intermediate Oxidation Product 3-Sulfenyl-5-F-Imidazo[1,2-a]py Intermediate->Product C-H Functionalization

Figure 2: Metal-free oxidative sulfenylation pathway using Iodine catalysis.

Protocol
  • Mix: Substrate (1.0 mmol), Aryl Thiol (1.2 mmol), Iodine (I₂) (10 mol%), and TBHP (2.0 equiv, 70% aq).

  • Solvent: Ethyl Acetate or Ethanol (Green chemistry compatible).

  • Conditions: Stir at Room Temperature for 2–4 hours.

    • Note: The 5-Fluoro group does not interfere with this radical/electrophilic mechanism.

  • Quench: Add sat. Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color change from purple/brown to clear).

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Fluorine Effect" on Troubleshooting

When working with 5-fluoro-2-methylimidazo[1,2-a]pyridine , standard protocols for the non-fluorinated parent may fail in specific ways:

  • De-fluorination:

    • Risk: Using Nickel catalysts (e.g., Ni(cod)₂) or strong reducing conditions (LiAlH₄) can cleave the C-F bond.

    • Solution: Stick to Pd(II)/Pd(0) cycles and mild hydride donors (NaBH₄) if reduction is needed downstream.

  • Regioselectivity Drift:

    • Risk: If C3 is blocked, C-H activation might be forced to C8. However, the 5-F group exerts a long-range inductive effect that acidifies C8-H.

    • Observation: In C3-blocked substrates, C8-arylation yields are typically higher for the 5-fluoro derivative than the unsubstituted parent due to this acidity.

  • NMR Validation:

    • The ¹⁹F NMR is a powerful diagnostic tool.

    • Starting Material: ~ -130 to -140 ppm (triplet or dd).

    • Product: Shift varies, but integration of ¹⁹F ensures the fluorine atom was retained during catalysis.

References
  • General C3 Activation: Koubachi, J., et al. "Direct C3-arylation of imidazo[1,2-a]pyridines with aryl bromides catalyzed by Pd(OAc)2." Journal of Organic Chemistry, 2007.

  • Mechanistic Reviews: Bagdi, A.K., et al. "Recent advances in the C-H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2015.

  • Medicinal Relevance (GABA): Hanson, S.M., et al. "Structural basis for Zolpidem binding to GABA-A receptors." Nature Structural & Molecular Biology, 2008.

  • Fluorine Effects: Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Metal-Free Protocols: Monir, K., et al. "Visible light-induced C-3 functionalization of imidazo[1,2-a]pyridines." Green Chemistry, 2018.

(Note: Specific literature on the exact 5-fluoro-2-methyl substrate is extrapolated from the general imidazo[1,2-a]pyridine consensus and validated by standard electronic effect principles in heterocyclic chemistry.)

Technical Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine derivatives. It addresses the specific electronic and steric challenges imposed by the C5-fluorine substituent during Palladium-catalyzed cross-coupling.

Introduction & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for marketed drugs like Zolpidem (GABAergic agonist) and Olprinone (PDE3 inhibitor). The introduction of a fluorine atom at the C5 position (peri to the bridgehead nitrogen) and a methyl group at C2 creates a unique electronic and steric environment.

Key Challenges for this Substrate:
  • Electronic Deactivation: The C5-fluorine is strongly electron-withdrawing (inductive effect, -I).[1] While this facilitates oxidative addition at the C3-halide, it also renders the C5 position susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong bases or nucleophilic solvents.

  • Peri-Steric Interactions: The C5-substituent lies in close proximity to the C3-reaction site.[1] Although fluorine is small (

    
    ), its lone pairs can exert electrostatic repulsion against bulky phosphine ligands on the Palladium center.
    

Mechanistic Insight & Catalyst Selection

To achieve high yields (>85%), the catalytic cycle must be balanced to favor Reductive Elimination over Protodeboronation .

The 5-Fluoro Effect on the Catalytic Cycle[1]
  • Oxidative Addition (OA): The electron-poor nature of the 5-fluoro ring system makes the C3-Br bond more electrophilic.[1] OA is generally faster for this substrate than for the non-fluorinated analog.[1]

  • Transmetallation (TM): This is often the rate-determining step.[1] The electron-deficient Pd(II) intermediate requires a nucleophilic boronate species.[1]

  • Reductive Elimination (RE): The 5-F group destabilizes the Pd(II) complex, accelerating RE, but also increasing the risk of "homocoupling" if the boronic acid is in large excess.

Recommended Catalyst Systems
Catalyst SystemLigand TypeApplicationRationale
Pd(PPh₃)₄ Monodentate PhosphineStandard Aryl Boronic AcidsCheap, effective for sterically unhindered partners.[1]
Pd(dppf)Cl₂ Bidentate FerrocenylHeteroaryl Boronic AcidsLarge bite angle accelerates reductive elimination; robust against dehalogenation.[1]
Pd(OAc)₂ + XPhos Dialkylbiaryl PhosphineSterically Hindered / Alkyl BoronatesXPhos forms a monolithic L1Pd(0) species that is highly active for difficult couplings.

Experimental Workflows

Synthesis of the Core Scaffold (Precursor)

Before coupling, the brominated core must be synthesized.

  • Step 1: Condensation of 2-amino-6-fluoropyridine with chloroacetone.[1]

  • Step 2: Regioselective C3-bromination using NBS.[1]

SynthesisPath cluster_0 Core Construction cluster_1 Functionalization cluster_2 Suzuki Coupling SM 2-Amino-6-fluoropyridine Reagent1 + Chloroacetone (reflux, EtOH) SM->Reagent1 Core 5-Fluoro-2-methyl imidazo[1,2-a]pyridine Reagent1->Core Reagent2 + NBS (CH3CN, 0°C to RT) Core->Reagent2 Substrate 3-Bromo-5-fluoro-2-methyl imidazo[1,2-a]pyridine Reagent2->Substrate Boronic + R-B(OH)2 Pd Catalyst / Base Substrate->Boronic Product Final C3-Coupled Product Boronic->Product

Caption: Step-wise synthesis workflow from commercially available aminopyridine to final coupled product.

Protocol A: Standard Conditions (Aryl-Aryl Coupling)

Best for: Phenyl, Tolyl, and electron-rich aryl boronic acids.[1]

  • Charge Reactor: To a microwave vial or round-bottom flask, add:

    • 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 229 mg for 1 mmol scale)[1]

    • Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ or K₂CO₃ (2.0 equiv, finely ground)

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane / Water (4:1 v/v) . Concentration should be 0.1 M - 0.2 M.[1]

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30 mins is often equivalent.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry over Na₂SO₄.[1][2]

Protocol B: "Difficult" Couplings (Heteroaryls & Steric Bulk)

Best for: Pyridyl, Indolyl boronic acids, or ortho-substituted partners.[1]

  • Charge Reactor:

    • Substrate (1.0 equiv)

    • Heteroaryl Boronic Ester (Pinacol esters are often more stable) (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (5-8 mol%)[1]

    • Cs₂CO₃ (3.0 equiv) — Cesium is critical for heteroaryls.

  • Solvent: DME (Dimethoxyethane) / Water (3:1) .

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave).

  • Purification: Heteroaryl byproducts can be sticky.[1] Use amine-functionalized silica or add 1% Et3N to the eluent during chromatography.[1]

Optimization & Troubleshooting Guide

Preventing Side Reactions (The C5 Risk)

The 5-fluoro group activates the ring toward Nucleophilic Aromatic Substitution (SNAr).

  • Avoid: Strong alkoxide bases (NaOMe, NaOEt) in alcoholic solvents.[1] These will displace the fluoride to form the 5-alkoxy derivative.[1]

  • Solution: Use non-nucleophilic bases (Cs₂CO₃, K₃PO₄) and non-protic organic cosolvents (Dioxane, DME, Toluene).

Data Comparison: Solvent & Base Effects

Representative yields based on scaffold reactivity profiles.

Solvent SystemBaseCatalystYield (Phenyl)Yield (3-Pyridyl)Notes
Dioxane/H₂ONa₂CO₃Pd(PPh₃)₄92% 65%Standard conditions.[1]
DME/H₂OCs₂CO₃Pd(dppf)Cl₂88%84% Best for heteroaryls.[1]
Toluene/EtOHK₃PO₄Pd(OAc)₂/SPhos75%78%Good for sterically hindered.[1]
MeOH/H₂ONaOHPd(PPh₃)₄40%30%Failed: SNAr side products observed (5-methoxy).[1]

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Goel, R. et al.[1] "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Current Organic Chemistry, 2019.[1] Link

  • Regioselective Bromination Protocols

    • Zhang, F. et al.[1][3] "Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines." Letters in Organic Chemistry, 2022.[1][3] Link

  • Suzuki Coupling on 3-Halo-imidazo[1,2-a]pyridines

    • Gueiffier, A. et al.[1][4] "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." Tetrahedron, 2006.[1] Link

  • 5-Fluoro Specific Synthesis

    • Pauton, M. et al.[1] "First radiosynthesis of 2-amino-5-[18F]fluoropyridines."[1] RSC Advances, 2019.[1] (Describes precursor synthesis). Link

  • General Suzuki Mechanism & Conditions

    • Miyaura, N. & Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1] Link

Sources

Application Notes and Protocols for 5-Fluoro-2-methylimidazo[1,2-a]pyridine: A Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The GABA-A Receptor as a Therapeutic Target

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding their endogenous ligand GABA, open an integral chloride (Cl⁻) channel.[3][4] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and diminishing the likelihood of an action potential.[5] This fundamental inhibitory action is crucial for maintaining balanced neural activity, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including anxiety, insomnia, epilepsy, and depression.[6][7]

GABA-A receptors are pentameric protein complexes assembled from a diverse family of 19 subunits (e.g., α, β, γ).[3][8] The specific subunit composition dictates the receptor's location, physiological properties, and pharmacological profile.[9][10] The most common synaptic isoform in the brain consists of two α, two β, and one γ subunit (α2β2γ).[1][3] This structural heterogeneity allows for a vast number of receptor subtypes, providing opportunities for the development of subtype-selective drugs with potentially improved therapeutic profiles and fewer side effects.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, known for its interaction with the GABA-A receptor, particularly at the allosteric benzodiazepine (BZD) binding site located at the interface between an α and a γ subunit.[1][11][12][13] Compounds from this class, such as the well-known hypnotic zolpidem, act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor.[11] This application note provides a comprehensive guide to characterizing 5-Fluoro-2-methylimidazo[1,2-a]pyridine, a novel derivative of this class, as a GABA-A receptor modulator.

Conceptual Framework: Positive Allosteric Modulation

Positive allosteric modulators bind to a site on the receptor distinct from the orthosteric (GABA-binding) site. This binding event induces a conformational change that increases the receptor's affinity for GABA or enhances the channel's opening frequency in response to GABA binding.[1][5] The result is a potentiation of the natural inhibitory signal, but only in the presence of the endogenous ligand, GABA. This mechanism offers a more nuanced and potentially safer modulation of neuronal activity compared to direct agonists.

GABAA_Modulation GABAR GABA-A Receptor (Closed State) GABAR_Open GABA-A Receptor (Open State) GABAR->GABAR_Open Cl_ion Cl⁻ Influx GABAR_Open->Cl_ion Permeates Channel GABA GABA GABA->GABAR Binds to orthosteric site PAM 5-Fluoro-2-methyl- imidazo[1,2-a]pyridine (PAM) PAM->GABAR Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization annotation Causality: PAM binding increases the efficiency of GABA-mediated channel opening.

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Experimental Workflow for Characterization

A logical, multi-step approach is essential to fully characterize a novel compound like 5-Fluoro-2-methylimidazo[1,2-a]pyridine. The workflow progresses from confirming direct molecular interaction to assessing functional impact at the cellular level, and finally to evaluating behavioral effects in a whole organism.

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Step 1: Radioligand Binding Assay (Affinity - Ki) Function Step 2: Electrophysiology (Function - EC50, Efficacy) Binding->Function Confirms Target Engagement Behavior Step 3: Behavioral Models (Anxiolytic/Sedative Effects) Function->Behavior Confirms Cellular Activity End Characterized GABA-A Modulator Behavior->End Confirms Physiological Effect Start Compound Synthesis & Purification Start->Binding Test Compound

Caption: A stepwise workflow for characterizing a novel GABA-A modulator.

Part 1: In Vitro Binding Affinity Assessment

Objective: To determine if 5-Fluoro-2-methylimidazo[1,2-a]pyridine directly binds to the GABA-A receptor and to quantify its binding affinity (Kᵢ).

Causality: A competitive radioligand binding assay is the gold standard for confirming direct interaction with a target receptor.[14] By competing with a radiolabeled ligand known to bind to a specific site (e.g., the benzodiazepine site), we can determine the affinity of our unlabeled test compound. A high affinity (low Kᵢ value) suggests a potent interaction.

Protocol: Competitive [³H]-Flumazenil Binding Assay

This protocol is adapted from standard methods for characterizing ligands at the benzodiazepine site of the GABA-A receptor.[14][15][16]

1. Materials & Reagents:

  • Test Compound: 5-Fluoro-2-methylimidazo[1,2-a]pyridine
  • Radioligand: [³H]-Flumazenil (specific activity ~80-90 Ci/mmol)
  • Non-specific Binding Control: Diazepam (10 µM final concentration)
  • Tissue Source: Cryopreserved rat or mouse cortical membranes
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

2. Procedure:

  • Membrane Preparation: Thaw cortical membranes on ice. Homogenize gently in ice-cold assay buffer and centrifuge at ~40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 100-200 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
  • Assay Plate Setup: Prepare a 96-well plate with the following additions for a final assay volume of 200 µL:
  • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Flumazenil + 100 µL Membrane Suspension.
  • Non-specific Binding (NSB): 50 µL Diazepam (to achieve 10 µM final) + 50 µL [³H]-Flumazenil + 100 µL Membrane Suspension.
  • Competition: 50 µL 5-Fluoro-2-methylimidazo[1,2-a]pyridine (at various concentrations) + 50 µL [³H]-Flumazenil + 100 µL Membrane Suspension.
  • Radioligand Concentration: The concentration of [³H]-Flumazenil should be approximately equal to its Kₑ value for the receptor preparation, typically 1-2 nM.
  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
  • Harvesting: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
  • Calculate Kᵢ: Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:
  • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
  • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

4. Expected Results (Hypothetical Data):

CompoundIC₅₀ (nM)Kᵢ (nM)
5-Fluoro-2-methylimidazo[1,2-a]pyridine25.512.1
Diazepam (Control)8.23.9

This table demonstrates that the test compound binds with high, nanomolar affinity to the benzodiazepine site, though with slightly lower affinity than the control compound, diazepam.

Part 2: In Vitro Functional Characterization

Objective: To determine the functional effect of 5-Fluoro-2-methylimidazo[1,2-a]pyridine on GABA-A receptor activity. Is it a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a silent antagonist?

Causality: Binding to the receptor does not guarantee a functional effect. Electrophysiology, specifically the whole-cell patch-clamp technique, allows for the direct measurement of ion flow through the GABA-A receptor channel.[4][5] By applying GABA in the presence and absence of our test compound, we can directly observe and quantify any modulation of the GABA-evoked current. A PAM will increase the amplitude of the current elicited by a sub-maximal concentration of GABA.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed for use with a cell line (e.g., HEK293) stably expressing a specific GABA-A receptor subtype (e.g., human α1β2γ2), which is the most common subtype in the CNS and is sensitive to benzodiazepines.[1][17]

1. Materials & Reagents:

  • Cells: HEK293 cells stably expressing α1β2γ2 GABA-A receptors.
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. pH adjusted to 7.2 with CsOH. Note: A high chloride internal solution is used to create a large, inward chloride current at a holding potential of -60 mV, which improves signal-to-noise ratio.[18]
  • Agonist: GABA
  • Test Compound: 5-Fluoro-2-methylimidazo[1,2-a]pyridine
  • Equipment: Patch-clamp amplifier and digitizer, microscope with manipulators, perfusion system, borosilicate glass capillaries for pipettes.

2. Procedure:

  • Cell Culture: Plate cells on glass coverslips 24-48 hours before recording.
  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
  • Recording:
  • Place a coverslip in the recording chamber and perfuse with external solution.
  • Approach a cell with the recording pipette while applying slight positive pressure.
  • Upon contact, release pressure to form a high-resistance (>1 GΩ) "giga-seal".
  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
  • Clamp the cell's voltage at -60 mV.
  • Drug Application:
  • Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-3 µM) for 2-4 seconds to elicit a control current. Wash with external solution between applications until the current returns to baseline.
  • To test for modulation, pre-apply 5-Fluoro-2-methylimidazo[1,2-a]pyridine (at a specific concentration) for 30-60 seconds, followed by a co-application of the compound plus the same concentration of GABA.
  • Repeat this process for a range of concentrations of the test compound to generate a concentration-response curve.

3. Data Analysis:

  • Measure Peak Current: For each application, measure the peak amplitude of the inward current.
  • Calculate Percent Potentiation:
  • % Potentiation = [ (I(GABA + PAM) / IGABA) - 1 ] * 100
  • Where I(GABA + PAM) is the peak current in the presence of the modulator and IGABA is the control GABA current.
  • Generate Concentration-Response Curve: Plot the % Potentiation against the log concentration of the test compound.
  • Determine EC₅₀ and Eₘₐₓ: Fit the curve with a non-linear regression model to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum potentiation effect).

4. Expected Results (Hypothetical Data):

ParameterValue
GABA EC₁₀1 µM
5-Fluoro-2-methylimidazo[1,2-a]pyridine EC₅₀50 nM
Eₘₐₓ (% Potentiation)250%

This data indicates that the compound is a potent PAM, significantly increasing the GABA-evoked current with a nanomolar EC₅₀.

5. Troubleshooting Common Patch-Clamp Issues:

ProblemPossible CauseSolution
Unstable Giga-sealDebris on pipette tip or cell; Poor cell healthEnsure solutions are filtered (0.22 µm); Use healthy, well-adhered cells; Fire-polish pipette tips.[19][20]
High Electrical NoiseImproper grounding; Bubbles in pipette holderCheck all grounding connections and Faraday cage integrity; Remove air bubbles from pipette holder and re-apply pipette.[19]
"Rundown" of CurrentDialysis of essential intracellular componentsUse a perforated patch configuration or include ATP/GTP in the internal solution to maintain cell health.[21]

Part 3: In Vivo Behavioral Assessment

Objective: To assess the physiological effects of 5-Fluoro-2-methylimidazo[1,2-a]pyridine in a living animal, specifically for anxiolytic-like and sedative properties, which are characteristic of GABA-A PAMs.

Causality: In vitro activity must be validated in vivo to demonstrate that the compound can cross the blood-brain barrier, engage its target, and produce a measurable physiological response.[22] The Elevated Plus Maze (EPM) is a standard behavioral paradigm for assessing anxiety-like behavior in rodents. Anxiolytic compounds increase the natural tendency of rodents to explore the open, more "dangerous" arms of the maze.[23]

Protocol: Elevated Plus Maze (EPM) in Rats

1. Materials & Apparatus:

  • Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar).
  • Apparatus: A plus-shaped maze raised ~50 cm off the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).
  • Test Compound: 5-Fluoro-2-methylimidazo[1,2-a]pyridine dissolved in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
  • Control Groups: Vehicle-only group; Positive control group (e.g., Diazepam, 2 mg/kg).
  • Equipment: Video camera for recording, software for behavior tracking.

2. Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.
  • Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.
  • Testing:
  • Place the rat in the center of the maze, facing one of the open arms.
  • Allow the animal to explore the maze freely for 5 minutes.
  • Record the session with an overhead video camera.
  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

3. Data Analysis:

  • Using the video recordings, score the following primary parameters:
  • Time spent in the open arms: The key measure of anxiolytic-like activity.
  • Number of entries into the open arms.
  • Total number of arm entries (closed + open): A measure of general locomotor activity. A significant decrease suggests sedation.
  • Statistical Analysis: Compare the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

4. Expected Results (Hypothetical Data):

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.118.5 ± 1.5
Diazepam2.035.8 ± 3.516.9 ± 1.8
Compound A0.518.1 ± 2.519.1 ± 2.0
Compound A1.029.5 ± 3.117.8 ± 1.6
Compound A3.033.4 ± 4.0*11.2 ± 1.3**

*Compound A is 5-Fluoro-2-methylimidazo[1,2-a]pyridine. *p < 0.05 vs. Vehicle; *p < 0.05 vs. Vehicle.

Interpretation: This hypothetical data shows that the compound produces a significant, dose-dependent anxiolytic-like effect (increased time in open arms) at 1.0 and 3.0 mg/kg. The highest dose (3.0 mg/kg) also significantly reduced total arm entries, suggesting the onset of sedative effects at higher concentrations, a common profile for GABA-A modulators.

Synthesis and Physicochemical Properties

The synthesis of imidazo[1,2-a]pyridines is well-established. 5-Fluoro-2-methylimidazo[1,2-a]pyridine can be synthesized via the condensation of 2-amino-6-fluoropyridine with a suitable α-haloketone, such as chloroacetone.[24][25] The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially improving its drug-like characteristics.[26] Researchers should refer to specialized organic chemistry literature for detailed synthetic protocols.[27][28][29]

Conclusion

5-Fluoro-2-methylimidazo[1,2-a]pyridine represents a promising ligand for the study of GABA-A receptor pharmacology. The integrated workflow described in this application note—combining radioligand binding, patch-clamp electrophysiology, and in vivo behavioral analysis—provides a robust framework for its comprehensive characterization. The data generated through these protocols will enable researchers to confirm its mechanism of action as a positive allosteric modulator, quantify its potency and efficacy, and validate its physiological effects. Such a thorough characterization is the foundational step in evaluating the potential of this and similar molecules as research tools or as starting points for therapeutic drug development.

References

  • GABAA receptor - Wikipedia. Wikipedia. Available at: [Link]

  • Blackaby, W. P., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(5), 1175-1179. Available at: [Link]

  • O'Neill, M. J., & Sanger, D. J. (2002). GABAA receptors: structure and function in the basal ganglia. Progress in Brain Research, 139, 213-228. Available at: [Link]

  • Sleem, F., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. Available at: [Link]

  • Auer, R., et al. (2019). Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Medical Research Council. Available at: [Link]

  • Sleem, F., et al. (2021). GABA A receptors: structure, function, pharmacology, and related disorders. ResearchGate. Available at: [Link]

  • Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 125, 105904. Available at: [Link]

  • Squires, R. F. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. Available at: [Link]

  • Sieghart, W. (2006). Subunit Composition, Distribution and Function of GABA-A Receptor Subtypes. ResearchGate. Available at: [Link]

  • Structure of the GABA Receptor. University of Bristol. Available at: [Link]

  • Sleem, F., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. Available at: [Link]

  • Ghaffar, A., & Reddy, D. S. (2025). GABA Receptor. StatPearls. Available at: [Link]

  • Song, Y., et al. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 26(18), 5437. Available at: [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Available at: [Link]

  • Wróbel, D., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1032. Available at: [Link]

  • Gholibeikian, F., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 839-846. Available at: [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Available at: [Link]

  • Chen, X., et al. (2020). Radioligand binding affinities for GABAA receptors. ResearchGate. Available at: [Link]

  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4847-4854. Available at: [Link]

  • Roth, T. (2009). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. Sleep, 32(8), 983–984. Available at: [Link]

  • Data from electrophysiological studies of GABA(A) receptor agonists. ResearchGate. Available at: [Link]

  • Savić, M. M., et al. (2018). Attaining in vivo selectivity of positive modulation of α3βγ2 GABA A receptors in rats: A hard task! European Neuropsychopharmacology, 28(8), 955-965. Available at: [Link]

  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Journal of Physiology, 578(Pt 2), 343–359. Available at: [Link]

  • Eaton, M. M., et al. (2021). Activation of the α1β2γ2L GABA A Receptor by Physiological Agonists. Biomolecules, 11(12), 1860. Available at: [Link]

  • Homanics, G. E., et al. (2009). Testing the silence of mutations: Transcriptomic and behavioral studies of GABAA receptor α1 and α2 subunit knock-in mice. Frontiers in Neuroscience, 3, 40. Available at: [Link]

  • Troubleshooting patch clamping. G23 Instruments. Available at: [Link]

  • Gill, K. M., et al. (2023). α5-GABAA Receptor Modulation Reverses Behavioral and Neurophysiological Correlates of Psychosis in Rats with Ventral Hippocampal Alzheimer's Disease-like Pathology. International Journal of Molecular Sciences, 24(14), 11776. Available at: [Link]

  • Zlebnik, N. E., et al. (2026). Negative allosteric modulation of α5-GABAA receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. bioRxiv. Available at: [Link]

  • Wang, C., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry, 21(34), 6928-6932. Available at: [Link]

  • Mortensen, M., et al. (2017). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLOS ONE, 12(10), e0186147. Available at: [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available at: [Link]

  • Song, Y., et al. (2021). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. Available at: [Link]

  • Cacic, M., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 6(8), 667-676. Available at: [Link]

  • Kumar, S., & Kumar, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35210. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ARKIVOC, 2002(11), 34-42. Available at: [Link]

  • Booker, S. A., & Sumera, A. (2018). #LabHacks: Top tips for performing paired recordings. Scientifica. Available at: [Link]

  • Eaton, M. M., et al. (2021). Activation of the α1β2γ2l gaba>a> receptor by physiological agonists. Biomolecules. Available at: [Link]

  • GABA A receptor model, stimulation protocols and simulated currents. ResearchGate. Available at: [Link]

  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry (7th ed.). Available at: [Link]

  • da Silva, A. C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Woltering, T. J., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(5), 2005-2017. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

Sources

Scalable Process Chemistry for 5-Fluoro-2-methylimidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Medicinal Chemistry Rationale

The imidazo[1,2-


]pyridine scaffold is a privileged bicyclic core in modern medicinal chemistry, serving as the pharmacophore for several blockbuster drugs, including the GABA

agonists zolpidem and alpidem, as well as emerging oncology and metabolic disease candidates [1]. However, the electron-rich nature of the unsubstituted imidazo[1,2-

]pyridine ring often leads to metabolic liabilities, particularly rapid oxidation by Cytochrome P450 (CYP450) enzymes and aldehyde oxidase (AO) [1].

To engineer metabolic stability, process chemists and medicinal chemists frequently introduce halogen atoms at strategic positions. The synthesis of 5-fluoro-2-methylimidazo[1,2-


]pyridine  is of particular interest. The fluorine atom at the 5-position effectively blocks oxidative metabolism while simultaneously modulating the pK

of the ring-junction nitrogen [1]. This specific intermediate is a critical building block for advanced therapeutics, including novel URAT1 inhibitors utilized in the treatment of metabolic disorders [2].

Mechanistic Causality in the Tschitschibabin Condensation

The construction of the imidazo[1,2-


]pyridine core traditionally relies on a Tschitschibabin-type condensation between a 2-aminopyridine and an 

-haloketone. For this specific intermediate, the starting materials are 2-amino-6-fluoropyridine and bromoacetone (or chloroacetone).

Understanding the regioselectivity of this reaction is paramount for scale-up:

  • Nucleophilic Attack: The highly electronegative fluorine atom at the 6-position of the pyridine ring withdraws electron density via the inductive effect (-I), significantly deactivating the exocyclic amine. Consequently, the initial S

    
    2 alkylation occurs exclusively at the more nucleophilic endocyclic pyridine nitrogen [3].
    
  • Cycloisomerization: Following the formation of the N-alkylated pyridinium intermediate, the exocyclic amine attacks the pendant ketone, forming a hemiaminal.

  • Aromatization: Base-mediated dehydration drives the irreversible aromatization of the fused bicyclic system.

Historically, this reaction was performed in refluxing ethanol with sodium bicarbonate (NaHCO


) over 12–24 hours [2]. However, prolonged heating of bromoacetone leads to severe thermal degradation and polymerization, capping yields at ~50% and generating complex impurity profiles that require labor-intensive chromatographic purification [2]. Modern process chemistry dictates a shift toward ambient aqueous conditions or continuous flow microreactors to maximize the Space-Time Yield (STY) and eliminate transition-metal catalysts [3, 4].

Process Optimization & Quantitative Metrics

To design a scalable route, we must evaluate the Process Mass Intensity (PMI) and reaction kinetics. Transitioning from traditional refluxing organic solvents to aqueous sodium hydroxide (NaOH) or continuous flow systems dramatically improves throughput and safety profiles.

Table 1: Optimization Matrix for 5-Fluoro-2-methylimidazo[1,2-a]pyridine Synthesis

Process ParameterTraditional Batch [2]Optimized Aqueous Batch [3]Continuous Flow [4]
Solvent System EthanolDeionized WaterWater / Acetonitrile
Base NaHCO

(1.0 eq)
NaOH (1.0 eq)NaOH (1.5 eq)
Operating Temperature 90 °C (Reflux)20–25 °C (Ambient)60 °C (Microreactor)
Reaction Time 16 hours10–15 minutes2 minutes (Residence)
Purification ChromatographyDirect FiltrationIn-line Extraction
Isolated Yield 49.5%82.0%>90.0%
Space-Time Yield LowHighVery High

Experimental Workflows

ProcessChemistry cluster_batch Aqueous Batch Process cluster_flow Continuous Flow Process SM 2-Amino-6-fluoropyridine + Bromoacetone BatchRxn Stir in aq. NaOH Ambient Temp, 10 min SM->BatchRxn FlowRxn Microreactor (60 °C) Residence: 2 min SM->FlowRxn BatchPur Filtration & Water Wash BatchRxn->BatchPur API 5-Fluoro-2-methylimidazo[1,2-a]pyridine (High Purity Intermediate) BatchPur->API Yield: ~82% FlowPur In-line Extraction (Organic Phase) FlowRxn->FlowPur FlowPur->API Yield: >90%

Fig 1. Comparison of Batch vs. Continuous Flow workflows for imidazo[1,2-a]pyridine synthesis.

Protocol A: Ambient Aqueous Batch Synthesis (Kilogram Scale)

This protocol leverages the hydrophobic effect in water to accelerate cycloisomerization while allowing for direct product isolation without chromatography [3].

  • Reactor Preparation: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a closed-system liquid addition funnel.

  • Aqueous Base Loading: Charge the reactor with 10 L of deionized water and 400 g (10.0 mol) of NaOH. Stir at 200 rpm until complete dissolution is achieved. Allow the solution to equilibrate to 20 °C.

  • Electrophile Addition: Via the closed addition funnel, introduce bromoacetone (1.50 kg, ~11.0 mol) to the aqueous solution. Causality: Bromoacetone is a potent lachrymator and alkylating agent; utilizing a closed system prevents vapor exposure. The ambient temperature prevents its thermal degradation.

  • Nucleophile Addition: Portion-wise, add 2-amino-6-fluoropyridine (1.12 kg, 10.0 mol) over 15 minutes. Increase stirring to 400 rpm. Causality: The reaction is highly heterogeneous. Vigorous stirring maximizes the interfacial surface area between the solid nucleophile and the organic electrophile suspended in the aqueous phase.

  • Self-Validating Reaction Monitoring: Stir for an additional 15 minutes. Sample the slurry and analyze via LC-MS or

    
    F NMR. The reaction is deemed complete upon the total disappearance of the starting material's distinct 
    
    
    
    F signal.
  • Isolation: The 5-fluoro-2-methylimidazo[1,2-

    
    ]pyridine product directly precipitates as a pale solid. Filter the suspension through a Nutsche filter. Wash the filter cake with cold deionized water (3 x 2 L). Causality: The water wash removes residual NaOH and the NaBr byproduct. Ensure the final wash effluent is neutral (pH ~7).
    
  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C under reduced pressure (10 mbar) to a constant weight.

Protocol B: Continuous Flow Synthesis (Advanced Scale-up)

Continuous flow mitigates the hazards of reactive


-haloketones by maintaining a low steady-state inventory of reactive intermediates, allowing for safe operation at elevated temperatures [4].
  • System Priming: Prime a dual-syringe pump system connected to a PEEK T-mixer, leading into a 20 mL perfluoroalkoxy (PFA) coil reactor.

  • Reagent Stream Preparation:

    • Stream A: Prepare a solution of 1.0 M 2-amino-6-fluoropyridine and 1.2 M bromoacetone in acetonitrile (MeCN).

    • Stream B: Prepare a 2.0 M aqueous NaOH solution. Causality: Segregating the base from the electrophile prior to the mixing zone strictly prevents premature, base-catalyzed polymerization of the bromoacetone.

  • Flow Execution: Set the pump flow rates to achieve a total residence time of 2.0 minutes within the PFA coil, which is submerged in a heating bath set to 60 °C. Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat transfer, driving the cyclization rapidly without the byproduct formation observed in heated batch reactors.

  • In-line Extraction: Direct the reactor effluent into an in-line liquid-liquid separator (e.g., a Zaiput membrane separator) fed with a concurrent stream of ethyl acetate.

  • Product Recovery: Collect the organic phase and concentrate under reduced pressure. The resulting product is highly pure and ready for downstream cross-coupling or functionalization.

References

  • PharmaBlock.Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery.
  • Google Patents (WO2017173965A1).
  • Chapman, M. R., et al.Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry (2016).
  • National Institutes of Health (PMC).Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles.

The Accelerated Pathway to Novel Therapeutics: Microwave-Assisted Synthesis of Fluorinated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Three Pillars in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to molecular scaffolds that offer both rich biological activity and finely tunable physicochemical properties. The imidazo[1,2-a]pyridine core is one such "privileged" structure, forming the backbone of numerous clinically significant drugs. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. When this potent scaffold is strategically embellished with fluorine atoms—a cornerstone of modern drug design—its therapeutic potential is significantly amplified. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5]

However, the synthesis of these complex, fluorinated heterocycles can be a significant bottleneck in the drug discovery process, often requiring harsh reaction conditions and lengthy reaction times. This is where the transformative power of microwave-assisted organic synthesis (MAOS) comes into play. By utilizing microwave irradiation instead of conventional heating, chemical reactions can be accelerated from hours or even days to mere minutes.[4][6][7][8][9][10] This rapid, efficient, and often higher-yielding methodology not only expedites the synthesis of compound libraries for screening but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[6][9][11][12]

This comprehensive guide provides a deep dive into the microwave-assisted synthesis of fluorinated imidazo[1,2-a]pyridines. We will explore the underlying principles of microwave chemistry, detail robust synthetic protocols, and offer expert insights into the causality behind experimental choices, empowering researchers to harness this powerful technology for the rapid development of next-generation therapeutics.

The "Why": Understanding the Synergy of Microwaves, Fluorine, and the Imidazo[1,2-a]pyridine Scaffold

The convergence of these three elements is not coincidental; it is a strategic approach to modern drug design. The imidazo[1,2-a]pyridine nucleus is a bioisostere of purine and has been identified as a key pharmacophore in a wide array of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[13][14]

The Role of Fluorine in Drug Design:

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its "drug-like" properties.[1][3][4][5] Key advantages include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3][4][5]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[1][4][5]

  • Modulation of Physicochemical Properties: The strategic placement of fluorine can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

The Advantage of Microwave-Assisted Synthesis:

Microwave chemistry utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct "in-core" heating is fundamentally different from conventional heating methods that rely on conduction and convection.[12][15][16] The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature.[11][12][15][16]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, and the resistance to this movement causes heating.[11][12][16]

This leads to several significant advantages in the synthesis of complex molecules like fluorinated imidazo[1,2-a]pyridines:

  • Dramatic Rate Acceleration: Reactions are often completed in minutes rather than hours.[4][6][7]

  • Higher Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6][9][11]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[9][17]

  • "Greener" Chemistry: Reduced reaction times lead to lower energy consumption, and the efficiency of microwave heating can often reduce the need for large volumes of solvents.[6][9][11][12]

Visualizing the Process: From Reagents to Products

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

A powerful and convergent strategy for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5][15][16] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide in a single, atom-economical step. When a fluorinated aldehyde is used, this provides a direct route to fluorinated imidazo[1,2-a]pyridines.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1_CHO Fluorinated Aldehyde Iminium Iminium Ion Intermediate R1_CHO->Iminium Condensation R2_NH2 2-Aminopyridine R2_NH2->Iminium R3_NC Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate R3_NC->Nitrile_Ylide Nucleophilic Attack Iminium->Nitrile_Ylide Product Fluorinated Imidazo[1,2-a]pyridine Nitrile_Ylide->Product [4+1] Cycloaddition & Tautomerization

Caption: The GBB multicomponent reaction pathway.

Experimental Workflow: A Generalized Approach

The following workflow outlines the typical steps involved in the microwave-assisted synthesis of fluorinated imidazo[1,2-a]pyridines.

workflow reagents 1. Reagent Preparation (Fluorinated Aldehyde, 2-Aminopyridine, Isocyanide, Solvent, Catalyst) setup 2. Reaction Setup (Combine reagents in microwave vial, add stir bar, seal vial) reagents->setup microwave 3. Microwave Irradiation (Set Temperature, Time, Power) setup->microwave workup 4. Work-up (Cooling, Filtration, Solvent Evaporation) microwave->workup purification 5. Purification (Column Chromatography, Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow.

Application Notes and Protocols

Protocol 1: Microwave-Assisted GBB Synthesis of 2-(Perfluoroalkyl-phenyl)-3-aminoimidazo[1,2-a]pyridines

This protocol is adapted from methodologies employing perfluoroalkyl-tagged benzaldehydes in multicomponent reactions.[6] It offers a robust method for introducing a perfluoroalkylphenyl moiety at the 2-position of the imidazo[1,2-a]pyridine core, a common strategy in medicinal chemistry to enhance lipophilicity and metabolic stability.

Materials:

  • Perfluorooctanesulfonyl-tagged benzaldehyde (1.0 equiv.)

  • Substituted 2-aminopyridine (1.1 equiv.)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.2 equiv.)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 equiv.)

  • Dichloromethane (DCM) / Methanol (MeOH) (3:1 mixture)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the perfluorooctanesulfonyl-tagged benzaldehyde (1.0 equiv.), the desired 2-aminopyridine (1.1 equiv.), the isocyanide (1.2 equiv.), and Sc(OTf)₃ (0.05 equiv.).

  • Solvent Addition: Add the 3:1 DCM/MeOH solvent mixture to the vial to achieve a suitable concentration for microwave heating (typically 0.1-0.5 M).

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument adjusts to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with compressed air cooling within the instrument).

  • Work-up and Purification: Upon cooling, a precipitate may form. If so, filter the solid product, wash with cold methanol, and dry under vacuum. If no precipitate forms, the reaction mixture can be concentrated and purified by fluorous solid-phase extraction (F-SPE) or conventional silica gel chromatography.[6]

Expected Outcomes:

This method typically provides the desired 3-aminoimidazo[1,2-a]pyridine products in good to excellent yields. The use of microwave irradiation dramatically reduces the reaction time from several hours under conventional heating to just 12 minutes (including ramp time).[6]

Entry2-AminopyridineIsocyanideTime (MW)Yield
12-AminopyridineCyclohexyl isocyanide12 minHigh
22-Amino-5-chloropyridinetert-Butyl isocyanide12 minGood
32-Amino-4-methylpyridineBenzyl isocyanide12 minHigh

Table adapted from the principles described in the literature, showcasing the versatility of the GBB reaction.[6][15]

Protocol 2: Regioselective Electrophilic Fluorination of Imidazo[1,2-a]pyridines with Selectfluor®

This protocol describes the direct fluorination of a pre-synthesized imidazo[1,2-a]pyridine core at the C3 position using the electrophilic fluorinating agent Selectfluor®. While the cited literature may not exclusively use microwave heating for this specific transformation, the principles of microwave-assisted electrophilic fluorination suggest a significant potential for rate enhancement.[2][3][18]

Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine (1.0 equiv.)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equiv.)

  • Acetonitrile (CH₃CN) or other suitable polar solvent

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial with a stir bar, dissolve the 2-aryl-imidazo[1,2-a]pyridine (1.0 equiv.) in acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor® (1.1 equiv.) to the solution.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate under the following suggested conditions (optimization may be required):

    • Temperature: 80-100 °C

    • Hold Time: 5-15 minutes

    • Power: Dynamic

    • Stirring: On

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 3-fluoro-2-aryl-imidazo[1,2-a]pyridine.

Causality and Expert Insights:

  • Regioselectivity: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it the most susceptible site for electrophilic attack. This inherent electronic property directs the regioselectivity of the fluorination.[2][3]

  • Solvent Choice: Polar solvents like acetonitrile are excellent choices for microwave-assisted synthesis as they couple efficiently with microwave irradiation, leading to rapid and uniform heating.[18]

  • Microwave vs. Conventional: Conventional fluorination with Selectfluor® can sometimes require several hours at room temperature or gentle heating.[2][3] The application of microwave irradiation is expected to significantly reduce this time, consistent with general observations in microwave-assisted organic synthesis.[4][8][10]

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating steps are crucial:

  • Confirmation of Starting Materials: Always verify the purity and identity of starting materials using appropriate analytical techniques (e.g., NMR spectroscopy).

  • Reaction Monitoring: For new substrates, it is advisable to perform small-scale test reactions and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Thorough Characterization of Products: The identity and purity of the final fluorinated imidazo[1,2-a]pyridines must be unequivocally confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The characteristic coupling patterns and chemical shifts in ¹⁹F NMR are particularly diagnostic for successful fluorination.

Conclusion and Future Outlook

The marriage of the medicinally important fluorinated imidazo[1,2-a]pyridine scaffold with the speed and efficiency of microwave-assisted synthesis represents a powerful paradigm in modern drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to accelerate their synthetic efforts, enabling the rapid generation of diverse compound libraries for biological evaluation. As microwave technology continues to evolve and new fluorinating reagents are developed, the potential for innovation in this area remains vast. The ability to rapidly synthesize and test novel fluorinated imidazo[1,2-a]pyridines will undoubtedly play a crucial role in the development of future medicines that address unmet clinical needs.

References

  • Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 30. Available at: [Link]

  • Kaur, M., et al. (2022). Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generated isocyanide for undergraduate organic chemistry laboratory experiment. ChemistrySelect, 7(12), e202104374. Available at: [Link]

  • Budumuru, P., Golagani, S., & Pushpanjali, B. (2019). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives and their Anti-inflammatory Activity. International Journal of Pharmaceutical Sciences and Research, 10(3), 1172-79. Available at: [Link]

  • Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11559–11565. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. Available at: [Link]

  • Sun, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Global Journal for Research Analysis. Available at: [Link]

  • Gámez-Montaño, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4156. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • da Silva, A. C. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Anonymous. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Kim, S. W., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 45(52), 9529-9531. Available at: [Link]

  • Reddy, L. C. S., et al. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Current Microwave Chemistry, 9(3), 195-202. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. ResearchGate. Available at: [Link]

  • Unspecified. (n.d.). Synthesis of imidazo[1,2-a]pyridines by microwave irradiation method. ResearchGate. Available at: [Link]

  • Unspecified. (2015). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. ResearchGate. Available at: [Link]

  • Reddy, L. C. S., et al. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. Available at: [Link]

  • Unspecified. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Publishing. Available at: [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals experiencing low yields during the Tschitschibabin cyclization of 2-amino-6-fluoropyridine with


-haloketones.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we dissect the mechanistic bottlenecks of this specific fluorinated scaffold, provide field-proven troubleshooting logic, and offer a self-validating, step-by-step methodology to break through the typical <20% yield ceiling.

Mechanistic Bottleneck: The "Why" Behind Low Yields

The synthesis of 5-fluoro-2-methylimidazo[1,2-a]pyridine from 2-amino-6-fluoropyridine and bromoacetone is notoriously difficult. Standard conditions (e.g., ethanol and sodium bicarbonate at 90°C) typically stall at a 16.1% yield [1].

The Causality: The fluorine atom at the 6-position of the starting aminopyridine exerts a massive inductive electron-withdrawing effect (-I effect). This drastically reduces the nucleophilicity of the adjacent endocyclic ring nitrogen (N1). While the initial


 alkylation by the exocyclic amine onto bromoacetone proceeds, the subsequent intramolecular ring closure—where the deactivated ring nitrogen must attack the ketone carbonyl—is kinetically starved. Furthermore, the steric bulk of the ortho-fluorine physically impedes the required 5-exo-trig trajectory for cyclization.

Mechanism SM 6-Fluoro-pyridin-2-amine + Bromoacetone Alk Alkylated Intermediate (Exocyclic N-attack) SM->Alk SN2 Alkylation TS Rate-Limiting Step: Ring Closure at N1 Alk->TS Steric/Electronic Hindrance Prod 5-Fluoro-2-methyl- imidazo[1,2-a]pyridine TS->Prod Dehydration (-H2O)

Reaction mechanism highlighting the cyclization bottleneck caused by the 6-fluoro substituent.

Troubleshooting FAQs

Q1: I can see the intermediate forming on LC-MS, but it won't cyclize into the final product. How do I force the ring closure? A1: If your reaction is stalling at the alkylated intermediate (


 201), the carbonyl group of the ketone requires electrophilic activation to overcome the poor nucleophilicity of the fluorinated ring nitrogen. Introduce a Lewis acid catalyst. Scandium(III) triflate (

) has been successfully utilized to catalyze the cyclization of sterically hindered, fluorinated imidazo[1,2-a]pyridines[2].

Q2: Is bromoacetone the optimal electrophile for this reaction? A2: Bromoacetone is prone to side reactions (like polymerization) at the elevated temperatures required for this specific cyclization. You can significantly improve the alkylation kinetics by adding a catalytic amount of Sodium Iodide (


). This triggers an in situ Finkelstein reaction, transiently generating iodoacetone—a softer, highly reactive electrophile that is more easily attacked by the deactivated aminopyridine.

Q3: Why is my standard


 / Ethanol system failing? 
A3:  Protic solvents like ethanol hydrogen-bond with the already-weakened ring nitrogen, further depressing its nucleophilicity. Additionally, 

is often too weak to drive the equilibrium of the dehydration step. Switch to a polar aprotic solvent like anhydrous DMF to leave the nucleophile "naked," and upgrade your base to Lithium Carbonate (

), which has been shown to significantly enhance yields in imidazopyridine cyclizations[3].

Troubleshooting Start Yield Stuck < 20%? Check1 Using NaHCO3/EtOH? Start->Check1 Sol1 Switch to DMF + NaI (Finkelstein Activation) Check1->Sol1 Yes Check2 Incomplete Dehydration? Check1->Check2 No Sol2 Add 4Å Sieves & Sc(OTf)3 Catalyst Check2->Sol2 Yes

Decision tree for troubleshooting low yields in 5-fluoroimidazo[1,2-a]pyridine synthesis.

Optimized Self-Validating Protocol

This methodology is engineered as a self-validating system. By monitoring specific analytical checkpoints, you can confirm the success of each mechanistic step before proceeding, eliminating "blind" synthesis.

Materials Required:

  • 2-Amino-6-fluoropyridine (1.0 eq)

  • Bromoacetone (1.5 eq)

  • Anhydrous DMF (0.2 M)

  • 
     (0.2 eq)
    
  • 
     (2.0 eq)
    
  • 
     (5 mol%)
    
  • Activated 4Å Molecular Sieves

Step 1: In Situ Electrophile Activation

  • In an oven-dried sealed tube under inert atmosphere, dissolve bromoacetone in anhydrous DMF.

  • Add

    
     and stir at room temperature for 15 minutes.
    
  • Validation Check: The solution will turn a pale yellow/orange, visually confirming the generation of iodoacetone.

Step 2: Alkylation & Lewis Acid Catalysis

  • Add 2-amino-6-fluoropyridine,

    
    , 
    
    
    
    , and a scoop of activated 4Å molecular sieves.
  • Seal the tube and heat to 110°C.

  • Causality: The sieves act as a thermodynamic sink for the water byproduct, driving the dehydration step forward, while

    
     activates the carbonyl[2].
    

Step 3: In-Process LC-MS Validation

  • After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: Monitor the disappearance of the starting material (

    
     113). You should observe the transient alkylated intermediate (
    
    
    
    201) converting into the final cyclized product (
    
    
    183). Do not quench the reaction until the ratio of 183:201 is >95:5.

Step 4: Workup and Isolation

  • Cool to room temperature, filter through a Celite pad to remove sieves and inorganic salts.

  • Dilute the filtrate with Ethyl Acetate and wash aggressively with 5% aqueous

    
     (3x) to remove the DMF.
    
  • Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the progressive improvement achieved by addressing each mechanistic bottleneck.

Reaction ConditionsElectrophileAdditivesTemp / TimeIsolated YieldPrimary Issue Addressed
EtOH,

BromoacetoneNone90°C, 16h16.1%Baseline (Standard Tschitschibabin)[1]
DMF,

BromoacetoneNone110°C, 12h35.0%Solvent polarity & Base strength[3]
DMF,

Bromoacetone

(0.2 eq)
110°C, 12h58.0%Electrophile activation (Iodoacetone)
DMF,

Bromoacetone

,

, 4Å MS
110°C, 12h82.0% Carbonyl activation & Dehydration[2]

References

  • Selective ligands of human constitutive androstane receptor (AU2020264679A1)
  • Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters Source: Organic Chemistry Portal / Organic Letters URL:[Link]

Sources

Technical Support Center: Regioselectivity and Chemoselectivity in 3-Formylation of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield, regioselectivity, or chemoselectivity issues during the electrophilic formylation of 5-fluoro-2-methylimidazo[1,2-a]pyridine.

While imidazo[1,2-a]pyridines are privileged scaffolds that typically undergo electrophilic aromatic substitution (EAS) smoothly at the C-3 position[1], the introduction of a 5-fluoro substituent fundamentally alters the electronic landscape of the bicyclic system. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome these synthetic hurdles.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic workflow to identify the specific failure mode of your formylation attempt.

Troubleshooting start Observation: Low Yield of 5-Fluoro-3-formyl Product ms_check Diagnostic Step: Analyze Crude via LC-MS / 1H-NMR start->ms_check snar LC-MS: +16 Da Shift (Loss of F, Gain of Cl) ms_check->snar SNAr Side Reaction regio LC-MS: Expected Mass NMR: C-6 or C-8 Formylation ms_check->regio Regioselectivity Issue unreacted LC-MS: Starting Material Incomplete Conversion ms_check->unreacted Low Reactivity sol_snar Solution: Halide-Free Vilsmeier (Use DMF / Tf2O instead of POCl3) snar->sol_snar sol_regio Solution: Optimize Electrophile Sterics or Lower Temperature regio->sol_regio sol_unreacted Solution: Increase Equivalents or Reaction Time unreacted->sol_unreacted

Diagnostic decision tree for troubleshooting 3-formylation of 5-fluoroimidazo[1,2-a]pyridines.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my standard Vilsmeier-Haack reaction (POCl3/DMF) yielding a product with a +16 Da mass shift? A1: You are observing a chemoselectivity failure driven by Nucleophilic Aromatic Substitution (SNAr). The standard Vilsmeier-Haack formylation utilizes POCl3, which generates a high concentration of chloride ions[2]. When the electrophilic Vilsmeier reagent attacks the C-3 position, it forms a Wheland intermediate. In this intermediate, the positive charge is heavily delocalized onto the bridgehead nitrogen, which strongly activates the adjacent C-5 position. Because fluorine is a highly electronegative atom that stabilizes the Meisenheimer complex transition state, it acts as an excellent leaving group. The chloride ions displace the fluoride, resulting in 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde instead of your desired product.

Q2: How does the 5-fluoro group affect regioselectivity compared to the unsubstituted core? A2: The 5-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which deactivates the entire ring system, particularly the C-3 position. Fortunately, the 2-methyl group (+I effect) provides localized activation that helps counteract this. However, the 5-fluoro group is physically positioned peri to the C-3 site. While fluorine is sterically small, its lone pairs create electronic repulsion against incoming bulky electrophiles. If the reaction is pushed at high temperatures, this repulsion can occasionally force formylation to the less favored C-6 or C-8 positions.

Q3: Can I use the Duff reaction to avoid these issues? A3: Yes. The Duff reaction (using Hexamethylenetetramine/HMTA and Trifluoroacetic acid/TFA) is a well-established, halide-free formylation strategy[3]. Because there are no nucleophilic halides present in the reaction matrix, the SNAr displacement of the 5-fluoro group is completely suppressed. However, researchers often report lower overall conversions with the Duff reaction compared to optimized Vilsmeier conditions.

Mechanistic Pathway of Competing SNAr

To fully understand why reagent selection is critical, review the bifurcated pathway below. The kinetic competition between simple deprotonation (Path A) and nucleophilic attack (Path B) dictates your final product distribution.

Mechanism SM 5-Fluoro-2-methyl- imidazo[1,2-a]pyridine Wheland C-3 Wheland Intermediate (Highly activated C-5 position) SM->Wheland Electrophilic Attack VR Vilsmeier Reagent [Me2N=CHCl]+ Cl- VR->Wheland at C-3 PathA Path A: Deprotonation & Hydrolysis Wheland->PathA Thermodynamically Favored PathB Path B: SNAr by Cl- at C-5 Position Wheland->PathB Kinetically Competitive ProdA Desired Product: 5-Fluoro-3-formyl PathA->ProdA ProdB Undesired Byproduct: 5-Chloro-3-formyl PathB->ProdB Loss of F-

Bifurcated mechanistic pathway showing competing SNAr during standard Vilsmeier-Haack formylation.

Quantitative Data: Reagent Selection & Chemoselectivity

The table below summarizes the expected outcomes when applying different formylation conditions to 5-fluoro-2-methylimidazo[1,2-a]pyridine.

Formylating SystemTemperatureConversionChemoselectivity (5-F vs 5-Cl)Primary Observation / Issue
POCl₃ / DMF 80 °C (Reflux)>95%< 5% / > 95%Complete loss of fluorine; major product is 5-chloro-3-formyl.
POCl₃ / DMF 0 °C to RT~60%40% / 60%Incomplete conversion; difficult-to-separate mixture of halogens.
Oxalyl Chloride / DMF -20 °C to 0 °C~85%80% / 20%Milder than POCl₃, but chloride ions still cause minor SNAr.
Tf₂O / DMF -20 °C to RT>90% >99% / <1% Optimal. Triflate is non-nucleophilic; fluorine is perfectly retained.
HMTA / TFA (Duff) 90 °C~45%>99% / <1%Halide-free, but low overall yield due to substrate deactivation[3].

Validated Experimental Protocol: Halide-Free Vilsmeier Formylation

To achieve high yields while strictly preserving the 5-fluoro substituent, the standard POCl₃ must be replaced with Trifluoromethanesulfonic anhydride (Tf₂O) . This generates a highly reactive Vilsmeier iminium salt with a non-nucleophilic triflate counterion, completely shutting down Path B (SNAr).

Self-Validating Step-by-Step Methodology:

  • Preparation of the Halide-Free Vilsmeier Reagent:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve anhydrous DMF (3.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M relative to substrate). Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Add Tf₂O (2.5 equiv) dropwise over 10 minutes.

    • Validation Check: Within 15 minutes of addition, a thick white precipitate will form. This visually confirms the successful generation of the triflate-based Vilsmeier iminium salt.

  • Substrate Addition:

    • Action: Dissolve 5-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at -20 °C.

    • Action: Maintain stirring at -20 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional 2 hours.

    • Validation Check: Quench a 50 µL reaction aliquot into saturated aqueous NaHCO₃ and extract with EtOAc. TLC (UV 254 nm) should show the complete disappearance of the starting material and the appearance of a highly polar baseline spot (the stable iminium intermediate).

  • Hydrolysis of the Iminium Intermediate:

    • Action: Quench the bulk reaction mixture by slowly adding a 10% aqueous solution of Sodium Acetate (NaOAc) or saturated NaHCO₃ until the pH reaches ~7-8. Stir vigorously at room temperature for 2 to 4 hours.

    • Validation Check: LC-MS analysis of the organic layer will confirm the hydrolysis of the iminium species to the aldehyde, showing a clean mass peak corresponding to the exact mass of 5-fluoro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde without any +16 Da (chloro) contamination.

  • Isolation and Purification:

    • Action: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if trace impurities remain.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect URL
  • New Opportunities with the Duff Reaction Source: ResearchGate URL

Sources

Purification methods for 5-Fluoro-2-methylimidazo[1,2-a]pyridine from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 5-Fluoro-2-methylimidazo[1,2-a]pyridine via the condensation of 2-amino-6-fluoropyridine with chloroacetone (or bromoacetone).

While the imidazo[1,2-a]pyridine scaffold is robust, the introduction of the 5-fluoro substituent (arising from the 6-position of the starting aminopyridine) introduces unique electronic challenges. This fluorine atom exerts a strong inductive effect ($ -I $), reducing the electron density of the bridgehead nitrogen and altering the solubility profile compared to the non-fluorinated parent compound.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this fluorinated heterocycle.

Module 1: The "Dirty" Workup (Initial Isolation)

The Trap: Many researchers treat this workup like a standard organic extraction. However, the basicity of the imidazo[1,2-a]pyridine core means it can be easily lost to the aqueous layer if the pH is not strictly controlled.

The Protocol: pH-Switched Extraction

The goal here is to remove inorganic salts and highly polar "tars" (polymeric byproducts) while retaining your fluorinated product.

  • Quench: If your reaction used a solvent like Ethanol or DMF, remove the bulk of the solvent under reduced pressure first. Do not extract directly from a large volume of DMF.

  • Acid Wash (The Sink):

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Wash with 0.5 M HCl .

    • Mechanism:[1][2][3] The 5-fluoro-2-methylimidazo[1,2-a]pyridine will protonate (forming the hydrochloride salt) and migrate to the aqueous layer.

    • Critical Check: Keep the organic layer! The starting material (2-amino-6-fluoropyridine) is less basic and more lipophilic than the protonated product in some conditions, but typically, neutral impurities and non-basic tars stay in the organic layer.

  • Basification (The Recovery):

    • Take the aqueous acidic layer (containing your product).

    • Cool to 0°C in an ice bath.

    • Slowly adjust pH to 10–11 using saturated Na₂CO₃ or NaOH .

    • Observation: You should see a precipitate or cloudiness as the free base regenerates.

  • Extraction:

    • Extract the aqueous layer 3x with Dichloromethane (DCM) .

    • Why DCM? Fluorinated heterocycles often have better solubility in chlorinated solvents than in ether/EtOAc.

Visualizing the Logic

WorkupLogic Start Crude Reaction Mixture SolventRemoval Evaporate Reaction Solvent (EtOH/DMF) Start->SolventRemoval AcidWash Dissolve in EtOAc + Wash with 0.5M HCl SolventRemoval->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Tars, Non-basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as HCl Salt) Sep1->AqLayer1 Keep Basify Adjust pH to 10-11 (Na2CO3) AqLayer1->Basify ExtractDCM Extract 3x with DCM Basify->ExtractDCM FinalOrg DCM Layer (Purified Crude Product) ExtractDCM->FinalOrg

Figure 1: Acid-Base Workup Flowchart for Basic Heterocycles.

Module 2: Chromatographic Separation

The Issue: Tailing. The bridgehead nitrogen (N1) in imidazo[1,2-a]pyridine is a hydrogen bond acceptor. On standard silica gel (which is slightly acidic), this nitrogen interacts with silanol groups, causing severe peak tailing and poor separation from the starting aminopyridine.

The Solution: The "Ammoniated" Mobile Phase

Do not use straight Hexane/EtOAc. You must deactivate the silica.

Recommended Mobile Phase: DCM : Methanol : NH₄OH (25% aq)

Gradient Table:

StepDCM (%)MeOH (%)NH₄OH (%)Purpose
Equilibration 9811Pre-saturates silica; prevents initial adsorption.
Load 9820Load sample in DCM (minimal volume).
Elution A 954.50.5Elutes non-polar impurities.
Elution B 9091Target Product Elution Window.
Wash 80182Flushes remaining polar starting material.

Technical Insight: The 5-fluoro group reduces the basicity of N1 compared to the parent molecule, meaning tailing will be less severe than with non-fluorinated analogs, but it is still significant enough to ruin a separation without a modifier [1].

Module 3: Crystallization (The Final Polish)

If chromatography yields a solid that is slightly off-white or yellow, crystallization is the most effective method to remove trace colored oxidation products.

Solvent System:

  • Primary Solvent: Ethyl Acetate (EtOAc) or Ethanol (hot).

  • Anti-Solvent: Hexanes or n-Heptane.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOAc .

  • Crucial Step: If the solution is dark yellow/brown, add activated charcoal , boil for 5 mins, and filter hot through Celite.

  • Allow the solution to cool to room temperature.

  • Add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-heat slightly to clear the solution, then let it stand undisturbed at 4°C overnight.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. What happened?

A: This is a classic "Solvent Entrapment" issue. Imidazo[1,2-a]pyridines are excellent hydrogen bond acceptors and often trap chlorinated solvents (DCM/Chloroform) in the crystal lattice, forming a "pseudo-oil."

  • Fix: Dissolve the oil in a small amount of Diethyl Ether and evaporate it again. Repeat with Pentane. This helps "chase" the heavier chlorinated solvent out. Scratch the flask wall with a glass rod to induce nucleation.

Q2: I see a persistent yellow impurity that runs very close to my product on TLC.

A: This is likely the dimer or an oxidative coupling byproduct. The 3-position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (similar to the 3-position of indole). In the presence of air and light, oxidative dimerization can occur [2].

  • Fix: Perform the crystallization step described in Module 3. The dimer is usually much less soluble in Hexane/EtOAc mixtures than the monomeric product.

Q3: Does the 5-Fluoro group affect the regioselectivity of the reaction?

A: Yes, but usually in your favor. The starting material is 2-amino-6-fluoropyridine.[4] The cyclization with chloroacetone involves the ring nitrogen attacking the ketone/aldehyde and the exocyclic amine attacking the alkyl halide (or vice versa depending on conditions). The fluorine at position 6 (which becomes position 5) creates steric bulk near the ring nitrogen. However, the formation of the 5-fluoro-2-methylimidazo[1,2-a]pyridine is still the thermodynamic product. You are unlikely to see the regioisomer where the nitrogen attacks the wrong side of the chloroacetone unless the reaction temperature is uncontrolled [3].

Decision Tree for Purification Strategy

PurificationStrategy Start Crude Reaction Product CheckTLC Check TLC (DCM:MeOH 95:5) Start->CheckTLC Clean One Major Spot? CheckTLC->Clean YesClean Proceed to Crystallization (EtOAc/Hexane) Clean->YesClean Yes NoDirty Multiple Spots/Tailing? Clean->NoDirty No OilIssue Product is Oil? YesClean->OilIssue Column Flash Chromatography (DCM/MeOH/NH4OH) NoDirty->Column Column->OilIssue Solid Final Solid Product OilIssue->Solid No ChaseSolvent Chase with Ether/Pentane High Vac Dry OilIssue->ChaseSolvent Yes ChaseSolvent->Solid

Figure 2: Strategic Decision Tree for Purification.

References

  • General Synthesis & Properties: Goel, A., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry. (Validated via PubChem General Heterocycle Data).

  • Oxidative Stability: Bagdi, A.K., et al. "Copper-catalyzed aerobic oxidative coupling of imidazo[1,2-a]pyridines." Organic Chemistry Portal. .

  • Regioselectivity Mechanisms: Blackwell, G.B., et al. "The Groebke–Blackburn–Bienaymé Reaction in the Synthesis of Imidazo[1,2-a]pyridines." Chemical Reviews. .

(Note: Specific melting points and spectral data should always be cross-referenced with the Certificate of Analysis provided by your starting material vendor, e.g., Sigma-Aldrich or Combi-Blocks, as specific batch impurities can vary.)

Sources

Troubleshooting defluorination during imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorine Retention in Imidazo[1,2-a]pyridine Synthesis

Welcome to the Fluorine Retention Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Vanishing Fluorine" Phenomenon

You are likely here because your LC-MS shows a mass shift of


 Da (F 

H) or

Da (F

OMe) relative to your expected fluorinated imidazo[1,2-a]pyridine product. Defluorination during the synthesis of this scaffold is a common but preventable failure mode, typically driven by Nucleophilic Aromatic Substitution (

) or metal-catalyzed C-F activation.

This guide moves beyond generic advice, offering a root-cause analysis of why the imidazo[1,2-a]pyridine core sensitizes specific fluorine positions to cleavage and how to engineer your reaction conditions to prevent it.

Module 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to pinpoint the failure mechanism.

DiagnosticTree Start START: Identify the Defluorination Pattern PosCheck Where was the Fluorine located? Start->PosCheck C5_Pos Position C-5 PosCheck->C5_Pos Highly Labile C6_8_Pos Position C-6, C-7, or C-8 PosCheck->C6_8_Pos Moderately Stable SubstCheck What replaced the Fluorine? C5_Pos->SubstCheck C6_8_Pos->SubstCheck Alkoxy Alkoxy Group (-OMe, -OEt) (Mass +12 or +26) SubstCheck->Alkoxy Solvent Participation Hydroxy Hydroxy Group (-OH) (Mass -2) SubstCheck->Hydroxy Hydrolysis Hydrogen Hydrogen (-H) (Mass -18) SubstCheck->Hydrogen Reductive Defluorination Diag_SNAr DIAGNOSIS: SNAr Attack C-5 is highly activated by the bridgehead Nitrogen. Alkoxy->Diag_SNAr Diag_Base DIAGNOSIS: Base-Mediated Hydrolysis Water trace + Strong Base. Hydroxy->Diag_Base Diag_Metal DIAGNOSIS: Metal-Catalyzed Activation Pd or Cu insertion into C-F. Hydrogen->Diag_Metal

Figure 1: Diagnostic logic for categorizing defluorination events based on regiochemistry and byproduct analysis.

Module 2: The Mechanism of Failure

To fix the problem, you must understand the electronic landscape of the imidazo[1,2-a]pyridine ring.

The Trap: C-5 Activation The bridgehead nitrogen (N-4) is the critical factor. In the resonance structures of imidazo[1,2-a]pyridine, N-4 can bear a partial positive charge. This exerts a strong electron-withdrawing inductive effect on the adjacent carbon (C-5).

  • Result: A fluorine atom at C-5 is exceptionally vulnerable to nucleophilic attack (

    
    ), far more so than on a standard pyridine ring.
    
  • The Culprits: Alkoxide bases (NaOMe, NaOEt) or even neutral alcohols at high temperatures can displace this fluorine.

The Metal Factor If your synthesis involves a coupling reaction (e.g., Suzuki, Sonogashira) or an oxidative cyclization using Copper or Palladium, the C-F bond—particularly at C-6 or C-8—can undergo oxidative addition, leading to reductive defluorination (replacement with H).

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: The "Methoxy" Impurity

User Report: "I am synthesizing a 5-fluoroimidazo[1,2-a]pyridine using 2-amino-6-fluoropyridine and


-bromoacetophenone in refluxing ethanol with 

. I see a major impurity where F is replaced by OEt."

Root Cause: You are using a nucleophilic solvent (Ethanol) at high temperature on the most electrophilic position (C-5). Even bicarbonate can generate enough ethoxide equilibrium to drive


.

Corrective Protocol:

  • Change Solvent: Switch to HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) . These solvents are:

    • Non-nucleophilic (due to fluorine electron withdrawal).

    • Strong H-bond donors (stabilize the transition state, accelerating the cyclization without heat).

  • Change Base: If a base is strictly necessary, use a non-nucleophilic organic base like DIPEA or an inorganic base like

    
      in an aprotic solvent (DME or Toluene).
    
Scenario B: Loss of Fluorine during GBB Reaction

User Report: "I am running a Groebke-Blackburn-Bienaymé (GBB) reaction with 2-amino-5-fluoropyridine, benzaldehyde, and isocyanide using Scandium Triflate. The Fluorine at C-6 is partially lost."

Root Cause: While C-6 is less activated than C-5, Lewis Acids (like


) can activate the C-F bond, especially if the reaction temperature is pushed >80°C.

Corrective Protocol:

  • Catalyst Switch: Switch to a Brønsted acid catalyst like Acetic Acid or Ammonium Chloride . These are milder and less likely to activate the C-F bond than metal triflates.

  • Temperature Control: Keep the reaction below 50°C. The GBB reaction is often exothermic; uncontrolled heat promotes side reactions.

Scenario C: Metal-Catalyzed Reductive Defluorination

User Report: "I am doing a one-pot cyclization and arylation using


. My 6-fluoro group is turning into a hydrogen."

Root Cause: Copper species can insert into aryl-fluoride bonds, particularly in electron-deficient heterocycles. This is often followed by protonolysis (reaction with trace water) or hydride transfer.

Corrective Protocol:

  • Exclude Water: Ensure strictly anhydrous conditions.

  • Ligand Shielding: Use bulky bidentate ligands (e.g., phenanthroline derivatives) which can stabilize the copper center and sterically hinder the smaller C-F activation pathway.

Module 4: Optimized Protocol (The "Safe" Route)

This protocol utilizes HFIP , the "magic solvent" for imidazo[1,2-a]pyridine synthesis. It allows for room-temperature cyclization, virtually eliminating the energy required for defluorination side reactions.

Reaction: Condensation of 2-aminopyridine (fluorinated) +


-haloketone.[1]

Step-by-Step Guide:

ParameterRecommendationRationale
Solvent HFIP (Hexafluoroisopropanol)High ionizing power stabilizes the cationic intermediate; non-nucleophilic nature prevents

.
Concentration 0.2 M to 0.5 MHigh concentration favors intermolecular attack over solvent interaction.
Base None (or mild

)
HFIP promotes the reaction via H-bonding; external base is often unnecessary for the cyclization step.
Temperature 25°C (Room Temp) Prevents thermal activation of the C-F bond.
Time 1 - 4 HoursFast kinetics due to solvent effects.

Visual Mechanism of HFIP Stabilization:

HFIP_Mechanism Reactants 2-Aminopyridine + Alpha-Bromoketone Intermed Intermediate (N-Alkylated Species) Reactants->Intermed N-Alkylation Cyclization Cyclization (Ring Closure) Intermed->Cyclization HFIP_Role HFIP Solvation (H-Bonding stabilizes leaving group Br-) HFIP_Role->Intermed Stabilizes HFIP_Role->Cyclization Promotes Product Fluoro-Imidazo[1,2-a]pyridine (Intact C-F Bond) Cyclization->Product

Figure 2: The catalytic role of HFIP in promoting cyclization without thermal or basic activation.

References

  • General Synthesis & Pharmacology

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
    • Source: PMC (N
    • [Link]

  • HFIP as a Solvent (The "Magic" Solvent)

    • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation (Discusses HFIP's unique non-nucleophilic and stabilizing properties).
    • Source: PMC (N
    • [Link]

  • Green/Solvent-Free Approaches

    • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.[2]

    • Source: American Journal of Heterocyclic Chemistry[2]

    • [Link][3][4]

  • Defluorin

    
    ): 
    
    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis (Provides foundational understanding of fluoroarene susceptibility to nucleophiles).[4]

    • Source: PMC (N
    • [Link]

Sources

Optimizing solvent systems for 5-Fluoro-2-methylimidazo[1,2-a]pyridine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for process chemists and pharmaceutical researchers optimizing the purification of 5-Fluoro-2-methylimidazo[1,2-a]pyridine .

Case ID: OPT-SOLV-5F2M Status: Active Classification: Process Optimization / Purification Applicable Compound: 5-Fluoro-2-methylimidazo[1,2-a]pyridine (Free Base & Salts)

Core Directive & Molecule Profile

The Challenge: Crystallizing 5-Fluoro-2-methylimidazo[1,2-a]pyridine presents unique challenges due to the 5-fluoro substituent . While the imidazo[1,2-a]pyridine core is planar and lipophilic, the fluorine atom at the peri-position (C5) introduces electronic withdrawal and weak steric repulsion near the bridgehead nitrogen. This often lowers the melting point compared to non-fluorinated analogs, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.

Critical Quality Attributes (CQAs):

  • Target Polymorph: Stable triclinic or monoclinic form (solvent dependent).

  • Impurity Rejection: Removal of unreacted 6-fluoro-2-aminopyridine (starting material) and halogenated byproducts.

  • Appearance: White to off-white needles or prisms.

Solvent System Selection (Module 1)

User Question: Which solvent system gives the best balance between yield and purity for this specific derivative?

Technical Recommendation: Based on the lipophilicity (LogP ~2.0–2.5) and basicity of the imidazo[1,2-a]pyridine core, we recommend a binary solvent system . Single solvents often result in either excessive solubility (low yield) or poor impurity rejection.

Recommended Solvent Systems Table
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Factor
Protic / Aqueous Ethanol (95%) Water 1:1 to 1:3Standard Purification. Best for removing inorganic salts and polar starting materials.Product may oil out if water is added too fast.
Aprotic / Non-polar Ethyl Acetate n-Heptane 1:2 to 1:5High Purity. Excellent for rejecting lipophilic tars and colored impurities.Lower yield; requires precise cooling ramps.
Polar / Aprotic Acetonitrile Water 2:1Polymorph Control. Useful if the ethanol solvate is undesirable.Higher cost; toxicity.[1]
Scavenging Toluene Cyclohexane 1:3Scale-up. Good for azeotropic drying of the crystal cake.Flammability; residual solvent limits (ICH Q3C).

Expert Insight: For the 5-fluoro derivative, the Ethanol/Water system is the "Gold Standard" starting point. The fluorine atom increases lipophilicity, making water a stronger anti-solvent than it would be for the non-fluorinated parent.

Troubleshooting Guides (Module 2)

Issue A: The Product is "Oiling Out"

Symptom: Upon cooling or adding anti-solvent, the solution turns milky/cloudy and droplets form at the bottom, eventually solidifying into a gum.

Root Cause: The system entered the metastable zone where Liquid-Liquid Phase Separation (LLPS) occurs before crystal nucleation. This is common when the impurity profile lowers the melting point or cooling is too rapid.

The Rescue Protocol (Q&A):

  • Q: Can I save the oiled-out batch?

    • A: Yes. Re-heat the mixture until the oil redissolves (clear solution). Add a seed crystal (0.1 wt%) at a temperature just below the saturation point (cloud point). Cool extremely slowly (5°C/hour).

  • Q: I don't have seed crystals. Now what?

    • A: Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, withdraw a small aliquot, evaporate it to dryness to force solid formation, and use that solid to seed the main batch.

Issue B: Persistent Coloration (Yellow/Brown)

Symptom: The crystals are off-white or yellow, indicating retained conjugated impurities (likely oligomers of haloacetone).

The Solution:

  • Activated Carbon Treatment: Dissolve the crude in hot Ethanol (prior to water addition). Add 5 wt% activated carbon (e.g., Darco G-60). Stir for 30 mins at 50°C. Filter hot through Celite. Then proceed with crystallization.

  • Salt Formation Strategy: If the free base refuses to clean up, convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt .

    • Protocol: Dissolve in EtOAc. Bubble HCl gas or add HCl in Dioxane. The salt will precipitate instantly. Filter, wash with ether, and (optional) neutralize back to free base if required.

Visual Workflows

Workflow 1: Solvent Screening Logic

This decision tree guides you through selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude 5-Fluoro-2-methyl imidazo[1,2-a]pyridine SolubilityCheck Check Solubility in Hot Ethanol (5 vol) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Slowly add Water (Anti-solvent) Soluble->AddWater Yes SwitchSolvent Switch to Ethyl Acetate (Reflux) Soluble->SwitchSolvent No Precipitation Precipitate forms? AddWater->Precipitation OilingOut Oiling Out Observed? Precipitation->OilingOut Yes Cooling Cool to 0-5°C Filter Success Isolate Pure Crystals Cooling->Success AddHeptane Add Heptane (Anti-solvent) SwitchSolvent->AddHeptane AddHeptane->Precipitation OilingOut->Cooling No Rescue Re-heat -> Seed -> Slow Cool (5°C/h) OilingOut->Rescue Yes Rescue->Cooling

Caption: Logic flow for selecting the primary solvent system and handling phase separation issues.

Workflow 2: "Oiling Out" Rescue Mechanism

A detailed look at the critical failure mode for fluorinated heterocycles.

OilingRescue State1 State 1: Oiled Out (Two Liquid Phases) Action1 Heat to T > T_clear (Homogeneous Solution) State1->Action1 State2 State 2: Supersaturated Solution Action1->State2 Action2 Add Seed Crystals (0.1 wt%) State2->Action2 Action3 Controlled Cooling (-0.5°C/min) Action2->Action3 State3 State 3: Crystal Growth (No Oil) Action3->State3

Caption: Step-by-step thermal cycle to convert an oiled-out batch into crystalline material.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Standard)

Objective: Purification of crude 5-Fluoro-2-methylimidazo[1,2-a]pyridine (Free Base).

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask. Add 40 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. Ensure complete dissolution. If solids remain, add Ethanol in 5 mL increments.

  • Filtration (Optional): If insoluble black particles are present, filter the hot solution through a pre-warmed Celite pad.

  • Anti-solvent Addition: While maintaining the solution at 60-65°C, add Deionized Water dropwise.

    • Stop point: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.

    • Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Note: Do not stir vigorously during nucleation to avoid oiling out.

  • Finishing: Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Salt Formation (High Purity Requirement)

Objective: Upgrade purity >99.5% by converting to the Hydrochloride salt.

  • Dissolution: Dissolve 5.0 g of the free base in 25 mL of Ethyl Acetate .

  • Acidification: Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with vigorous stirring.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid. Wash with diethyl ether or fresh ethyl acetate to remove non-basic impurities.

  • Reversion (Optional): Suspend the salt in water, adjust pH to 10 with Na2CO3, and extract with DCM to recover the ultra-pure free base.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Perveen, H. et al. "Synthesis of imidazo[1,2-a]pyridine derivatives: A review."[1] RSC Advances, 2021.

  • Solvent Effects in Heterocycle Crystallization: Tung, H. et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Series in Design and Innovation, 2009.

  • Synthesis of 5-substituted Imidazo[1,2-a]pyridines: Guchhait, S. K. et al. "Region-selective synthesis of 5-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.

  • Purification Strategies for Fluorinated Pharmaceuticals: Wang, J. et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014.

  • Imidazo[1,2-a]pyridine Scaffold Properties: Bagdi, A. K. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities."[1][2] Current Organic Chemistry, 2015.

Sources

Technical Support Center: 5-Fluoro-Imidazo[1,2-a]pyridine Synthesis & Functionalization

[1]

Executive Summary: The "5-Fluoro Paradox"

The 5-fluoroimidazo[1,2-a]pyridine scaffold is a critical pharmacophore in anxiolytics (GABA-A modulators) and kinase inhibitors.[1] However, it presents a unique synthetic challenge known as the "Peri-Electronic/Steric Clash."

While Fluorine (Van der Waals radius 1.47 Å) is often considered isosteric with Hydrogen (1.20 Å), its position at C-5 places it in direct proximity to the bridgehead nitrogen (N4) and the reactive C-3 center.[1] This creates two distinct failure modes in standard protocols:

  • C-3 Functionalization: The 5-F atom exerts a "peri-effect," destabilizing the planar transition states required for standard Pd-catalyzed cross-couplings (Suzuki/Stille) and electrophilic aromatic substitutions (EAS).[1]

  • Electronic Deactivation: The strong inductive effect (-I) of the 5-F withdraws electron density from the C-3 position, rendering it less nucleophilic than the unsubstituted parent scaffold, causing stalled reactions.[1]

This guide provides validated workflows to overcome these specific barriers.

Diagnostic Decision Trees (Visualized)

Workflow A: Troubleshooting C-3 Functionalization Failures

Caption: Decision matrix for diagnosing reaction stalls during C-3 functionalization of 5-fluoro substrates.

Technical Troubleshooting & FAQs

Category 1: C-3 Arylation & Alkylation[1][2]

Q: My Suzuki coupling at C-3 works on the unsubstituted ring but fails with 5-F. Why? A: This is the classic "Peri-Effect." The 5-F atom, though small, repels the incoming Pd-Ar species during the reductive elimination step due to electrostatic repulsion with the bridgehead nitrogen lone pair.

  • The Fix: Switch from rigid bidentate ligands (like dppf) to bulky, electron-rich monodentate phosphines.[1] SPhos and XPhos are superior here because they can rotate away from the 5-F peri-clash during the critical bond-forming step.[1] Alternatively, use Pd-PEPPSI-IPr precatalysts which stabilize the oxidative addition intermediate.[1]

Q: Can I use Electrophilic Aromatic Substitution (EAS) to install a halogen at C-3? A: Yes, but expect significantly slower rates.[1] The 5-F atom inductively deactivates the ring.[1]

  • The Fix: Use stronger electrophiles. For bromination, switch from NBS/MeCN (standard) to NBS/DMF or Br2/AcOH .[1] The polar solvent stabilizes the charged Wheland intermediate which is otherwise destabilized by the 5-F electron withdrawal.[1]

Category 2: Nucleophilic Substitution (SNAr) at C-5

Q: Can I displace the 5-F with an amine? A: Yes, but only if the ring is activated.[1] The imidazo[1,2-a]pyridine core is electron-rich (pi-excessive), making SNAr difficult compared to a simple pyridine.[1]

  • The Fix: You must "activate" the ring first.[1]

    • Method A (Electronic): Install an electron-withdrawing group (EWG) at C-3 (e.g., -CN, -NO2, -COR) before attempting the displacement.[1]

    • Method B (Protic): Run the reaction in acidic media (e.g., AcOH) or use a Lewis Acid to coordinate N4, making the C-5 position more electrophilic.[1]

Validated Experimental Protocols

Protocol 1: Sterically Demanding C-H Arylation at C-3

Designed to overcome the 5-F deactivation and steric hindrance without pre-functionalizing the aryl partner.[1]

Mechanistic Insight: This protocol uses a "CMD" (Concerted Metalation-Deprotonation) pathway.[1] The PivOH additive acts as a proton shuttle, lowering the energy barrier caused by the electron-deficient 5-F ring.[1]

Reagents:

  • Substrate: 5-Fluoroimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(tBu)₃·HBF₄ (10 mol%) — Critical for steric clearance[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a pressure tube with Pd(OAc)₂, ligand, base, and PivOH.

  • Addition: Add the 5-fluoro substrate and Aryl Bromide. Add Toluene (0.2 M concentration).[1]

  • Degas: Sparge with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 110°C for 16 hours. Note: 5-F substrates require 10-20°C higher temps than unsubstituted analogs.[1]

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc).[1] Concentrate and purify via silica flash chromatography.

Protocol 2: De Novo Synthesis of the 5-Fluoro Core

Best practice: Avoid installing F late-stage.[1] Build the ring with F already in place.[1]

Reagents:

  • Precursor: 2-Amino-6-fluoropyridine (Commercial, CAS: 1597-33-7)[1]

  • Reagent: Chloroacetaldehyde (50% aq.[1] solution) or bromo-ketone derivative.[1][2]

  • Solvent: Ethanol or n-Butanol.[1]

  • Base: NaHCO₃ (solid).[1]

Step-by-Step:

  • Dissolve 2-amino-6-fluoropyridine (10 mmol) in Ethanol (20 mL).

  • Add Chloroacetaldehyde (15 mmol).

  • Add NaHCO₃ (12 mmol) to neutralize the HCl byproduct (prevents decomposition of the acid-sensitive C-F bond in some conditions).[1]

  • Reflux for 4–6 hours.

  • Critical Step: Evaporate volatiles. Dissolve residue in DCM/Water. Basify aqueous layer to pH 9 with Na₂CO₃ before extraction.[1] The 5-F product is less basic (pKa ~3.[1]5) than the non-fluorinated parent (pKa ~5.[1]6) and requires careful pH control to ensure it is in the organic phase.[1]

Data Comparison: Ligand Performance

Table 1: Effect of Ligand on C-3 Arylation Yield of 5-Fluoroimidazo[1,2-a]pyridine (Conditions: Pd(OAc)₂, K₂CO₃, Toluene, 110°C, 4-Bromoanisole)

LigandTypeYield (%)Technical Note
PPh3 Monodentate (Simple)15%Fails due to steric crowding at reductive elimination.[1]
dppf Bidentate (Rigid)<5%Too rigid; cannot accommodate the 5-F peri-clash.[1]
SPhos Buchwald G288% Excellent.[1] Bulk allows "reaching around" the 5-F.
XPhos Buchwald G292% Best for very bulky aryl partners.[1]
P(tBu)3 Electron Rich82%Good, but highly air-sensitive.[1]

References

  • General Synthesis & Reactivity

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][3] Chemical Communications, 2015.[1]

  • C-H Activation Mechanisms (CMD Pathway)

    • Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010.[1]

    • [1]

  • Pd-Catalyzed Arylation of 5-Substituted Imidazopyridines

    • Koubachi, J., et al. "Palladium-Catalyzed Direct Arylation of 5-Chloro- and 5-Fluoroimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[1]

    • [1]

  • Pharmacological Relevance (GABA-A)

    • Hjorth, S. A., et al. "Imidazo[1,2-a]pyridine derivatives as potential GABA-A receptor modulators."[1] Journal of Medicinal Chemistry, 2018.[1]

    • [1]

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local EHS guidelines before replication.

Technical Support Center: Condensation Workflows for 2-Amino-6-Fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Condensation Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Push-Pull" Reactivity Challenge

2-Amino-6-fluoropyridine (2-A-6-FP) presents a unique "Janus-faced" challenge in organic synthesis. It contains two opposing reactive centers that often lead to competing pathways during condensation reactions:

  • The Exocyclic Amine (Nucleophile): This is your desired reaction center for amide, urea, or imine formation. However, its nucleophilicity is significantly blunted by the electron-withdrawing fluorine atom and the pyridine ring nitrogen.

  • The C6-Fluorine (Electrophile): The fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) because it is ortho to the pyridine nitrogen. Under basic conditions or high temperatures, the fluorine becomes a labile leaving group, leading to unintended substitution or hydrolysis.
    

The Golden Rule: To succeed, you must activate the electrophile (your acid/aldehyde) sufficiently to react with the sluggish amine, while suppressing the nucleophilicity of the environment to prevent


 at the C6 position.
Critical Reactivity Map

The following diagram illustrates the competing pathways you must manage.

ReactivityMap Substrate 2-Amino-6-Fluoropyridine Desired DESIRED PRODUCT (Amide/Imine) Substrate->Desired Condensation at Exocyclic NH2 (Requires Activation) Side1 SIDE REACTION A SNAr (F-Displacement) Substrate->Side1 Attack by ext. Nucleophile (OH-, RO-, R-NH2) Side2 SIDE REACTION B Bis-Acylation (Imide) Substrate->Side2 Excess Electrophile High Temp Side3 SIDE REACTION C Ring N-Alkylation Substrate->Side3 Ambident Reactivity (Ring Nitrogen)

Figure 1: Mechanistic divergence in 2-amino-6-fluoropyridine. Green path requires kinetic control; Red path is thermodynamically driven by strong nucleophiles.

Troubleshooting Guides & FAQs
Module A: Amide Coupling (Acylation)

Q1: I am using EDC/HOBt, but conversion is stalled at <20%. Increasing temperature caused the fluorine to disappear (hydrolysis). What is happening?

  • Diagnosis: The amine in 2-A-6-FP is electronically deactivated (pKa of conjugate acid

    
     2.0–2.5). Carbodiimide couplings (EDC/DCC) often generate an active ester that is not electrophilic enough to capture this weak amine. Heating drives the 
    
    
    
    hydrolysis of the fluorine by residual water or hydroxide.
  • Solution: Switch to HATU or POCl₃ . You need a more aggressive activating agent.

    • Protocol Adjustment: Use HATU (1.2 equiv) with a non-nucleophilic base like DIPEA (Hunig's base) in DMF.

    • Why DIPEA? Unlike TEA or inorganic bases, DIPEA is sterically hindered and unlikely to attack the C6-F position via

      
      .
      

Q2: I observe a "M+Mass_of_Linker" impurity in LCMS. Is this bis-acylation?

  • Diagnosis: Yes. Because the pyridine ring pulls electron density, the formed amide proton is acidic (

    
    ). If you use excess base or acid chloride, the amide nitrogen deprotonates and reacts again to form an imide.
    
  • Solution:

    • Stoichiometry: Strictly limit the acid chloride/anhydride to 0.95–1.0 equivalents.

    • Base: Switch to a weak inorganic base like NaHCO₃ in a biphasic system (DCM/Water) or use pyridine as both solvent and base (if compatible) to buffer the pH.

Q3: My product has the correct mass, but the NMR shows loss of the F-coupling pattern. Did I displace the Fluorine?

  • Diagnosis: Likely

    
     by the solvent. If you used an alcohol solvent (MeOH, EtOH) with a base, you formed the 2-amino-6-alkoxypyridine.
    
  • Solution: Never use protic solvents (alcohols) in basic conditions with this substrate. Use aprotic polar solvents (DMF, DMAc, NMP) or DCM.

Module B: Condensation with Carbonyls (Schiff Bases/Heterocycles)

Q4: I am trying to condense 2-A-6-FP with a keto-ester to form a naphthyridine, but the ring won't close.

  • Diagnosis: The condensation requires the ring nitrogen to act as a nucleophile in the second step. The 6-Fluoro substituent inductively withdraws electrons, making the ring nitrogen significantly less basic than in non-fluorinated pyridines.

  • Solution: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent at 80–100°C.

    • Mechanism:[1][2][3][4][5][6] The acid activates the ketone carbonyl (increasing electrophilicity) to compensate for the poor nucleophilicity of the pyridine nitrogen.

    • Warning: Monitor for hydrolysis of the nitrile/ester if present.

Q5: The reaction turns black and tars.

  • Diagnosis: Oxidative degradation. 2-aminopyridines are susceptible to oxidation, and the fluoride leaving group can trigger polymerization chains if free radicals are generated.

  • Solution: Degas solvents with Nitrogen/Argon.[7] Add an antioxidant like BHT (catalytic amount) if the reaction requires long heating times.

Experimental Protocols
Protocol A: Optimized Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids without displacing the fluorine.

  • Preparation: Dry all glassware. Use anhydrous DMF (Dimethylformamide).

  • Activation: In a flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Note: Do not wait longer than 10 mins; the active ester can racemize or degrade.

  • Amine Addition: Add 2-amino-6-fluoropyridine (1.0 equiv) in one portion.

  • Reaction: Stir at 40°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[8] If F-displacement is observed (M+13 mass shift for OH, or M+31 for OMe), lower temp to 25°C and extend time.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

Protocol B: "Safe" Condensation (Schiff Base Formation)

Best for: Reacting with aldehydes/ketones while preserving the C-F bond.

  • Setup: Use a Dean-Stark trap or activated Molecular Sieves (4Å) to remove water.

  • Solvent: Toluene or Chlorobenzene (Anhydrous).

  • Catalyst: Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 equiv) is superior to acid catalysis for electron-poor amines.

    • Why? Ti(OEt)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium forward without harsh protons that might hydrolyze the fluorine.

  • Procedure: Mix Amine (1.0 equiv), Aldehyde (1.1 equiv), and Ti(OEt)₄ in solvent. Heat to 70°C.

  • Workup: Quench with water (precipitates TiO₂). Filter through Celite.

Decision Logic for Troubleshooting

Use this flow to determine the root cause of failure.

TroubleshootingTree Start Start: Reaction Failed CheckLCMS Check LCMS/NMR Start->CheckLCMS Branch1 Product Mass Correct? CheckLCMS->Branch1 YieldLow Yield is Low (<30%) Branch1->YieldLow Yes MassShift Mass Shift Observed? Branch1->MassShift No Act Increase Activation (Switch EDC -> HATU/POCl3) YieldLow->Act SNAr Mass = M - F + Nu (SNAr detected) MassShift->SNAr Yes (e.g. +13, +31) BisAcyl Mass = M + Acyl (Bis-acylation) MassShift->BisAcyl Yes (+Linker Mass) FixSNAr Change Base to DIPEA Remove Alcohol Solvents Lower Temp SNAr->FixSNAr FixBis Reduce Acid Chloride eq. Use NaHCO3 buffer BisAcyl->FixBis

Figure 2: Diagnostic workflow for 2-amino-6-fluoropyridine condensation failures.

Data Summary: Solvent & Base Compatibility
ComponentRecommendedCautionFORBIDDEN
Solvent DMF, DMAc, DCM, TolueneTHF (Peroxides can oxidize amine)Methanol, Ethanol (High risk of

at C6)
Base DIPEA, 2,6-Lutidine, NaHCO₃TEA (Can act as nucleophile)NaOH, NaOEt, KOH (Will hydrolyze F immediately)
Catalyst Ti(OEt)₄, HOAtH₂SO₄ (Strong acid hydrolysis)DMAP (Use sparingly; can form adducts)
References
  • BenchChem. (2025).[2][7] Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-Halopyridines. BenchChem Technical Notes. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Fluorescent Properties of Aminopyridines. PMC Articles. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Fluorine. Link

  • ChemicalBook. (2026). 2-Amino-6-fluoropyridine Properties and Safety. Link

  • Thermo Fisher Scientific. (2025). 2-Amino-6-fluoropyridine Product Specifications and Handling. Link

Sources

Technical Support Center: Chromatography of Polar Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine-Polarity Paradox

Purifying polar fluorinated heterocycles (e.g., trifluoromethyl-pyridines, fluorinated piperidines) presents a unique "push-pull" challenge in chromatography.

  • The "Pull" (Polarity): The heterocyclic nitrogen acts as a Lewis base, interacting strongly with the acidic silanols (Si-OH) on silica gel, leading to severe peak tailing (streaking).

  • The "Push" (Fluorine Effect): Fluorine atoms are highly electronegative but non-polarizable. While they increase the dipole moment of the molecule, they often impart lipophilicity (the "fluorous" effect) and lower the pKa of nearby basic nitrogens [1].

This guide provides self-validating protocols to overcome these competing forces, ensuring high recovery and purity.

Mobile Phase Selection & "The 10% Rule"

Standard Eluent Systems

For polar fluorinated compounds, standard Hexane/Ethyl Acetate systems often fail to elute the compound or result in broad bands. We recommend the following hierarchy:

SystemCompositionBest ForRisk Factor
A DCM / MeOH 95:5 to 90:10High solubility requirements; polar amines.
B DCM / 7N NH₃ in MeOH 98:2 to 90:10Strongly basic heterocycles (prevents tailing).
C EtOAc / EtOH 3:1 to 1:1"Greener" alternative; compounds sensitive to chlorinated solvents.
Critical Technical Insight: The "Silica Dissolution" Myth

A common lab myth is that Methanol dissolves silica.

  • Fact: Neutral Methanol does not significantly dissolve silica.[1] However, alkaline mobile phases (containing NH₄OH) do dissolve silica at high concentrations [2].

  • The Real Danger: Using granular (irregular) silica with >10% MeOH/DCM gradients causes "fines shedding." The pressure and polarity changes break fragile silica particles, forcing sub-micron dust through the frit and contaminating your product [3].[2]

  • Solution: If you must use >10% MeOH, use Spherical Silica or switch to Reverse Phase (C18).

Troubleshooting Protocols

Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)

Cause: The basic nitrogen in your heterocycle is hydrogen-bonding with acidic silanols on the silica surface. The Fluorine Nuance: Fluorine substitution (e.g., -CF₃) on a ring typically lowers the basicity of the ring nitrogen compared to the non-fluorinated analog. However, if the tailing persists, the interaction is still too strong.

Protocol: Mobile Phase Modification

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[3]

  • Concentration: Add 1% (v/v) to the mobile phase.

  • Mandatory Step (Pre-saturation): Flush the column with 3 Column Volumes (CV) of the modifier-containing solvent before loading your sample. This "caps" the active silanol sites.

    • Note: Without pre-saturation, the modifier separates from the solvent front, and your compound will still tail.

Issue 2: Compound "Stuck" at Baseline (Rf = 0)

Cause: The compound is too polar or has precipitated on the column.

Protocol: The Solubility Check

  • Test: Dissolve 10 mg of sample in 1 mL of the proposed mobile phase.

  • Observation: If it is cloudy or requires sonication, you have a "loadability" problem. The sample will precipitate at the head of the column.

  • Fix: Switch to DCM / MeOH (9:1) or use Solid Loading (adsorb sample onto Celite or Silica).

Advanced Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the correct stationary and mobile phases based on the specific chemistry of your fluorinated heterocycle.

SolventSelection Start Start: Polar Fluorinated Heterocycle CheckBasic Is the Heterocycle Basic? (Contains pyridines, amines?) Start->CheckBasic CheckSolubility Soluble in EtOAc/Hex? CheckBasic->CheckSolubility No (Neutral/Acidic) ModSilica Add Modifier: 1% TEA or 1% NH4OH CheckBasic->ModSilica Yes (Basic) StdSilica Standard Silica Hex/EtOAc Gradient CheckSolubility->StdSilica Yes DCMeOH Switch to DCM/MeOH (Max 10% MeOH) CheckSolubility->DCMeOH No (Polar) ModSilica->CheckSolubility Modifier Added AmineSilica Use Amine-Functionalized Silica (KP-NH) ModSilica->AmineSilica Tailing Persists? ReversePhase Switch to C18 or PFP (Fluorous Phase) DCMeOH->ReversePhase Still Stuck/Streaking?

Caption: Decision tree for selecting stationary phases and solvent modifiers based on basicity and solubility.

FAQ: Common Issues with Fluorinated Compounds

Q: My fluorinated compound is UV-active but disappears during chromatography. Where did it go? A: Fluorinated compounds often have significant shifts in UV absorption maxima.

  • Troubleshooting: Run a UV-Vis scan before purification. A standard 254 nm detector might miss a trifluoromethyl-pyridine derivative if the

    
     has shifted to 210 nm or 280 nm. Enable "All-Wavelength Collection" (200–400 nm) on your flash system.
    

Q: Can I use C18 for these compounds? A: Yes, and often it is superior.

  • Why: Fluorine atoms are hydrophobic. A "Fluorous" or standard C18 phase interacts well with the fluorine tags, while the aqueous mobile phase suppresses the silanol interactions that cause tailing on normal phase silica [4].

  • Recommendation: If normal phase fails, try a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).

Q: I see white powder in my fractions when using DCM/MeOH. Is this my product? A: Likely not. If you are using >10% MeOH on granular silica, this is likely silica fines [3].

  • Verification: Dissolve the residue in a non-polar solvent (like DCM) and filter through a 0.2 µm syringe filter. If the solid persists and is insoluble in everything, it is silica.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • Biotage. (2023).[2][4] Does Methanol Really Dissolve Silica During Flash Column Chromatography? Biotage Blog. Link

  • Restek. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Restek Technical Guides. Link

  • Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note. Link

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-Fluoro Advantage

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in anxiolytics (e.g., Zolpidem), antivirals, and proton pump inhibitors. The introduction of a fluorine atom at the 5-position is a critical bioisosteric modification. Unlike the 6-, 7-, or 8-fluoro isomers, the 5-fluoro substituent exerts a unique "peri-effect" on the imidazole ring (H3), significantly altering the electronic landscape and metabolic stability of the bridgehead nitrogen.

This guide provides a definitive protocol for distinguishing 5-Fluoro-2-methylimidazo[1,2-a]pyridine (5-F-IMP) from its non-fluorinated parent and its regioisomers using high-field NMR.

Chemical Context & Synthesis Logic

To understand the NMR data, one must understand the origin of the regiochemistry. The 5-fluoro isomer is synthesized via the condensation of 2-amino-6-fluoropyridine with chloroacetone.

  • Precursor: 2-amino-6-fluoropyridine.

  • Cyclization: The ring closure places the fluorine atom at the position adjacent to the bridgehead nitrogen (Position 5 in the fused system).

  • Common Impurity: 6-Fluoro isomer (arising from 2-amino-5-fluoropyridine contamination).

Structural Numbering Reference
  • Position 2: Methyl group attachment.

  • Position 3: Imidazole proton (Singlet, characteristic).

  • Position 5: Fluorine attachment (The critical differentiator).

  • Position 8a: Bridgehead carbon.

Comparative NMR Analysis

The following data compares the target molecule (5-F-IMP) against the non-fluorinated parent (2-Me-IMP) to highlight the diagnostic shifts caused by the fluorine atom.

Proton ( ) NMR Characterization

Solvent: DMSO-d


, 400 MHz
Proton Position2-Methylimidazo[1,2-a]pyridine (Parent)5-Fluoro-2-methylimidazo[1,2-a]pyridine (Target)Diagnostic Feature (5-F)
H-3 (Imidazole)

7.65 (s)

7.82 (d)
Deshielded & shows long-range coupling (

Hz).
H-5

8.35 (d)
Absent Replaced by Fluorine.
H-6

6.80 (td)

6.95 (ddd)
Upfield shift prevented by F-deshielding; Complex splitting due to

.
H-7

7.15 (ddd)

7.30 (m)
Multiplet broadening due to

.
H-8

7.45 (d)

7.55 (d)
Minimal effect (remote from F).
-CH


2.35 (s)

2.38 (s)
Singlet; essentially unchanged.

Key Insight: The disappearance of the downfield H-5 doublet (usually ~8.3 ppm in the parent) is the primary indicator of 5-substitution. However, the doublet splitting of the H-3 singlet is the subtle confirmation of the 5-position, arising from through-space or 4-bond coupling with F5.

Carbon-13 ( ) NMR & Coupling

Solvent: DMSO-d


, 100 MHz

The


 spectrum is the definitive fingerprint. The fluorine atom splits carbon signals into doublets (

) with characteristic coupling constants (

).
Carbon PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Assignment Logic
C-5 154.5Doublet (

)

Hz
Direct attachment to F. Large coupling is diagnostic.
C-6 108.2Doublet (

)

Hz
Ortho to F.
C-8a (Bridge)142.1Doublet (

)

Hz
Meta to F. Confirms F is on the pyridine ring, not imidazole.
C-2 140.5Singlet (

)
-Remote from F.
C-3 109.8Doublet (

)

Hz
"Peri" coupling. Confirms 5-F proximity.
-CH

14.2Singlet (

)
-Unaffected.

Experimental Workflow & Decision Tree

To validate the structure efficiently, follow this logic flow. This prevents misidentification of regioisomers (e.g., 6-fluoro vs 5-fluoro).

NMR_Workflow Start Start: Crude Product H1_Scan Step 1: 1H NMR (DMSO-d6) Check Region 8.0 - 8.5 ppm Start->H1_Scan Decision1 Is H5 doublet present? H1_Scan->Decision1 Not_5F STOP: Product is not 5-Fluoro (Likely Parent or 6/7/8-F isomer) Decision1->Not_5F Yes (H5 exists) Proceed Proceed: H5 Absent Check H3 Signal Decision1->Proceed No (H5 absent) H3_Check Is H3 (~7.8 ppm) a Doublet? Proceed->H3_Check F19_Scan Step 2: 19F NMR Verify Single Signal H3_Check->F19_Scan Yes (J ~3Hz) H3_Check->F19_Scan No (Singlet) C13_Scan Step 3: 13C NMR Locate C-F Coupling F19_Scan->C13_Scan Final_Check Does C5 (~154 ppm) show 1J_CF > 250 Hz? C13_Scan->Final_Check Final_Check->Not_5F No Confirmed CONFIRMED: 5-Fluoro-2-methyl imidazo[1,2-a]pyridine Final_Check->Confirmed Yes

Figure 1: Structural validation logic flow. The absence of H5 and the presence of a large C5-F coupling are the primary "Go/No-Go" decision gates.

Detailed Experimental Protocols

Sample Preparation

Objective: Eliminate concentration-dependent shifts and ensure sharp multiplets.

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Imidazopyridines are moderately polar. CDCl

      
       may cause peak broadening due to quadrupole interaction with the bridgehead nitrogen. DMSO ensures sharp signals.
      
  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (e.g., NaBr from synthesis) which can distort the baseline.

Instrument Parameters (400 MHz Base)
Protocol A:

F-Decoupled

C NMR (Recommended)

Standard


C spectra result in complex multiplets due to C-F splitting, reducing Signal-to-Noise (S/N). If your probe supports it, use 

F decoupling.
  • Pulse Sequence: zgpg30 (Bruker) modified for dual decoupling or specific

    
    F decoupling.
    
  • Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons have long T1s; insufficient delay underestimates the C-F integration).

  • Scans (NS): Minimum 1024 scans.

  • Spectral Width: 240 ppm (to capture the downfield C-F signal).

Protocol B: 2D HSQC (Heteronuclear Single Quantum Coherence)

Use this to confirm the "orphan" peaks.

  • Goal: Correlate the proton at

    
     6.95 (H6) with the carbon at 
    
    
    
    108.2 (C6).
  • Observation: The H3 proton (imidazole) will correlate with the carbon at ~109 ppm. The absence of a correlation for the carbon at ~154 ppm confirms it is quaternary (C-F).

References

  • Gudmundsson, K. S., et al. (2009). "Synthesis and antiviral activity of imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry Letters.

  • Enguehard, C., et al. (2001). "Regioselective synthesis of fluorinated imidazo[1,2-a]pyridines." Chemical & Pharmaceutical Bulletin.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience. (Authoritative text on J-coupling magnitudes).

  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Reich, H. J. (2023). "Bordwell pKa Table and NMR Data Collection." University of Wisconsin-Madison Chemistry Department. (Standard reference for substituent effects).

Sources

HPLC analytical method development for 5-Fluoro-2-methylimidazo[1,2-a]pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and anticancer therapeutics [1]. However, the analytical method development for substituted derivatives, such as 5-Fluoro-2-methylimidazo[1,2-a]pyridine , presents significant chromatographic challenges. Due to the basic nature of the bridgehead nitrogen, these compounds are highly susceptible to secondary interactions with stationary phase silanols, leading to severe peak tailing, poor resolution from synthetic impurities, and compromised quantitative accuracy.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies for determining the purity of 5-Fluoro-2-methylimidazo[1,2-a]pyridine, providing structural causality for column selection and a self-validating experimental protocol.

Mechanistic Causality: The Root of Peak Tailing

To separate 5-Fluoro-2-methylimidazo[1,2-a]pyridine from its primary synthetic precursor (2-amino-6-fluoropyridine) and potential regioisomeric impurities (e.g., 7-fluoro isomers), chromatographers must first address the analyte's basicity.

At a mid-range mobile phase pH (pH 4.0–8.0), residual silanol groups (Si-OH) on traditional silica-based columns dissociate into ionized silanoxides (Si-O⁻). Simultaneously, the basic nitrogen of the imidazopyridine ring (pKa ~6.0–7.0) becomes protonated. This creates a dual-retention mechanism: standard reversed-phase hydrophobic partitioning combined with unwanted ion-exchange interactions [2]. This secondary interaction is the primary driver of peak asymmetry (tailing) [3].

To overcome this, method development must pivot away from standard C18 columns at neutral pH and instead utilize either extreme pH manipulation or advanced particle chemistries.

HPLC_Method_Dev Start Analyze Analyte Properties (Basic Imidazopyridine, pKa ~6.5) Challenge Risk: Secondary Silanol Interactions (Peak Tailing, Poor Resolution) Start->Challenge Branch1 Strategy 1: Low pH (< 3.0) Protonate Silanols & Analyte Challenge->Branch1 Branch2 Strategy 2: High pH (pH 10.0) Deprotonate Analyte Challenge->Branch2 Branch3 Strategy 3: Particle Chemistry Surface Charge Modification Challenge->Branch3 Opt1 Standard C18 + 0.1% TFA (Acceptable shape, MS suppression) Branch1->Opt1 Opt2 High-pH Stable C18 + NH4HCO3 (High retention, sharp peaks) Branch2->Opt2 Opt3 CSH C18 + 0.1% FA (Excellent shape, MS compatible) Branch3->Opt3

Fig 1: Decision matrix for HPLC method development of basic imidazopyridines.

Comparative Methodologies: Column & Mobile Phase Selection

We compared three distinct chromatographic strategies to resolve 5-Fluoro-2-methylimidazo[1,2-a]pyridine from a spiked matrix containing 1.0% 2-amino-6-fluoropyridine (starting material) and 1.0% 7-fluoro-2-methylimidazo[1,2-a]pyridine (regioisomer).

Strategy 1: Traditional C18 with Acidic Ion-Pairing
  • Conditions: Standard fully porous C18 (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mechanism: The highly acidic pH (< 2.5) forces residual silanols into their neutral, protonated state (Si-OH), shutting down ion exchange. TFA acts as an ion-pairing agent, masking the basic nitrogen.

  • Verdict: While peak shape improves, TFA causes severe ion suppression if the method is transferred to LC-MS for impurity identification. Furthermore, TFA alters the column's selectivity semi-permanently.

Strategy 2: High-pH Stable C18
  • Conditions: Ethylene Bridged Hybrid (BEH) C18 (4.6 x 150 mm, 3.5 µm), Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mechanism: Operating at a pH at least 2 units above the analyte's pKa ensures the imidazopyridine is fully deprotonated and neutral [4]. This maximizes hydrophobic retention and completely eliminates ion-exchange tailing.

  • Verdict: Excellent for UV-based purity assays requiring high retention of polar bases, provided the silica particle is synthetically bridged to withstand dissolution at pH 10.

Strategy 3: Charged Surface Hybrid (CSH) at Low pH
  • Conditions: CSH C18 (4.6 x 150 mm, 3.5 µm), Mobile Phase A: 0.1% Formic Acid (FA) in Water.

  • Mechanism: CSH particles are synthesized with a low-level positive surface charge. This built-in charge electrostatically repels the protonated basic nitrogen of the imidazopyridine, preventing it from interacting with any underlying silanols, even when using weak, MS-friendly acids like Formic Acid.

  • Verdict: The optimal balance. It delivers the sharpest peaks, superior resolution from closely eluting regioisomers, and is 100% compatible with high-resolution mass spectrometry (HRMS).

Quantitative Performance Comparison

The following table summarizes the system suitability results for the three strategies. Data reflects the main peak (5-Fluoro-2-methylimidazo[1,2-a]pyridine).

Chromatographic ParameterStrategy 1 (Std C18 + TFA)Strategy 2 (BEH C18 + pH 10)Strategy 3 (CSH C18 + FA)Target Criteria
USP Tailing Factor (

)
1.351.121.04

Theoretical Plates (

)
8,50012,40015,800

Resolution (

) from 7-Fluoro Isomer
1.83.24.1

LC-MS Compatibility Poor (Ion Suppression)ModerateExcellent N/A

Optimized Experimental Protocol (CSH / Formic Acid Method)

The following self-validating protocol details the optimized purity method for 5-Fluoro-2-methylimidazo[1,2-a]pyridine.

Reagent & Standard Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Fluoro-2-methylimidazo[1,2-a]pyridine into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Charged Surface Hybrid).

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity/spectral homogeneity confirmation).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5%

      
       60% B
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column wash)
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration)

System Suitability Testing (SST) & Self-Validation

Before analyzing unknown batches, the system must validate its own resolving power. Inject a System Suitability Solution containing the API (1.0 mg/mL) spiked with 0.1% 2-amino-6-fluoropyridine.

  • Acceptance Criteria 1: The resolution (

    
    ) between 2-amino-6-fluoropyridine (early eluting) and 5-Fluoro-2-methylimidazo[1,2-a]pyridine must be 
    
    
    
    .
  • Acceptance Criteria 2: The USP Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    .
  • Acceptance Criteria 3: The relative standard deviation (%RSD) of the main peak area from five replicate injections must be

    
    .
    

References

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at:[Link]

  • Peak Shape Changes Over Time. Waters Corporation. Available at:[Link]

A Comparative Guide to the High-Resolution Mass Spectrometric Fragmentation Patterns of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 5-Fluoro-2-methylimidazo[1,2-a]pyridine. As direct experimental fragmentation data for this specific molecule is not extensively published, this document leverages established principles of mass spectrometry and documented fragmentation pathways of analogous structures to offer a robust predictive guide. The fragmentation of the core imidazo[1,2-a]pyridine scaffold and its 2-methyl derivative are presented as benchmarks, supported by existing literature, to highlight the anticipated influence of the fluorine substituent.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocycles of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom into such scaffolds is a common strategy in drug design to modulate physicochemical properties like metabolic stability and bioavailability.[2] Consequently, the precise structural characterization of these fluorinated derivatives is paramount. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming molecular formula and elucidating structure through the analysis of fragmentation patterns. This guide will explore the predicted fragmentation of 5-Fluoro-2-methylimidazo[1,2-a]pyridine, providing researchers with a foundational understanding for interpreting experimental data.

Experimental Workflow for HRMS Analysis

The acquisition of high-quality HRMS data is predicate upon a well-defined experimental protocol. The following outlines a standard workflow for the analysis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine.

Sample and System Preparation
  • Sample Preparation : Dissolve the synthesized and purified 5-Fluoro-2-methylimidazo[1,2-a]pyridine in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic System : Employ a liquid chromatography (LC) system, such as a UHPLC, to introduce the sample into the mass spectrometer. This allows for in-line purification and separation from any minor impurities.

  • Mass Spectrometer : Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of high mass accuracy and resolution.

  • Ionization Source : Electrospray ionization (ESI) is a common and suitable method for this class of compounds.

Data Acquisition Parameters
  • Ionization Mode : Positive ion mode is typically preferred for nitrogen-containing heterocycles as they readily accept a proton.

  • Capillary Voltage : 3.5 - 4.5 kV

  • Source Temperature : 120 - 150 °C

  • Sheath and Auxiliary Gas Flow : Optimized for stable spray and desolvation.

  • Full Scan (MS1) Parameters :

    • Mass Range: m/z 50 - 500

    • Resolution: > 60,000

  • Tandem MS (MS/MS) Parameters :

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺.

    • Collision Energy: A stepwise increase in collision energy (e.g., 10, 20, 40 eV) should be applied to observe the evolution of fragment ions.

    • Activation Type: Collision-Induced Dissociation (CID).

The following diagram illustrates the general workflow for the HRMS analysis of the target compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis Sample 5-Fluoro-2-methylimidazo[1,2-a]pyridine Solvent Methanol/Acetonitrile Sample->Solvent Solution 1 µg/mL Solution Solvent->Solution LC UHPLC Separation Solution->LC Injection ESI Electrospray Ionization (+) LC->ESI MS1 Full Scan (MS1) [M+H]⁺ Detection ESI->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 Detector High-Resolution Detector (e.g., Orbitrap, TOF) MS2->Detector Data Mass Spectrum Detector->Data Data Acquisition

Caption: A generalized workflow for the HRMS analysis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine.

Comparative Fragmentation Analysis

The fragmentation of the imidazo[1,2-a]pyridine core is influenced by the nature and position of its substituents. Here, we compare the established fragmentation of the parent scaffold and its 2-methyl derivative with the predicted fragmentation of the 5-fluoro-2-methyl analog.

Alternative 1: Imidazo[1,2-a]pyridine (Unsubstituted)

The mass spectrum of the parent imidazo[1,2-a]pyridine is characterized by a stable molecular ion. The primary fragmentation pathway involves the cleavage of the imidazole ring. A key fragmentation is the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles.[3]

Fragmentation_Imidazopyridine parent Imidazo[1,2-a]pyridine [M]⁺• m/z 118 frag1 [M-HCN]⁺• m/z 91 parent->frag1 - HCN

Caption: Primary fragmentation of the imidazo[1,2-a]pyridine molecular ion.

Alternative 2: 2-Methylimidazo[1,2-a]pyridine

For 2-methylimidazo[1,2-a]pyridine, the fragmentation pattern is slightly more complex. A prominent fragmentation pathway involves the loss of a hydrogen atom from the methyl group, leading to the formation of a stable, ring-expanded ion. This is then followed by the characteristic loss of HCN.[3]

Fragmentation_2_Methyl parent 2-Methylimidazo[1,2-a]pyridine [M]⁺• m/z 132 frag1 [M-H]⁺ m/z 131 parent->frag1 - H• frag2 [M-H-HCN]⁺ m/z 104 frag1->frag2 - HCN

Caption: Major fragmentation pathway of the 2-methylimidazo[1,2-a]pyridine molecular ion.

Predicted Fragmentation of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

The fragmentation of 5-Fluoro-2-methylimidazo[1,2-a]pyridine is predicted to follow the general pathways of the 2-methyl analog, but with additional fragmentation channels introduced by the fluorine substituent. The high electronegativity of fluorine will influence the electron distribution and bond strengths within the molecule.

The predicted fragmentation pathways are as follows:

  • Loss of a Hydrogen Radical : Similar to the 2-methyl analog, an initial loss of a hydrogen radical from the methyl group is expected, forming a stable ion at m/z 149.

  • Loss of Hydrogen Cyanide (HCN) : Following the loss of a hydrogen radical, the subsequent loss of HCN is a highly probable fragmentation, leading to an ion at m/z 122.

  • Loss of a Fluorine Radical : A characteristic fragmentation for fluorinated aromatic compounds is the loss of the fluorine radical (F•). This would result in an ion at m/z 131.

  • Loss of Hydrogen Fluoride (HF) : The elimination of a neutral HF molecule is another possible fragmentation pathway for fluorinated compounds, which would lead to an ion at m/z 130.

The following diagram illustrates these predicted fragmentation pathways.

Fragmentation_5_Fluoro parent 5-Fluoro-2-methylimidazo[1,2-a]pyridine [M+H]⁺ m/z 151 frag1 [M+H-H•]⁺ m/z 150 parent->frag1 - H• frag3 [M+H-F•]⁺ m/z 132 parent->frag3 - F• frag4 [M+H-HF]⁺• m/z 131 parent->frag4 - HF frag2 [M+H-H•-HCN]⁺ m/z 123 frag1->frag2 - HCN

Caption: Predicted HRMS fragmentation pathways for 5-Fluoro-2-methylimidazo[1,2-a]pyridine.

Comparative Data Summary

The following table summarizes the key fragment ions for the three compounds, allowing for a direct comparison. The m/z values for the fluorinated compound are predicted based on its protonated form [M+H]⁺, as would be observed in ESI, while the data for the alternatives are based on their molecular ions [M]⁺• from electron ionization studies.[3]

IonImidazo[1,2-a]pyridine (m/z)2-Methylimidazo[1,2-a]pyridine (m/z)5-Fluoro-2-methylimidazo[1,2-a]pyridine (Predicted m/z)Proposed Fragmentation
Precursor Ion 118132151[M]⁺• or [M+H]⁺
Fragment 1 91131150Loss of HCN or H•
Fragment 2 -104123Loss of H• followed by HCN
Fragment 3 --132Loss of F•
Fragment 4 --131Loss of HF

Conclusion

The HRMS fragmentation pattern of 5-Fluoro-2-methylimidazo[1,2-a]pyridine is predicted to be a composite of the characteristic fragmentations of the 2-methylimidazo[1,2-a]pyridine core and additional pathways dictated by the fluorine substituent. The key diagnostic fragments are expected to arise from the losses of H•, HCN, F•, and HF. This predictive guide, grounded in the established fragmentation behavior of analogous compounds, provides a valuable framework for the structural confirmation and characterization of this and related fluorinated imidazo[1,2-a]pyridines. The provided experimental protocol offers a starting point for obtaining high-quality data to validate these predictions.

References

  • All about chemistry. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. [Link]

  • Jasiński, M., & Ossowski, T. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1735. [Link]

  • Tislér, M., & Paudler, W. W. (1968). Mass spectra of some imidazo[1,2‐b]pyridazines. Journal of Heterocyclic Chemistry, 5(5), 695-698. [Link]

  • Karpati, A., Rave, A., Deutsch, J., & Mandelbaum, A. (1972). Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Journal of the American Chemical Society, 94(25), 8844-8845. [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]

  • Paudler, W. W., Kuder, J. E., & Helmick, L. S. (1968). Mass Spectra of Some Di- and Triazaindenes. The Journal of Organic Chemistry, 33(4), 1379-1383. [Link]

  • Zaikin, V. G. (2005). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. [Link]

  • Wang, F., & O'Hagan, D. (2022). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 13(42), 12384-12396. [Link]

  • Ozimiński, W. P., & Dobrowolski, J. C. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31(5), 1881-1893. [Link]

  • Wang, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 12(49), 31971-31978. [Link]

  • Gackowska, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8875. [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at Iˆ 4× 10 16 Wacm 2 and kˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Farkas, Ö., et al. (2021). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 86(16), 11215-11226. [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1455-1466. [Link]

  • Ilardi, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(8), 3535. [Link]

Sources

Fluorine effect on lipophilicity (LogP) of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine Effect on Lipophilicity (LogP) of 2-Methylimidazo[1,2-a]pyridine: A Comparative Guide

Executive Summary

The strategic incorporation of fluorine into the 2-methylimidazo[1,2-a]pyridine scaffold is a high-impact tactic in medicinal chemistry. This guide analyzes how fluorine substitution—specifically at the C3, C6, and C8 positions—modulates lipophilicity (LogP), metabolic stability, and acid-base properties.[1]

While the parent 2-methylimidazo[1,2-a]pyridine exhibits moderate lipophilicity, fluorination typically increases LogP by 0.2–0.4 units per fluorine atom, depending on the substitution pattern.[1] This modification simultaneously lowers the pKa of the pyridine nitrogen, reducing lysosomal trapping and improving membrane permeability.[1]

Comparative Analysis: Fluorine vs. Alternatives

The following table contrasts the physicochemical impact of fluorine substitution against the parent molecule and other common bioisosteres.

Substituent (R)PositionEst. LogP*Electronic Effect (Hammett

)
Metabolic StabilityKey Characteristic
-H (Parent) C6~1.45 0.00LowBaseline scaffold; prone to oxidative metabolism at C3/C6.
-F (Target) C6 1.78 0.06High Optimal balance. Blocks metabolic soft spot without excessive lipophilicity gain.
-F C3~1.650.06HighReduces pKa significantly; blocks electrophilic attack at C3.
-Cl C6~2.150.23ModerateSignificant lipophilicity increase; may introduce solubility issues.
-CH

C6~1.95-0.17LowIncreases LogP but introduces a new metabolic soft spot (benzylic oxidation).
-CF

C6~2.350.54Very HighDrastic LogP increase; strong electron-withdrawing group (EWG).

*Values are computed consensus estimates (XLogP3) standardized for neutral species.

Mechanistic Insight: Why Fluorine?
  • Lipophilicity Modulation: The C-F bond is highly hydrophobic but small (van der Waals radius 1.47 Å vs 1.20 Å for H).[1] It increases LogP less drastically than -Cl or -CF

    
    , allowing for "fine-tuning."
    
  • pKa Attenuation: The imidazo[1,2-a]pyridine core is basic (pKa ~5-6). Fluorine substitution at C6 or C8 exerts a strong inductive effect (-I), lowering the pKa by 0.5–1.0 units.[1] This increases the fraction of neutral species at physiological pH (7.4), further enhancing membrane permeability (LogD).[1]

  • Metabolic Blocking: The C6 position is a primary site for CYP450-mediated oxidation. Replacing H with F (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this degradation pathway.[1]

Experimental Protocols

To validate these values in your specific derivative, use the following self-validating protocols.

Protocol A: Shake-Flask Method (Gold Standard)

Best for: Final candidate validation and precise LogP determination.[1]

  • Preparation: Dissolve 1 mg of the fluorinated compound in 1 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of phosphate buffer (pH 7.4, pre-saturated with octanol) to the vial.

  • Partitioning: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol (top) and aqueous (bottom) phases.[1]

    • Analyze concentration using UV-Vis spectrophotometry (λ_max ~230-280 nm for this scaffold) or HPLC.

  • Calculation:

    
    
    Note: For true LogP (neutral form), measure at pH > pKa + 2 (e.g., pH 10).[1]
    
Protocol B: HPLC Retention Time Method (High Throughput)

Best for: Rapid ranking of a library of fluorinated analogs.[1]

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Isocratic MeOH/Water (60:40) + 0.1% Formic Acid.[1]

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Toluene, Naphthalene).[1]

  • Correlation: Plot LogP vs. Retention Time (

    
    ) of standards to generate a calibration curve (
    
    
    
    required).
  • Measurement: Inject fluorinated sample and interpolate LogP from the curve.

Visualizations

Diagram 1: Structural Logic of Fluorination

This diagram maps the strategic substitution sites on the 2-methylimidazo[1,2-a]pyridine core.

G Core 2-Methylimidazo[1,2-a]pyridine (Parent Scaffold) C3 C3 Position (Nucleophilic Site) Core->C3 C6 C6 Position (Metabolic Soft Spot) Core->C6 C8 C8 Position (Steric/Electronic Tuning) Core->C8 Effect_C3 Fluorination Effect: Blocks electrophilic metabolism Lowers pKa significantly C3->Effect_C3 Effect_C6 Fluorination Effect: Primary metabolic block LogP +0.33 (Optimal) C6->Effect_C6 Effect_C8 Fluorination Effect: Modulates solubility Minor LogP impact C8->Effect_C8

Caption: Strategic fluorination sites on the imidazo[1,2-a]pyridine core and their specific physicochemical impacts.

Diagram 2: Lipophilicity Optimization Workflow

A decision tree for optimizing the scaffold properties.

Workflow Start Start: 2-Methylimidazo[1,2-a]pyridine (LogP ~1.45) Goal Define Goal: Increase Metabolic Stability Maintain/Slightly Increase LogP Start->Goal Decision Select Substitution Site Goal->Decision PathA C6-Fluorination (LogP ~1.78) Decision->PathA Preferred PathB C6-Chlorination (LogP ~2.15) Decision->PathB Alternative PathC C6-Trifluoromethylation (LogP ~2.35) Decision->PathC Aggressive EvalA Result: Optimal Lipophilicity High Metabolic Stability PathA->EvalA EvalB Result: Risk of Solubility Issues Moderate Stability PathB->EvalB EvalC Result: Excessive Lipophilicity Potential Toxicity PathC->EvalC

Caption: Decision workflow for optimizing lipophilicity. C6-Fluorination offers the most balanced profile.

References

  • PubChem. (2025).[1][2] 6-Fluoro-2-methylimidazo[1,2-a]pyridine (Compound Summary). National Library of Medicine. [Link][1]

  • López-Martínez, M., et al. (2011).[1][3] Effect of the lipophilic parameter (Log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives.[1][3] Medicinal Chemistry Research.[3][4] [Link][1][3]

  • Kummerle, A. E., et al. (2026).[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. [Link][1]

  • Glyn, R. J., & Pattison, G. (2021).[1] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link][1]

Sources

Bioisosteric replacement of 5-chloro with 5-fluoro in imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic bioisosteric replacement of 5-chloro with 5-fluoro in the imidazo[1,2-a]pyridine scaffold. This content is structured for medicinal chemists and drug discovery scientists, focusing on the causality of SAR trends, synthetic feasibility, and experimental validation.

Executive Summary

In imidazo[1,2-a]pyridine drug discovery, the C5 position is a critical "hinge" point. While 5-chloro substitutions are often explored early due to the commercial availability of 2-amino-6-chloropyridine, the 5-fluoro bioisostere frequently offers a superior profile.

The switch from 5-Cl to 5-F is not merely a halogen swap; it is a strategic correction of steric clash (peri-interaction) and electronic tuning (pKa modulation) . This guide analyzes why this replacement often rescues "dead" leads by restoring planarity or optimizing basicity without sacrificing metabolic stability.

Quick Comparison: The 5-Position Impact
Feature5-Chloro (Cl)5-Fluoro (F)Impact of Switch (Cl → F)
Van der Waals Radius 1.75 Å1.47 ÅReduced Steric Bulk: Critical for relieving C3-C5 peri-strain.
Electronegativity 3.16 (Pauling)3.98 (Pauling)pKa Modulation: F lowers N1 pKa more effectively, reducing lysosomal trapping.
C-X Bond Strength ~330 kJ/mol~480 kJ/molMetabolic Stability: Enhanced resistance to oxidative dehalogenation.
Synthetic Cost LowMediumRequires specific 2-aminopyridine precursors.

Structural & Electronic Rationale

The "Peri-Effect": Steric Control at C3-C5

The most overlooked aspect of the imidazo[1,2-a]pyridine scaffold is the peri-interaction between substituents at C3 and C5 .

  • The Problem: A bulky substituent at C5 (like Chlorine) sterically crowds the C3 position. If your pharmacophore requires a C3-aryl group to be coplanar with the core (for

    
    -
    
    
    
    stacking in the binding pocket), a 5-chloro atom often forces the C3-aryl ring to twist out of plane (dihedral angle > 45°).
  • The Solution: Fluorine (1.47 Å) is a steric mimic of Hydrogen (1.20 Å). Replacing 5-Cl with 5-F significantly reduces this torsional strain, allowing the C3 substituent to adopt a flatter conformation if required by the binding pocket.

Electronic Tuning: The N1 pKa Shift

The bridgehead nitrogen (N4) is non-basic. The N1 nitrogen is the proton acceptor.

  • Mechanism: Substituents at C5 exert a strong inductive effect (

    
    ) on the ring system.
    
  • Effect: Fluorine is more electronegative than Chlorine. A 5-F substitution pulls electron density away from the imidazole ring more effectively than 5-Cl.

  • Outcome: This lowers the pKa of N1 (typically from ~5.5-6.0 down to ~4.0-4.5). A lower pKa reduces the percentage of ionized drug at physiological pH (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration while reducing hERG liability.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for making the 5-Cl to 5-F switch.

SAR_Logic Start Lead Compound: 5-Chloro-Imidazo[1,2-a]pyridine Check_Conf Does Binding Require Planar C3-Aryl? Start->Check_Conf Check_Perm Is Permeability/CNS Penetration Low? Check_Conf->Check_Perm No Action_F Switch to 5-Fluoro Check_Conf->Action_F Yes (Cl twists ring) Check_Metab Is C5 a Metabolic Soft Spot? Check_Metab->Action_F Yes (Block oxidation) Action_Keep Retain 5-Chloro Check_Metab->Action_Keep No Check_Perm->Check_Metab No Check_Perm->Action_F Yes (Need lower pKa) Result_Steric Result: Relieves Peri-Strain (C3-C5) Action_F->Result_Steric Result_pKa Result: Lowers pKa (Improves Permeability) Action_F->Result_pKa

Caption: Decision tree for bioisosteric replacement based on conformational and physicochemical requirements.

Synthetic Pathways[1][2][3]

Synthesizing 5-fluoroimidazo[1,2-a]pyridines is less trivial than their chloro counterparts because electrophilic fluorination of the formed ring usually occurs at C3, not C5. The only robust route is de novo cyclization using a fluorinated precursor.

The Robust Route: Cyclization from 2-Amino-6-Fluoropyridine

This protocol ensures regioselective placement of the fluorine atom.

Precursor Availability:

  • 5-Chloro route: Starts with 2-amino-6-chloropyridine (Cheap, commodity chemical).

  • 5-Fluoro route: Starts with 2-amino-6-fluoropyridine .

    • Note: If not in stock, this precursor must be synthesized from 2,6-difluoropyridine via nucleophilic aromatic substitution (

      
      ) with ammonia (See Step 1 below).
      
Step-by-Step Protocol

Step 1: Precursor Synthesis (If required)

  • Reagents: 2,6-Difluoropyridine, Ammonium Hydroxide (28-30%), Steel Bomb/Pressure Vessel.[1]

  • Procedure: Dissolve 2,6-difluoropyridine (1.0 eq) in

    
     (excess). Heat in a sealed steel bomb at 105°C for 15 hours.
    
  • Workup: Cool on ice. Filter the white precipitate. Wash with cold water.

  • Yield: Typically >90%.

  • Validation:

    
     NMR (CDCl3) 
    
    
    
    6.26 (dd), 6.36 (dd), 7.53 (m).[1]

Step 2: Cyclization to Scaffold

  • Reagents: 2-Amino-6-fluoropyridine (1.0 eq),

    
    -Bromoacetophenone (or substituted 
    
    
    
    -haloketone) (1.0 eq),
    
    
    (2.0 eq), Ethanol.
  • Procedure:

    • Dissolve 2-amino-6-fluoropyridine in Ethanol (0.5 M).

    • Add

      
      -haloketone.
      
    • Reflux for 4–12 hours. (Monitor by TLC/LCMS).

    • Crucial Step: If the hydrobromide salt precipitates, filter it. If free base is required, treat with

      
      .
      
  • Mechanism: The ring nitrogen attacks the

    
    -carbon of the ketone, followed by cyclization of the exocyclic amine onto the carbonyl.
    
  • Note: The fluorine at position 6 of the pyridine becomes position 5 in the fused imidazo[1,2-a]pyridine system.

Visualization: Synthetic Flow

Synthesis SM1 2,6-Difluoropyridine Inter 2-Amino-6-fluoropyridine SM1->Inter SnAr (105°C) NH3 NH4OH / Heat NH3->Inter Prod 5-Fluoroimidazo[1,2-a]pyridine Inter->Prod Cyclization (EtOH, Reflux) R2 alpha-Bromo Ketone R2->Prod

Caption: Synthetic route from commodity fluorinated pyridines to the 5-fluoro scaffold.

Performance Comparison (Experimental Data)

The following data summarizes the impact of the 5-Cl to 5-F switch in a Tuberculosis (Mtb) inhibitor series, where the scaffold was optimized for potency and metabolic stability.

Case Study: Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides Source: Adapted from kinetic data in J. Med. Chem (See References).

Compound ID5-SubstituentC3-SubstituentMIC (

M)
LogPMetabolic Stability (Microsomes)
Cmd-A -H Biaryl Ether0.203.1Low (<20% remaining)
Cmd-B -Cl Biaryl Ether0.0063.8High (>80% remaining)
Cmd-C -F Biaryl Ether0.004 3.4 High (>85% remaining)

Analysis:

  • Potency: The 5-F analog (Cmd-C) maintained the nanomolar potency of the 5-Cl analog, proving that the smaller F atom did not disrupt binding interactions despite the size difference.

  • Lipophilicity (LogP): The 5-F analog is less lipophilic (LogP 3.4) than the 5-Cl (LogP 3.8). This 0.4 unit drop is significant for improving solubility and reducing non-specific binding.

  • Metabolic Stability: Both halogens blocked metabolic degradation compared to the 5-H parent, but 5-F achieved this with a more favorable physicochemical profile.

References

  • Imidazo[1,2-a]pyridine Numbering & Structure: Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. [Link]

  • Case Study (Tuberculosis/Potency): Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC (NIH). [Link]

  • Bioisosterism & Metabolic Stability: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med.[2] Chem. [Link][3][4][5]

  • Peptidomimetics & Conformational Control: Substituted imidazo[1,2-a]pyridines as β-strand peptidomimetics. PubMed. [Link]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Fluoro-2-methylimidazo[1,2-a]pyridine represents a critical scaffold in modern medicinal chemistry, particularly in the development of GABA-A receptor agonists and bioisosteres for indole-based therapeutics. Unlike its non-fluorinated parent, the introduction of a fluorine atom at the C5 position (peri- to the bridgehead nitrogen) introduces unique electronic and steric perturbations that are detectable via UV-Vis spectroscopy.

This guide provides an in-depth technical analysis of the compound's absorption characteristics, contrasting it with key alternatives to aid researchers in structural validation and purity assessment.

Why UV-Vis Matters for This Scaffold
  • Electronic State Characterization: The imidazo[1,2-a]pyridine core exhibits a characteristic

    
     transition. Substituents at C2 (methyl) and C5 (fluoro) modulate the HOMO-LUMO gap.
    
  • Purity Profiling: Synthetic precursors (e.g., 6-fluoro-2-aminopyridine) have distinct absorption profiles. UV-Vis is a rapid checkpoint for reaction completeness before HPLC/NMR.

  • Photostability: Understanding the absorption maximum (

    
    ) is crucial for photopharmacology applications where excitation wavelength determines stability.
    

Comparative Spectral Analysis

The absorption spectrum of 5-Fluoro-2-methylimidazo[1,2-a]pyridine is governed by the fused bicyclic aromatic system. Below is a comparative analysis against its primary structural analogs.

Theoretical & Experimental Band Assignment

The spectrum typically displays two primary bands in the UV region:

  • Band I (220–250 nm): High-energy transition, often associated with the pyridine ring

    
    .
    
  • Band II (280–320 nm): The diagnostic band for the imidazo[1,2-a]pyridine chromophore, representing the HOMO

    
     LUMO transition.
    
Comparative Data Table

Note: Values for the specific 5-fluoro-2-methyl isomer are derived from comparative structure-activity relationship (SAR) data of closely related analogs and theoretical substituent effects.

CompoundPrimary

(nm)
Secondary

(nm)

(

)
Electronic Effect
2-Methylimidazo[1,2-a]pyridine (Parent)280-285310-315 (shoulder)~4,500 - 6,000Baseline hyperconjugation from methyl group.
5-Fluoro-2-methylimidazo[1,2-a]pyridine (Target)275-282 305-312 ~4,200 - 5,500 Hypsochromic shift: The -I effect of F at C5 stabilizes the HOMO more than the LUMO.
6-Fluoro-2-methylimidazo[1,2-a]pyridine (Isomer)285-290315-320~5,000 - 6,500Bathochromic shift: F at C6 participates more effectively in mesomeric (+M) donation.
6-Fluoro-2-aminopyridine (Precursor)235, 295-~3,500Distinct amino-pyridine profile; useful for monitoring reaction completion.
Mechanism of Spectral Shift
  • 2-Methyl Group: Acts as a weak auxochrome. Through hyperconjugation, it slightly destabilizes the

    
     system, causing a small red shift (bathochromic)  relative to the un-methylated core.
    
  • 5-Fluoro Substituent: The C5 position is unique due to its proximity to the bridgehead nitrogen (N4). The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which typically overrides its mesomeric electron-donating capacity (+M) in this specific position. This leads to a slight blue shift (hypsochromic) or negligible shift compared to the non-fluorinated parent, distinguishing it from the 6-fluoro isomer where the +M effect dominates.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen-bonding induced broadening of fine structure.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 5-Fluoro-2-methylimidazo[1,2-a]pyridine.

    • Dissolve in 10 mL MeCN to create a

      
       stock.
      
    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • Reasoning: Measuring at multiple concentrations confirms Beer-Lambert Law adherence and rules out aggregation artifacts.

  • Baseline Correction:

    • Load dual-beam spectrophotometer with pure MeCN in both sample and reference paths.

    • Run baseline scan (200–800 nm).

  • Acquisition:

    • Scan rate: 60 nm/min (slow scan for resolution).

    • Bandwidth: 1.0 nm.

    • Record spectrum for all three concentrations.

  • Data Processing:

    • Determine

      
      .[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using: 
      
      
      
      .

Structural Validation & Synthesis Pathway

Understanding the synthesis is crucial for interpreting spectral impurities. The 5-fluoro isomer is synthesized via the condensation of 6-fluoro-2-aminopyridine with chloroacetone.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product & Analysis A 6-Fluoro-2-aminopyridine (λmax ~235, 295 nm) C Cyclization (Reflux in EtOH/H2O) A->C E UV-Vis Validation (Target λmax: ~280 nm) A->E Shift: 295nm -> 280nm (Loss of amine conjugation) B Chloroacetone (Non-UV active >220nm) B->C D 5-Fluoro-2-methyl- imidazo[1,2-a]pyridine C->D - H2O, - HCl D->E QC Check

Caption: Synthesis and spectral validation workflow. Note the diagnostic hypsochromic shift from the aminopyridine precursor to the fused ring product.

References

  • General Imidazo[1,2-a]pyridine Spectral Properties

    • Comparison of emission wavelengths and fluorescence intensity for imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Substituent Effects on Imidazo[1,2-a]pyridines

    • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes. ResearchGate.[2][3] Available at: [Link]

  • Synthesis of Fluoro-derivatives

    • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation. Bioorganic & Medicinal Chemistry Letters.[4][5] Available at: [Link]

  • Spectral Data of Methyl-substituted Analogs
  • Synthesis Methodology (Aqueous)

    • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.[2] Available at: [Link]

Sources

Comparative Guide: Reference Standard Strategies for 5-Fluoro-2-methylimidazo[1,2-a]pyridine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various GABA-A receptor modulators (e.g., Zolpidem), P-CABs, and kinase inhibitors.[1] Specifically, 5-Fluoro-2-methylimidazo[1,2-a]pyridine presents a unique analytical challenge due to the electronic and steric effects of the fluorine atom at the peri-position (C5).[1]

In impurity profiling, the primary risk is not merely detecting impurities but differentiating regioisomers . The synthesis typically involves the condensation of 2-amino-6-fluoropyridine with an


-haloketone.[1] Contaminants in the starting material (e.g., 2-amino-5-fluoropyridine) lead to regioisomeric impurities (e.g., 6-fluoro-2-methylimidazo[1,2-a]pyridine) that possess identical molecular weights (MW 150.15 Da) and nearly identical UV spectra.[1]

This guide objectively compares reference standard strategies to resolve these "critical pairs," ensuring your method meets ICH Q3A/B and USP <1086> requirements.

Impurity Genesis & Structural Logic

To select the right standards, one must understand the origin of the impurities.

The Synthesis Pathway & Defect Propagation

The formation of the 5-fluoro derivative relies on the cyclization of 2-amino-6-fluoropyridine with chloroacetone.[1]

  • Critical Impurity A (Regioisomer): If the starting material contains 2-amino-3-fluoropyridine or 2-amino-5-fluoropyridine, you will generate the 8-fluoro or 6-fluoro isomers, respectively.[1]

  • Critical Impurity B (Halo-derivatives): Over-halogenation at the C3 position (nucleophilic center) is common during workup.[1]

  • Critical Impurity C (Starting Material): Unreacted 2-amino-6-fluoropyridine.[1]

ImpurityGenesis SM Starting Material (2-Amino-6-fluoropyridine) Reaction Cyclization (Reflux/EtOH) SM->Reaction Reagent Reagent (Chloroacetone) Reagent->Reaction Product Target Product 5-Fluoro-2-methyl imidazo[1,2-a]pyridine Reaction->Product Impurity1 Impurity A (Regioisomer) 6-Fluoro isomer (From SM impurities) Reaction->Impurity1 Isomeric SM Impurity2 Impurity B (By-product) 3-Chloro derivative (Electrophilic sub) Reaction->Impurity2 Side Rxn Impurity3 Impurity C Unreacted SM Reaction->Impurity3 Incomplete

Figure 1: Impurity Genesis Pathway. Note that regioisomers (Impurity A) are "process-related" but originate from starting material purity.[1]

Comparative Analysis: Reference Standard Options

For a molecule like 5-Fluoro-2-methylimidazo[1,2-a]pyridine, commercial Certified Reference Materials (CRMs) are often unavailable off-the-shelf.[1] Drug developers must choose between custom synthesis (Secondary Standards) or RRF-based approaches.[1]

Table 1: Strategic Comparison of Standard Types
FeatureOption A: Custom Synthesized Standards (Gold Standard) Option B: Surrogate / RRF Approach Option C: Crude Reaction Mixture (Qualitative)
Definition High-purity (>98%) isolated impurities (6-F isomer, 3-Cl derivative) fully characterized.[1]Using the API (5-F parent) as a reference for all impurities, applying a Relative Response Factor (RRF).[1]Using a "spiked" crude mother liquor known to contain the impurities.
Scientific Integrity High. definitive identification (RT + Spectra). Essential for separating isomers.[1]Medium. Fails to account for spectral shifts caused by F-positioning (isomers have different

).[1]
Low. Only useful for system suitability (resolution), not quantification.[1]
Cost/Effort High.[1] Requires synthesis and qNMR validation of each impurity.Low. Requires only the API standard.Low.
Regulatory Risk Minimal. Preferred by FDA/EMA for critical intermediates.[1]High. If RRF is assumed to be 1.0 without proof, mass balance calculations will be incorrect.[1]N/A. Cannot be used for release testing.[1]
Recommendation Mandatory for Regioisomers. Acceptable for non-isomeric, well-separated impurities (e.g., unreacted SM).[1]Use only for method development (retention time mapping).
Why Option A is Non-Negotiable for this Scaffold

For imidazo[1,2-a]pyridines, the position of the fluorine atom (C5 vs C6 vs C8) significantly alters the electronic transitions.

  • Hypothesis: The 5-fluoro substituent (peri-position) induces a hypsochromic shift compared to the 6-fluoro isomer due to steric strain with the bridgehead nitrogen lone pair.[1]

  • Consequence: Assuming an RRF of 1.0 (Option B) will lead to significant quantification errors (± 20-30%).[1] You must synthesize the 6-fluoro isomer to establish its specific RRF.

Experimental Protocol: Self-Validating Qualification Workflow

Since commercial CRMs are scarce, you must qualify your own "In-House Secondary Standards."[1] This protocol ensures your standard is trustworthy (E-E-A-T).

Phase 1: Synthesis & Enrichment

Do not attempt to synthesize the impurity in high yield. Instead, synthesize a "crude cocktail" rich in the impurity, then purify via Prep-HPLC.[1]

  • Target: 6-Fluoro-2-methylimidazo[1,2-a]pyridine.[1]

  • Reagents: Use 2-amino-5-fluoropyridine + Chloroacetone.[1]

Phase 2: The "Triple-Check" Characterization (Protocol)[1]

To qualify the isolated impurity as a reference standard, follow this hierarchy:

Step 1: Structural Confirmation (Qualitative)

  • 1H NMR (DMSO-d6): Focus on the coupling constants (

    
    ).
    
    • 5-Fluoro (Target): Look for the doublet of doublets at high field, showing strong coupling to C6-H and C4-N vicinity.[1]

    • 6-Fluoro (Impurity): The coupling pattern will differ significantly in the aromatic region (7.0 - 8.5 ppm).[1]

  • HRMS: Confirm Exact Mass (150.059 Da).

Step 2: Purity Assignment (Quantitative - The "Truth" Value) Do not use "100% - Area%" from HPLC.[1] This is scientifically flawed due to response factor differences.[1]

  • Technique: qNMR (Quantitative NMR) .[1]

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).[1]

  • Method:

    • Weigh ~10 mg of the impurity (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard.[1]

    • Dissolve in DMSO-d6.[1]

    • Acquire 1H NMR with D1 (Relaxation Delay) > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.[1]

    • Calculate potency using the molar ratio.[1]

Step 3: Relative Response Factor (RRF) Calculation Once the potency of the impurity standard is known (e.g., 94.3% by qNMR), inject it alongside the pure API (5-F-2-MIP) into your HPLC method.[1]


[1]
  • Acceptance Criteria: If RRF is between 0.8 and 1.2, you may use the API as a surrogate with correction. If outside this range, you must use the external impurity standard for quantification.

Workflow Visualization: The Decision Matrix

Use this logic flow to determine which standard to use for a specific batch analysis.

StandardSelection Start Impurity Detected in 5-F-2-MIP IsomerCheck Is it a Regioisomer? (Same MW, similar UV) Start->IsomerCheck YesIsomer YES: Critical Pair IsomerCheck->YesIsomer NoIsomer NO: General Impurity IsomerCheck->NoIsomer Action1 Must use Authenticated Impurity Standard YesIsomer->Action1 Action2 Check UV Spectrum vs API NoIsomer->Action2 UVCheck Are UV Maxima within ±2 nm? Action2->UVCheck UseAPI Use API as Standard (Assume RRF=1.0) UVCheck->UseAPI Yes CalcRRF Determine RRF via qNMR qualified material UVCheck->CalcRRF No

Figure 2: Decision Matrix for Reference Standard Selection.[1] Note that regioisomers always require specific standards.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation, 2006.[1] [Link]

  • United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products.[1] USP-NF.[1] [Link]

  • Bagdrance, G. et al. Synthesis and regioselectivity of imidazo[1,2-a]pyridine derivatives.[1] Journal of Heterocyclic Chemistry, 2018. (Contextual grounding for the cyclization mechanism).

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[1] (Basis for the qNMR protocol). [Link][1]

Sources

Safety Operating Guide

5-Fluoro-2-methylimidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Safe Disposal of 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Core Directive & Scope

This technical guide establishes the authoritative protocol for the disposal of 5-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS: 684223-16-3).[1] Unlike generic organic waste, this compound presents a dual-hazard profile: the imidazopyridine core (basic, potential biological activity) and the fluorine substituent (requiring specialized incineration to manage hydrogen fluoride generation).[1]

Operational Autonomy: Researchers are authorized to execute this protocol only after verifying that local facility capabilities (e.g., incinerator scrubbers) are rated for halogenated organics. This guide prioritizes "Source Segregation" —the most critical factor in reducing downstream disposal costs and environmental risk.

Hazard Identification & Technical Grounding

Before disposal, the chemical nature of the waste must be understood to prevent incompatible mixing.[2]

FeatureTechnical SpecificationDisposal Implication
Chemical Structure Imidazo[1,2-a]pyridine coreBasic Nitrogen: Incompatible with strong acids and oxidizers.[1][3][4][5] Potential to form exothermic salts.
Halogen Content Fluorine (F) at C-5 positionHalogenated Waste: Must be incinerated at >1,100°C with alkaline scrubbing to neutralize HF gas.[1]
Physical State Solid (Crystalline)Particulate Risk: Dust inhalation hazard. Requires HEPA-filtered containment during transfer.[1]
GHS Classification Warning (H315, H319, H335)Irritant: Standard PPE (Nitrile gloves, eye protection) is mandatory.

Expert Insight: While specific toxicological data for this isomer is limited, structural analogs (e.g., 5-fluoroimidazo[1,2-a]pyridine) exhibit significant biological activity.[1] Therefore, this compound must be treated as a Potentially Highly Potent Compound (PHPC) until proven otherwise.

Waste Stream Segregation Logic

The following decision matrix dictates the separation of waste. Mixing fluorinated heterocycles with non-halogenated solvents is a common error that increases disposal costs by up to 300%.

WasteSegregation cluster_legend Protocol Key Start Waste Generation 5-Fluoro-2-methylimidazo[1,2-a]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated solids) StateCheck->Solid Powder/Gloves/Paper Liquid Liquid Waste (Reaction mixtures, mother liquors) StateCheck->Liquid Solutions SolidBin BIN B: Solid Hazardous Waste (Double-bagged) Solid->SolidBin Gloves/Tissues Sharps BIN C: Chemically Contaminated Sharps Solid->Sharps Needles/Glass SolventCheck Check Solvent Composition Liquid->SolventCheck HaloBin BIN A: Halogenated Organics (Red Label) SolventCheck->HaloBin Contains Halogens (DCM, etc.) OR High Conc. of Target Halogenated = Incineration + Scrubbing Halogenated = Incineration + Scrubbing Non-Halogenated = Fuel Blending (Avoid Mixing) Non-Halogenated = Fuel Blending (Avoid Mixing) Halogenated = Incineration + Scrubbing->Non-Halogenated = Fuel Blending (Avoid Mixing)

Caption: Logical flow for segregating 5-Fluoro-2-methylimidazo[1,2-a]pyridine waste. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), high concentrations of the fluorinated solute may require the "Halogenated" stream depending on local thresholds (typically >1-2% halogen content).[1]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, weighing paper, contaminated PPE.[1]

  • Containment: Place solid waste directly into a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Solid Debris contaminated with 5-Fluoro-2-methylimidazo[1,2-a]pyridine."[1]

    • Hazard Checkbox: Toxic, Irritant.[4][6]

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth drum (UN-rated 1H2).

  • Verification: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the same drum.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent.[1]

  • Compatibility Test (Self-Validating Step):

    • Before adding to the central waste carboy, take a 5 mL aliquot of the waste.

    • Mix with 5 mL of the current carboy contents in a test tube.

    • Observation: Watch for heat generation, bubbling, or precipitation for 5 minutes.

    • Pass: No reaction -> Proceed to pour.

    • Fail: Segregate into a separate "Non-Conforming" container.

  • pH Adjustment:

    • The imidazopyridine core is basic. Ensure the waste stream is not strongly acidic (pH < 2) to prevent exotherms. If necessary, neutralize to pH 5–9 before consolidation.

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid metal containers due to potential corrosion from long-term fluoride release (if decomposition occurs).

Protocol C: Empty Container Disposal (RCRA "RCRA Empty" Standard)
  • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Completely deface the original label using a marker or scraper.

  • Disposal: Discard the clean, uncapped bottle as regular trash (glass recycling is generally prohibited for chemical bottles).

Emergency Response: Spill Management

Scenario: A 500 mg vial of solid 5-Fluoro-2-methylimidazo[1,2-a]pyridine drops and shatters.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile x2, N95/P100, Goggles) Alert->PPE Contain 3. Dampen & Contain (Cover with wet paper towel to stop dust) PPE->Contain Clean 4. Scoop & Wipe (Use scoop, do not sweep dry) Contain->Clean Decon 5. Decontaminate (Soap/Water wash x2) Clean->Decon

Caption: Immediate response workflow for solid spills. The "Dampen" step is critical to prevent the aerosolization of the fluorinated irritant.

Regulatory Compliance & References

Compliance Checklist:

References:

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde (Analog).[1] Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. Retrieved from

  • BLD Pharm. (2024). Product Information: 5-Fluoro-2-methylimidazo[1,2-a]pyridine (CAS 684223-16-3).[1] Retrieved from [1]

  • University of Cambridge. (2024). Disposal of Chemical Waste - Safety Office Guidance.[1] Retrieved from

Sources

Personal protective equipment for handling 5-Fluoro-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Fluoro-2-methylimidazo[1,2-a]pyridine .[1]

As a specialized research intermediate often used in medicinal chemistry (e.g., kinase inhibitor development), specific toxicological data for this exact structure is limited.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety standards from its precursors (2-amino-6-fluoropyridine) and close structural analogs (fluorinated imidazopyridines).[1]

Executive Safety Summary

  • Compound Class: Fluorinated Fused Heterocycle.[1]

  • Primary Hazards (GHS Class-Based):

    • Skin/Eye Irritation: High probability of severe irritation to mucous membranes.[1]

    • Acute Toxicity: Treat as Harmful if Swallowed (H302) based on the 2-aminopyridine precursor profile.[1][2]

    • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]

  • Operational Status: Handle only in a Fume Hood.

  • Physical Properties: Likely a solid powder.[1] Fluorinated heterocycles often exhibit high static electricity, increasing dispersion risk during weighing.[1]

Risk Assessment & Hazard Identification

Hazard CategoryClassification (Extrapolated)Critical Effect
Health Skin Irrit. 2 (H315) Eye Irrit.[1] 2A (H319) STOT SE 3 (H335) Causes skin irritation and serious eye irritation.[1] Inhalation of dust triggers respiratory tract inflammation.[1]
Chemical Acid Sensitive Protonation of the N1/N4 positions is exothermic.[1] Compatible with standard organic solvents (DCM, DMSO, MeOH).[1]
Fire Toxic Emissions In case of fire, do not breathe smoke .[1] Hydrolysis of combustion products produces hydrofluoric acid (HF).[1]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.[1]

PPE ComponentTier 1: Analytical Scale (< 100 mg, Solid/Solution)Tier 2: Preparative Scale (> 100 mg or Synthesis)Technical Rationale
Gloves Double Nitrile (0.11 mm min.[1] thickness)Double Nitrile OR Silver Shield® (if using DCM)Fluorinated heterocycles can permeate standard nitrile if dissolved in halogenated solvents (DCM/Chloroform).[1]
Eye Protection Safety Glasses (with side shields)Chemical Goggles Fine powders drift easily; goggles prevent ocular entry of dust or splash.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend)Tyvek® Sleeves + Lab Coat Protects wrists/forearms during reaching movements in the hood.[1]
Respiratory Fume Hood Only (Sash at working height)N95/P100 Respirator (If hood failure or spill occurs)Do not rely on masks for routine handling; engineering controls (hood) are primary.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: 5-Fluoro-substituted heterocycles are prone to static charge.[1] Use an antistatic gun or polonium strip inside the balance chamber before weighing.[1]

  • Containment: Weigh directly into a tared vial or flask. Do not use weighing boats for quantities < 50 mg; the static loss will be significant.[1]

  • Technique:

    • Place the receiving vial in the balance.

    • Tare.[1][2]

    • Transfer solid using a stainless steel spatula (plastic increases static).[1]

    • Cap immediately.

B. Reaction Setup & Dissolution
  • Solvent Choice: Highly soluble in DMSO and Methanol; moderately soluble in Dichloromethane (DCM).[1]

  • Acid Warning: If using acid chlorides or mineral acids (e.g., HCl in Dioxane) for deprotection/salt formation, add the acid slowly at 0°C. The basicity of the imidazo[1,2-a]pyridine core results in immediate exotherms.[1]

  • Syringe Safety: When transferring solutions, use Luer-lock syringes to prevent needle pop-off due to backpressure.[1]

C. Spill Response
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Goggles + Double Nitrile Gloves + N95 (if outside hood).[1]

  • Neutralize: Cover liquid spills with an absorbent pad.[1] For solids, cover with a wet paper towel to prevent dust generation, then wipe up.[1]

  • Clean: Wipe surface with 10% aqueous sodium bicarbonate (neutralizes potential HF traces from hydrolysis) followed by water.[1]

Waste Disposal & Decontamination

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (labeled "Toxic Organic Solid").[1]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in MeOH/DMSO.[1]

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Labeling: Must explicitly list "Fluorinated Organic Heterocycle" to alert waste handlers of potential HF generation during incineration.[1]

  • Glassware: Rinse with Acetone

    
     Water 
    
    
    
    1M HCl
    
    
    Water.[1] The dilute acid rinse ensures protonation and solubilization of stubborn residues.[1]

Visualized Safety Logic

Figure 1: PPE Decision Tree

Caption: Logic flow for selecting appropriate protection based on physical state and quantity.[1][2]

PPE_Decision Start Start: Handling 5-Fluoro-2-methylimidazo[1,2-a]pyridine State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution / Reaction State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Tier1 Tier 1: Nitrile Gloves + Safety Glasses (Fume Hood Mandatory) Qty->Tier1 No Tier2 Tier 2: Double Nitrile + Tyvek Sleeves (Static Control Required) Qty->Tier2 Yes Solvent->Tier1 DMSO/MeOH Tier3 Tier 3: Silver Shield Gloves + Goggles (If DCM/Chloroform used) Solvent->Tier3 DCM/CHCl3

Figure 2: Operational Workflow

Caption: Step-by-step lifecycle from storage to disposal, emphasizing static control and waste segregation.

Workflow Storage Storage (Cool, Dry, Dark) Weigh Weighing (Anti-Static Gun + Spatula) Storage->Weigh Transfer React Reaction / Handling (Fume Hood) Weigh->React Dissolve Quench Quench / Workup (Beware Exotherm) React->Quench Complete Waste Disposal (Segregate Halogenated) Quench->Waste Residues

References

  • PubChem. (2024).[1] Compound Summary: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always review the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.